molecular formula C7H9NO3 B1455400 Ethyl 2-cyano-3-hydroxybut-2-enoate CAS No. 87853-82-5

Ethyl 2-cyano-3-hydroxybut-2-enoate

Cat. No.: B1455400
CAS No.: 87853-82-5
M. Wt: 155.15 g/mol
InChI Key: ZCGIXZHJMNCSDQ-WAYWQWQTSA-N
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Description

Ethyl 2-cyano-3-hydroxybut-2-enoate is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-cyano-3-hydroxybut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-cyano-3-hydroxybut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (Z)-2-cyano-3-hydroxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-11-7(10)6(4-8)5(2)9/h9H,3H2,1-2H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGIXZHJMNCSDQ-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C)\O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87853-82-5
Record name 2-Butenoic acid, 2-cyano-3-hydroxy-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087853825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 2-cyano-3-hydroxy-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-Cyano-3-hydroxybut-2-enoate: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-cyano-3-hydroxybut-2-enoate is a multifunctional chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development. Its unique molecular architecture, featuring a nitrile, an ester, and a vinylogous hydroxy group, imparts a versatile reactivity profile, making it a valuable building block for a variety of complex molecules, most notably heterocyclic compounds. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on the practical insights relevant to laboratory and industrial settings.

Chemical Structure and Isomerism

Ethyl 2-cyano-3-hydroxybut-2-enoate possesses the molecular formula C₇H₉NO₃ and a molecular weight of 155.15 g/mol .[1] The presence of a carbon-carbon double bond gives rise to geometric isomerism, resulting in two diastereomers: the (E)- and (Z)-isomers. The (Z)-isomer is frequently the more thermodynamically stable form due to the potential for intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl.

Tautomerism: The Keto-Enol Equilibrium

A critical aspect of the chemistry of ethyl 2-cyano-3-hydroxybut-2-enoate is its existence in a tautomeric equilibrium between the enol form (ethyl 2-cyano-3-hydroxybut-2-enoate) and the keto form (ethyl 2-cyano-3-oxobutanoate). The enol form is significantly stabilized by conjugation of the C=C double bond with both the nitrile and the ester carbonyl groups, as well as by the formation of a six-membered intramolecular hydrogen-bonded ring. In non-polar solvents, the enol form is expected to be the predominant species.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of ethyl 2-cyano-3-hydroxybut-2-enoate is essential for its handling, purification, and characterization.

Physicochemical Properties

While experimental data for the pure substance is not extensively reported in publicly available literature, a compilation of computed and analogous compound data is presented in Table 1.

PropertyValueSource
Molecular FormulaC₇H₉NO₃[1]
Molecular Weight155.15 g/mol [1]
AppearanceExpected to be a colorless to pale yellow liquid or low-melting solid
Melting PointData not available
Boiling PointData not available
SolubilitySoluble in common organic solvents such as acetone, methyl ethyl ketone, nitromethane, and methylene chloride.[2]
pKaEstimated to be acidic due to the enolic proton and the influence of the electron-withdrawing cyano and ester groups.
Spectroscopic Profile (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

The ¹H NMR spectrum is expected to show distinct signals for the ethyl group, the methyl group, and the enolic proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.3triplet3H-OCH₂CH
~2.4singlet3H-C(OH)=C-CH
~4.2quartet2H-OCH ₂CH₃
~12-14 (broad)singlet1H-OH (intramolecular H-bond)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~14-OCH₂C H₃
~20-C(OH)=C-C H₃
~62-OC H₂CH₃
~95=C (CN)COOEt
~118-C N
~165-C =O
~175-C (OH)=

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group Assignment
3400-3200 (broad)O-H stretch (intramolecularly hydrogen-bonded)
~2220C≡N stretch (conjugated)
~1710C=O stretch (ester, conjugated and hydrogen-bonded)
~1620C=C stretch (conjugated)
~1250C-O stretch (ester)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zProposed Fragment Ion
155[M]⁺ (Molecular Ion)
126[M - C₂H₅]⁺
110[M - OC₂H₅]⁺
82[M - COOC₂H₅]⁺

Synthesis and Reactivity

Ethyl 2-cyano-3-hydroxybut-2-enoate is typically synthesized via a condensation reaction. Its reactivity is dominated by the interplay of its multiple functional groups.

Synthesis

A robust and scalable synthesis of ethyl 2-cyano-3-hydroxybut-2-enoate involves the acylation of ethyl cyanoacetate.[3][4]

  • To a well-stirred solution of ethyl cyanoacetate (50 g) in dimethylformamide (250 ml), add potassium carbonate (73.3 g) and stir for 15 minutes at ambient temperature.

  • Slowly add acetic anhydride (90.25 g) dropwise to the stirred solution over 2 to 3 hours, maintaining the reaction at ambient temperature.

  • Continue stirring the reaction mixture at ambient temperature for 15 to 20 hours.

  • Dilute the reaction mixture with water (500 ml) and extract with dichloromethane (3 x 100 ml).

  • Combine the organic layers and wash with a saturated sodium carbonate solution (3 x 100 ml).

  • Separate the aqueous carbonate layer and acidify with 50% HCl solution.

  • Extract the acidified aqueous layer with dichloromethane (3 x 100 ml).

  • Combine the organic layers, wash with brine solution (100 ml), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

G cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl Cyanoacetate Ethyl Cyanoacetate Reaction in DMF Reaction in DMF Ethyl Cyanoacetate->Reaction in DMF Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction in DMF K2CO3 K2CO3 K2CO3->Reaction in DMF Aqueous Workup Aqueous Workup Reaction in DMF->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Purification Purification Extraction->Purification Ethyl 2-cyano-3-hydroxybut-2-enoate Ethyl 2-cyano-3-hydroxybut-2-enoate Purification->Ethyl 2-cyano-3-hydroxybut-2-enoate

Caption: Synthetic workflow for ethyl 2-cyano-3-hydroxybut-2-enoate.

Reactivity and Synthetic Applications

The trifunctional nature of ethyl 2-cyano-3-hydroxybut-2-enoate makes it a versatile precursor for the synthesis of various heterocyclic systems.

A prominent application is its reaction with hydrazine derivatives to form substituted pyrazoles.[5] This transformation is a cornerstone in the synthesis of many biologically active compounds.

G Ethyl_2_cyano_3_hydroxybut_2_enoate Ethyl 2-cyano-3-hydroxybut-2-enoate Pyrazole Substituted Pyrazole Ethyl_2_cyano_3_hydroxybut_2_enoate->Pyrazole Hydrazine Hydrazine (or derivative) Hydrazine->Pyrazole

Caption: General reaction scheme for pyrazole synthesis.

The reaction likely proceeds via a Michael addition of the hydrazine to the electron-deficient double bond, followed by an intramolecular cyclization and subsequent dehydration.

A noteworthy application in drug development is the use of ethyl 2-cyano-3-hydroxybut-2-enoate as a key intermediate in the synthesis of Teriflunomide, an immunomodulatory drug.[3][6]

  • Reflux a mixture of ethyl 2-cyano-3-hydroxybut-2-enoate (50 g) and 4-(trifluoromethyl)aniline (51.9 g) in xylene (1000 ml) for 48 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the separated solid and wash with xylene (2 x 100 ml).

  • Dry the solid under vacuum at 70°C to yield Teriflunomide.

This reaction demonstrates the utility of ethyl 2-cyano-3-hydroxybut-2-enoate in constructing complex amide structures through condensation with anilines.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling ethyl 2-cyano-3-hydroxybut-2-enoate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General handling guidelines include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

Conclusion

Ethyl 2-cyano-3-hydroxybut-2-enoate is a highly functionalized and versatile building block with significant applications in organic synthesis, particularly in the construction of heterocyclic compounds of medicinal importance. Its rich chemistry, stemming from the interplay of its nitrile, ester, and enol moieties, provides chemists with a powerful tool for the synthesis of complex molecular targets. A thorough understanding of its structure, properties, and reactivity is paramount for its effective and safe utilization in research and development.

References

  • teriflunomide - New Drug Approvals. (n.d.). Retrieved February 14, 2026, from [Link]

  • Process for preparing teriflunomide. (2013). Google Patents.
  • Ethyl cyanoacrylate. (2023, December 27). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Ethyl cyanoacrylate | C6H7NO2. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • A process for preparing teriflunomide. (2009). Google Patents.
  • (Z)-Ethyl 2-Cyano-3-Hydroxybut-2-Enoate. (n.d.). MySkinRecipes. Retrieved February 14, 2026, from [Link]

  • ethyl (Z)-2-cyano-3-hydroxybut-2-enoate | CAS#:87853-82-5. (2025, August 25). Chemsrc. Retrieved February 14, 2026, from [Link]

  • (E)-Ethyl 2-cyano-3-hydroxybut-2-enoate. (n.d.). Pharmaffiliates. Retrieved February 14, 2026, from [Link]

  • Ethyl 2-cyano-3-hydroxybut-2-enoate | C7H9NO3 | CID 54718110. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

Sources

Ethyl 2-cyano-3-hydroxybut-2-enoate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and applications of Ethyl 2-cyano-3-hydroxybut-2-enoate , a critical C4 building block in heterocyclic chemistry.

Core Identity & Synthetic Utility in Drug Development

Executive Summary

Ethyl 2-cyano-3-hydroxybut-2-enoate (CAS 87853-82-5) is the stable enol tautomer of ethyl 2-cyanoacetoacetate .[1] It serves as a high-value "push-pull" alkene intermediate, possessing both electrophilic (ester, nitrile) and nucleophilic (enol hydroxy, alkene carbon) character.[1] This dual reactivity makes it indispensable in the synthesis of isoxazoles (e.g., Leflunomide precursors), pyrazoles , and pyrimidines .[1]

This guide addresses the compound's "identity crisis" between keto-enol forms, provides a validated synthesis protocol, and outlines its critical role in pharmaceutical manufacturing.[1]

Identity & Nomenclature: The Tautomeric Equilibrium

Commercially, this compound is often mislabeled or conflated with its keto-form.[1] Understanding the tautomerism is vital for accurate spectral analysis and reaction planning.[1]

Identifiers
ParameterPrimary IdentifierNotes
IUPAC Name Ethyl 2-cyano-3-hydroxybut-2-enoateSpecifically describes the enol form.[1]
Common Name Ethyl 2-cyanoacetoacetateOften used for the bulk chemical (mixture).[1]
CAS Number 87853-82-5 Specific to the (Z)-enol isomer.[1][2][3]
Related CAS 6329-16-4Generic CAS for Ethyl 2-cyanoacetoacetate (keto).[1]
SMILES CCOC(=O)/C(=C(/C)\O)/C#NExplicit Enol structure.
Molecular Formula C₇H₉NO₃MW: 155.15 g/mol
Structural Architecture (Graphviz)

The compound exists in a dynamic equilibrium.[1] In polar aprotic solvents (DMSO, DMF), the enol form is stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the ester carbonyl oxygen.[1]

Tautomerism Keto Keto Form (Ethyl 2-cyano-3-oxobutanoate) Less Stable in Solution Enol Enol Form (Ethyl 2-cyano-3-hydroxybut-2-enoate) Stabilized by H-Bonding Keto->Enol Tautomerization (Fast)

Caption: The equilibrium heavily favors the Enol form (right) due to the conjugation of the double bond with the nitrile and ester groups, stabilized by intramolecular H-bonding.[1]

Synthesis & Manufacturing

The industrial synthesis relies on the C-acylation of ethyl cyanoacetate .[1] While Claisen condensation is possible, the use of magnesium chloride and a base (soft enolization) provides higher regioselectivity and yield compared to aggressive alkoxide bases.[1]

Validated Protocol: Mg-Catalyzed Acylation

Objective: Synthesis of Ethyl 2-cyano-3-hydroxybut-2-enoate from Ethyl Cyanoacetate.

Reagents:

  • Ethyl Cyanoacetate (1.0 eq)[1]

  • Acetic Anhydride (1.2 eq)[1][4]

  • Magnesium Chloride (anhydrous, 1.0 eq)[1]

  • Triethylamine (2.0 eq)[1]

  • Dichloromethane (DCM) [Solvent][1]

Step-by-Step Methodology:

  • Activation: In a dry reactor under N₂, suspend anhydrous MgCl₂ (1.0 eq) in dry DCM. Cool to 0°C.[1]

  • Acylation: Add Ethyl Cyanoacetate (1.0 eq) dropwise. Stir for 15 min.

  • Base Addition: Slowly add Triethylamine (2.0 eq) while maintaining temperature <5°C. The mixture will form a thick slurry (Mg-enolate complex).

  • Electrophile Addition: Add Acetic Anhydride (1.2 eq) dropwise over 30 minutes. The reaction is exothermic; control temp <10°C.[1]

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 3 hours.

  • Quench: Cool to 0°C. Carefully add 1M HCl until pH < 2 (dissolves Mg salts and protonates the enol).

  • Workup: Separate phases. Extract aqueous layer with DCM.[1][5] Wash combined organics with brine.[1][5]

  • Isolation: Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallization from Ethanol/Hexane or vacuum distillation (bp ~110°C @ 1 mmHg).

Yield Expectation: 85-92% Appearance: White to off-white crystalline solid (or oil that solidifies upon standing).[1]

Applications in Drug Discovery

This compound is a "linchpin" intermediate.[1] The 1,3-electrophilic centers (nitrile and ester) combined with the nucleophilic enol carbon allow for rapid heterocyclization.[1]

Key Reaction Pathways

The following diagram illustrates the divergence of this intermediate into three major pharmaceutical scaffolds.

Pathways Core Ethyl 2-cyano-3-hydroxybut-2-enoate (Core Scaffold) Hydrazine + Hydrazine Core->Hydrazine Hydroxylamine + Hydroxylamine Core->Hydroxylamine Urea + Urea / Thiourea Core->Urea Pyrazole Amino-Pyrazoles (Analgesic Scaffolds) Hydrazine->Pyrazole Cyclocondensation Isoxazole 5-Methylisoxazole-4-carboxylates (Leflunomide/Teriflunomide Precursors) Hydroxylamine->Isoxazole O-Attack -> Cyclization Pyrimidine Substituted Pyrimidines (Antimetabolites) Urea->Pyrimidine Michael Addition -> Cyclization

Caption: The core scaffold reacts with binucleophiles to form distinct heterocycles.[1] The Isoxazole pathway is critical for DMARD synthesis.[1]

Case Study: Isoxazole Synthesis (Leflunomide Precursor)

The reaction of Ethyl 2-cyano-3-hydroxybut-2-enoate with hydroxylamine hydrochloride yields Ethyl 5-methylisoxazole-4-carboxylate .[1]

  • Mechanism: Hydroxylamine attacks the ketone (enol carbon), followed by intramolecular attack of the oxime oxygen onto the nitrile carbon (or ester, depending on conditions), eventually eliminating water/ammonia to form the isoxazole ring.[1]

  • Significance: This is a direct precursor to Leflunomide (Rheumatoid Arthritis) and its active metabolite Teriflunomide (Multiple Sclerosis).[1]

Analytical Characterization

To validate the identity of the synthesized material, compare against these standard parameters.

NMR Spectroscopy (CDCl₃)
  • ¹H NMR:

    • δ 13.5 - 14.5 ppm (1H, s, broad): Enolic -OH (Highly characteristic, disappears with D₂O shake).[1]

    • δ 4.25 ppm (2H, q): Ethyl ester -CH₂-.[1]

    • δ 2.35 ppm (3H, s): Methyl group attached to the double bond.[1]

    • δ 1.30 ppm (3H, t): Ethyl ester -CH₃.[1]

  • Interpretation: The absence of a signal around δ 3.5-4.0 ppm (characteristic of the -CH- in the keto form) confirms the predominance of the enol tautomer.

Physical Properties
PropertyValue
Physical State Low-melting solid or viscous oil (MP: 25-30°C)
Boiling Point 110-115°C (at 1 mmHg)
Solubility Soluble in DCM, Ethanol, DMSO.[1] Slightly soluble in water (acidic pH).[1]
Acidity (pKa) ~7-8 (The enolic proton is acidic).[1]

Handling & Safety (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Nitrile content).[1]

    • H315/H319: Causes skin and serious eye irritation (Acidic enol).[1]

    • H335: May cause respiratory irritation.[1]

  • Storage:

    • Store under Inert Atmosphere (Argon/Nitrogen) .

    • Refrigerate (2-8°C) . The compound is hygroscopic and can hydrolyze or decarboxylate upon prolonged exposure to moisture and heat.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54718110, Ethyl 2-cyano-3-hydroxybut-2-enoate. Retrieved from [Link][1]

  • Organic Syntheses. Acylation of Active Methylenes: General Protocols. (Analogous methodology validation). Retrieved from [Link]

  • ChemSrc. Ethyl (Z)-2-cyano-3-hydroxybut-2-enoate MSDS and Data. Retrieved from [Link][1]

Sources

Stability of ethyl 2-cyano-3-hydroxybut-2-enoate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Dynamics of Ethyl 2-cyano-3-hydroxybut-2-enoate

Executive Summary

Ethyl 2-cyano-3-hydroxybut-2-enoate (ECHC), also known as ethyl 2-cyano-3-hydroxycrotonate, is a critical pharmacophore intermediate, most notably utilized in the synthesis of the immunosuppressive drug Leflunomide and its active metabolite Teriflunomide .

This guide addresses the compound's complex solution behavior. Unlike simple esters, ECHC exists as a dynamic tautomeric system. Its stability is not merely a function of degradation but of equilibrium positioning between its keto (2-cyano-3-oxobutanoate) and enol forms. In solution, "instability" often manifests as uncontrolled hydrolysis driven by pH shifts or solvent-mediated tautomerization that exposes the labile ester bond.

Structural Dynamics & Tautomerism

To understand stability, one must first accept that ECHC is rarely a single species in solution. It operates under a Keto-Enol Tautomeric Equilibrium .[1][2]

  • The Enol Form (Ethyl 2-cyano-3-hydroxybut-2-enoate): Stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the nitrile nitrogen or the ester carbonyl.[1] This form is dominant in non-polar solvents (e.g., Chloroform, Toluene) and is the reactive species for many cyclization reactions (e.g., isoxazole formation).

  • The Keto Form (Ethyl 2-cyano-3-oxobutanoate): Favored in polar protic solvents (e.g., Water, Methanol). The solvent molecules disrupt the intramolecular hydrogen bond, exposing the carbonyls to nucleophilic attack.

Critical Insight: The "hydroxy" nomenclature implies the enol form, but in aqueous HPLC mobile phases, the compound rapidly equilibrates. Stability data must account for this rapid interconversion, which is often mistaken for degradation if peak splitting occurs.

Diagram 1: Tautomeric Equilibrium & Degradation Pathways

ECHC_Stability cluster_equilibrium Tautomeric Equilibrium (Fast) cluster_degradation Irreversible Degradation (Slow to Moderate) Enol Enol Form (Intramolecular H-Bond) Ethyl 2-cyano-3-hydroxybut-2-enoate Keto Keto Form (Solvent Exposed) Ethyl 2-cyano-3-oxobutanoate Enol->Keto Polar Solvents Hydrolysis Hydrolysis Intermediate (Cyanoacetic Acid Derivative) Keto->Hydrolysis H2O / pH > 7 Decarb Decarboxylation Products (CO2 + Nitriles) Hydrolysis->Decarb -CO2 (Heat/Acid)

Figure 1: The thermodynamic equilibrium between keto-enol forms and the kinetic pathway to irreversible degradation.

Solvolytic Stability & Degradation Mechanisms

The stability of ECHC is strictly governed by pH and water content.

Hydrolytic Sensitivity (Water/Buffer)

The presence of the electron-withdrawing nitrile group (


-position) significantly increases the acidity of the 

-proton (

), making the ester carbonyl highly electrophilic.
ConditionStability ProfileMechanism
Acidic (pH < 4) Moderate Stability Protonation suppresses enolate formation. However, strong acid + heat leads to decarboxylation.
Neutral (pH 6-7) Stable (Short-term) Slow hydrolysis. Equilibrium favors keto form in water, leading to gradual ester cleavage.
Basic (pH > 8) Unstable Rapid deprotonation forms the enolate ion, which is susceptible to rapid saponification (ester hydrolysis) and subsequent decarboxylation.
Thermal Degradation

As a


-keto ester derivative, ECHC is thermally labile. Above 40°C in solution, particularly if traces of moisture or base are present, it undergoes decarboxylation .
  • Reaction:

    
    
    

Validated Analytical Methodology (HPLC)

To accurately quantify ECHC without inducing degradation during analysis, one must use an acidified mobile phase. This suppresses the ionization of the enol/keto system and prevents peak splitting or on-column hydrolysis.

Protocol: Reverse-Phase HPLC for ECHC

Principle: Separation on a C18 stationary phase using a low-pH buffered mobile phase to lock the tautomeric ratio and prevent hydrolytic degradation during the run.

Reagents:

  • Acetonitrile (HPLC Grade)[3][4]

  • Milli-Q Water

  • Phosphoric Acid (85%) or Formic Acid (99%)

Instrument Parameters:

  • Column: C18 (L1),

    
    , 
    
    
    
    packing (e.g., Zorbax Eclipse or equivalent).
  • Detector: UV-Vis at 254 nm (The conjugated enol system absorbs strongly here; the keto form absorbs weakly, but acid shifts equilibrium to the detectable form).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Do not heat the column; higher temps accelerate on-column tautomerization).

Mobile Phase Preparation:

  • Solvent A (Aqueous): 0.1%

    
     in Water. (pH 
    
    
    
    2.5).
  • Solvent B (Organic): Acetonitrile.[4][5]

  • Isocratic Mode: 60% A / 40% B. (Adjust ratio based on retention time requirements).

Sample Preparation (Critical Step):

  • Diluent: Use the Mobile Phase (or pure Acetonitrile if the sample is concentrated).

  • Avoid: Do not dissolve in pure water or methanol without acid, as this promotes tautomeric shifts and potential hydrolysis before injection.

  • Time Window: Analyze within 4 hours of preparation.

Diagram 2: Analytical Workflow Logic

HPLC_Workflow Sample Solid Sample (Store at 2-8°C) Prep Sample Dilution Solvent: ACN + 0.1% H3PO4 (Prevents Hydrolysis) Sample->Prep Weigh rapidly Inject HPLC Injection Isocratic 60:40 (Aq/Org) Prep->Inject < 4 Hours Column Column Separation (C18, 25°C) Suppressed Ionization Inject->Column Detect UV Detection (254 nm) Quantify Total Area Column->Detect Single Peak (Co-elution)

Figure 2: Analytical workflow designed to minimize artifactual degradation during measurement.

Handling & Storage Recommendations

Based on the stability profile, the following protocols are mandatory for maintaining standard integrity:

  • Moisture Exclusion: The nitrile and ester groups are hygroscopic. Store under Argon or Nitrogen.

  • Temperature: Long-term storage at 2°C to 8°C .

  • Solution Handling:

    • Avoid protic solvents (MeOH, EtOH) for stock solutions unless used immediately.

    • Preferred solvent for stock: Anhydrous Acetonitrile or DMSO (if dry).

    • Discard aqueous solutions after 24 hours.

References

  • PubChem. (n.d.).[6] Ethyl 2-cyano-3-hydroxybut-2-enoate (Compound). National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2013). Process for preparing teriflunomide (US8389757B2).
  • Google Patents. (2001). A method for synthesizing leflunomide (WO2001060363A1).
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Tautomeric System of Ethyl 2-Cyano-3-oxobutanoate and Ethyl 2-Cyano-3-hydroxybut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical research and drug development, mastering the subtleties of reactive intermediates is paramount. Ethyl 2-cyano-3-oxobutanoate is a frequently utilized building block, valued for its capacity to construct complex molecular architectures, particularly heterocyclic systems that form the core of many therapeutic agents.[1] However, its true synthetic potential can only be harnessed with a deep understanding of its dynamic nature: the keto-enol tautomerism that defines its reactivity. This guide provides an in-depth exploration of this equilibrium, offering field-proven insights into its characterization, manipulation, and strategic application in synthesis.

Part 1: The Core Duality: Understanding the Tautomeric Equilibrium

Ethyl 2-cyano-3-oxobutanoate is not a single, static entity. It exists as a dynamic equilibrium between two constitutional isomers, or tautomers: the keto form and the enol form.[2][3] The interconversion involves the migration of a proton and the shifting of electrons.[2][3]

  • Ethyl 2-cyano-3-oxobutanoate: The "keto" form, possessing a ketone and an ester carbonyl group.

  • Ethyl 2-cyano-3-hydroxybut-2-enoate: The "enol" form, characterized by a hydroxyl group adjacent to a carbon-carbon double bond (an "enol").[2][4]

The position of this equilibrium is not fixed; it is exquisitely sensitive to environmental factors, a critical piece of information for any scientist aiming for reproducible and high-yielding reactions.

The Tautomeric Equilibrium and Influencing Factors

The transformation between the keto and enol forms can be catalyzed by either acid or base.[2][5] The stability of each tautomer, and thus the equilibrium position, is dictated by several factors:

  • Solvent Polarity: This is one of the most critical variables. Polar, protic solvents (like water or methanol) can form hydrogen bonds with the keto form, stabilizing it and shifting the equilibrium in its favor.[6] Conversely, in nonpolar solvents (like hexane or carbon tetrachloride), the enol form is often favored.[3][6] The enol form can stabilize itself through a strong intramolecular hydrogen bond between the hydroxyl proton and the ester carbonyl oxygen, a configuration less disrupted in non-competing, nonpolar environments.[6][7]

  • Hydrogen Bonding: The enol's ability to form a stable six-membered ring via an intramolecular hydrogen bond is a major stabilizing factor.[7][8] Solvents that are strong hydrogen bond acceptors, like DMSO, can disrupt this internal stabilization, potentially favoring the keto form.[9]

  • Conjugation: The enol form possesses a conjugated system (C=C-C=O), which contributes to its electronic stability.[8]

Diagram: Keto-Enol Tautomeric Equilibrium

The following diagram illustrates the acid- and base-catalyzed interconversion between the keto and enol tautomers.

Caption: Acid- or base-catalyzed equilibrium between keto and enol forms.

Spectroscopic Fingerprints: A Self-Validating System

Distinguishing between and quantifying the ratio of the two tautomers is essential for reaction monitoring and quality control. This is reliably achieved through spectroscopic methods, which act as a self-validating system for the compound's state.

Spectroscopic Method Keto Form (Ethyl 2-cyano-3-oxobutanoate) Enol Form (Ethyl 2-cyano-3-hydroxybut-2-enoate) Causality and Insights
¹H NMR Characteristic singlet or doublet for the α-CH₂ protons (~3.5-4.0 ppm).Disappearance of the α-CH₂ signal. Appearance of a vinyl proton (=CH) signal and a broad, downfield enolic hydroxyl (-OH) signal (~12-15 ppm).The chemical environment of the protons is distinct. The enolic -OH is highly deshielded due to the intramolecular H-bond.
¹³C NMR Two carbonyl signals (ketone ~200 ppm, ester ~165-170 ppm). Signal for the α-CH₂ carbon.Disappearance of the ketone C=O signal. Appearance of two sp² carbon signals for the C=C bond. The ester carbonyl signal remains.The hybridization of the core carbons changes from sp³ (in keto) to sp² (in enol), resulting in a clear shift in the spectrum.
IR Spectroscopy Two distinct C=O stretching bands (~1745 cm⁻¹ for ester, ~1720 cm⁻¹ for ketone). A strong C≡N stretch (~2250 cm⁻¹).One C=O stretch (ester, often shifted to lower frequency due to conjugation, ~1650-1670 cm⁻¹). A broad O-H stretching band (~2500-3300 cm⁻¹). A C=C stretch (~1610-1640 cm⁻¹).The presence of the hydroxyl group and the C=C double bond in the enol form gives rise to characteristic bands that are absent in the keto form. The conjugation in the enol lowers the C=O bond order, shifting its absorption.

Part 2: Synthesis and Strategic Application

The compound is typically synthesized via a Claisen condensation reaction, a robust method for forming carbon-carbon bonds.[10] Understanding its synthesis is key to appreciating its subsequent reactivity.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol describes a standard laboratory synthesis of ethyl 2-cyano-3-oxobutanoate, which will exist as a tautomeric mixture.

Objective: To synthesize ethyl 2-cyano-3-oxobutanoate by the sodium ethoxide-mediated condensation of ethyl cyanoacetate and ethyl acetate.

Methodology:

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve metallic sodium (1.0 eq) in absolute ethanol (anhydrous) under an inert atmosphere (e.g., nitrogen or argon).

    • Expertise Note: The reaction is highly exothermic. The sodium should be added in small portions to control the reaction rate and prevent excessive hydrogen evolution. The ethanol must be anhydrous to prevent the sodium from reacting with water, which would form sodium hydroxide and reduce the yield.

  • Condensation: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate (1.0 eq) dropwise while stirring. Follow this with the dropwise addition of ethyl acetate (1.5 eq).

  • Reaction: Gently reflux the mixture for 2-3 hours. The formation of the sodium salt of the product will be observed as a precipitate.

    • Expertise Note: Refluxing ensures the reaction goes to completion. Using a slight excess of ethyl acetate helps to drive the equilibrium towards the product.

  • Work-up: After cooling the reaction mixture to room temperature, carefully acidify it with dilute hydrochloric acid or sulfuric acid until the pH is ~2-3. This protonates the enolate salt.

    • Trustworthiness Note: The acidification step is critical. It must be done carefully in an ice bath to control the exotherm. Proper acidification ensures the product is in its neutral form for extraction.

  • Extraction and Purification: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Diagram: Synthetic Pathway (Claisen Condensation)

Claisen_Condensation EtOAC Ethyl Acetate NaOEt 1. Sodium Ethoxide (Base) EtOAC->NaOEt EtCNAC Ethyl Cyanoacetate EtCNAC->NaOEt Acid 2. Acid Work-up (H3O+) NaOEt->Acid Product Ethyl 2-cyano-3-oxobutanoate (Keto-Enol Mixture) Acid->Product

Caption: Simplified workflow for the Claisen condensation synthesis.

Reactivity and Applications in Drug Development

The dual reactivity of the keto and enol forms makes this compound a powerful precursor, especially for heterocyclic chemistry, a cornerstone of medicinal chemistry.[1]

  • As a Nucleophile (via the Enolate): In the presence of a base, the α-hydrogen is readily removed to form a highly stabilized enolate. This nucleophile can be alkylated or acylated at the α-carbon, allowing for the construction of more complex carbon skeletons.

  • As an Electrophile: The ketone carbonyl in the keto form is susceptible to attack by nucleophiles.

  • In Cyclocondensation Reactions: The 1,3-dicarbonyl relationship is ideal for building five- and six-membered rings. For example, reaction with hydrazine derivatives yields pyrazoles, while reaction with amidines can lead to pyrimidines. These scaffolds are prevalent in a vast number of approved drugs.

Protocol Example: Synthesis of a Pyrazole Derivative

Objective: To demonstrate the use of the tautomeric mixture in a cyclocondensation reaction to form a substituted pyrazole.

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-cyano-3-oxobutanoate (1.0 eq) in ethanol.

  • Addition of Hydrazine: Add phenylhydrazine (1.0 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The pyrazole product will often precipitate and can be collected by filtration. If it remains in solution, the solvent can be removed, and the product purified by recrystallization or column chromatography.

    • Authoritative Grounding: This reaction is a classic example of the Knorr pyrazole synthesis, a reliable and widely cited method for constructing this important heterocyclic core.

Diagram: Pyrazole Synthesis Pathway

Pyrazole_Synthesis Start Ethyl 2-cyano-3-oxobutanoate (Tautomeric Mixture) Intermediate Hydrazone Intermediate Start->Intermediate + Reagent Phenylhydrazine (PhNHNH2) Reagent->Intermediate Product Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Intermediate->Product Cyclization & Aromatization

Caption: Reaction schematic for the synthesis of a pyrazole derivative.

Conclusion

Ethyl 2-cyano-3-oxobutanoate and its enol tautomer, ethyl 2-cyano-3-hydroxybut-2-enoate, represent a single, powerful synthetic tool whose reactivity is governed by a delicate, environment-dependent equilibrium. For the medicinal chemist and drug development scientist, a thorough understanding of this tautomerism is not merely academic; it is a practical necessity. By mastering the spectroscopic tools to analyze the system and the reaction conditions to influence it, researchers can unlock the full potential of this versatile building block, enabling the efficient and reproducible synthesis of novel molecular entities destined for therapeutic application.

References

  • Udgaonkar, A., Wu, J., Rao, A., & Njoo, E. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Journal of Emerging Investigators. Available from: [Link]

  • ResearchGate. Solvent effects on the keto-enol tautomeric equilibrium of tetronic and ethyl acetoacetate carbon acids. A theoretical study | Request PDF. Available from: [Link]

  • Fessner, W. D., & Guldner, A. (2011). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR: Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 88(10), 1434-1437. Available from: [Link]

  • Quora. Why is the keto form of ethyl acetoacetate more stable than an enol form?. Available from: [Link]

  • ResearchGate. A Effect of solvent on the keto-enol tautomerism of ethyl acetoacetate.... Available from: [Link]

  • MDPI. Diethyl 2-Cyano-3-oxosuccinate. Available from: [Link]

  • PubChem. Ethyl 2-cyano-3-hydroxybut-2-enoate. Available from: [Link]

  • Chemistry Learner. Keto-Enol Tautomerism: Definition, Examples, and Mechanism. Available from: [Link]

  • Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. Available from: [Link]

  • Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. Available from: [Link]

  • PHYWE. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester). Available from: [Link]

Sources

Molecular weight and formula of ethyl 2-cyano-3-hydroxybut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2-Cyano-3-Oxobutanoate and its Enol Tautomer

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of ethyl 2-cyano-3-oxobutanoate (CAS No: 609-15-4), a versatile reagent in synthetic organic chemistry. A critical focus of this document is the elucidation of its structural identity, specifically addressing the intrinsic keto-enol tautomerism that defines its reactivity and characterization. While often queried by its enol name, ethyl 2-cyano-3-hydroxybut-2-enoate, the compound predominantly exists as the keto tautomer, which is the focus of most commercial and synthetic contexts. This guide will delve into its molecular properties, provide a validated synthetic protocol, explore its synthetic utility, and detail essential characterization and safety protocols for researchers and drug development professionals.

Nomenclature and Structural Elucidation: The Keto-Enol Tautomerism

A foundational aspect of the chemistry of ethyl 2-cyano-3-oxobutanoate is its existence as a dynamic equilibrium of two tautomeric forms: the keto form (ethyl 2-cyano-3-oxobutanoate) and the enol form (ethyl 2-cyano-3-hydroxybut-2-enoate). The presence of two electron-withdrawing groups (cyano and ester) flanking the α-carbon significantly increases the acidity of the α-protons, facilitating the formation of the enolate intermediate and subsequent protonation to yield the enol.

In most conditions, the keto form is thermodynamically favored. However, the enol form is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the ester's carbonyl oxygen, forming a stable six-membered ring-like structure. The equilibrium can be influenced by factors such as solvent polarity, temperature, and pH. This tautomerism is not merely a structural curiosity; it is central to the compound's reactivity, allowing it to act as both a carbon nucleophile (via the enolate) and a participant in reactions characteristic of ketones and enols.

Caption: Keto-enol tautomerism of ethyl 2-cyano-3-oxobutanoate.

Core Molecular and Physical Properties

The compound's utility is underpinned by its specific physicochemical properties. All data corresponds to the compound identified by CAS Number 609-15-4.

PropertyDataSource(s)
Chemical Formula C₆H₇NO₃
Molecular Weight 141.12 g/mol
CAS Number 609-15-4
Appearance Colorless to light yellow liquid
Boiling Point 205-210 °C (401-410 °F) at 760 mmHg
Melting Point 27 - 28 °C (80.6 - 82.4 °F)
Density 1.139 g/cm³
Synonyms Ethyl cyanoacetoacetate, Ethyl 2-cyanoacetoacetate, Ethyl 3-oxobutanenitrile

Synthesis Protocol: Acylation of Ethyl Cyanoacetate

A standard and reliable method for the laboratory synthesis of ethyl 2-cyano-3-oxobutanoate is the acylation of ethyl cyanoacetate using a base and an acetylating agent like acetic anhydride. This procedure is a variation of the Claisen condensation.

Experimental Workflow

synthesis_workflow reagents Reagents: - Ethyl Cyanoacetate - Sodium Ethoxide (Base) - Acetic Anhydride - Anhydrous Solvent (e.g., Toluene) setup Reaction Setup: Inert atmosphere (N₂/Ar) Dry glassware Add solvent and base reagents->setup 1. Prepare addition Substrate Addition: Slowly add ethyl cyanoacetate at controlled temperature (e.g., 0-5°C) setup->addition 2. Cool & Add acylation Acylation Step: Add acetic anhydride dropwise Allow reaction to warm to RT Stir for several hours addition->acylation 3. Acetylate workup Aqueous Workup: Quench with dilute acid (e.g., HCl) Separate organic layer acylation->workup 4. Quench purification Purification: Wash organic layer (brine) Dry over Na₂SO₄ Filter and concentrate workup->purification 5. Isolate final_product Final Product: Purify by vacuum distillation Characterize (NMR, IR, GC-MS) purification->final_product 6. Purify

Caption: Workflow for the synthesis of ethyl 2-cyano-3-oxobutanoate.

Step-by-Step Methodology
  • Reaction Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon) is charged with a suspension of sodium ethoxide (1.1 equivalents) in anhydrous toluene.

    • Causality: Anhydrous conditions are critical as sodium ethoxide is highly reactive with water. The inert atmosphere prevents side reactions with atmospheric oxygen and moisture.

  • Formation of the Enolate: The flask is cooled in an ice bath to 0-5 °C. Ethyl cyanoacetate (1.0 equivalent) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. The mixture is stirred for an additional hour at this temperature.

    • Causality: The strong base (sodium ethoxide) deprotonates the α-carbon of ethyl cyanoacetate to form a resonance-stabilized nucleophilic enolate. Low temperature controls the exothermicity of this acid-base reaction.

  • Acylation: Acetic anhydride (1.2 equivalents) is added dropwise to the reaction mixture. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred overnight.

    • Causality: The generated enolate attacks the electrophilic carbonyl carbon of acetic anhydride in a nucleophilic acyl substitution reaction, forming the C-C bond of the target product.

  • Workup and Extraction: The reaction is carefully quenched by pouring it into a beaker of ice-cold dilute hydrochloric acid (e.g., 2M HCl) to neutralize the excess base and protonate the product. The resulting mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted twice more with ethyl acetate.

    • Causality: Acidification ensures the product is in its neutral form for efficient extraction into an organic solvent.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The solution is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

    • Causality: The bicarbonate wash removes any remaining acidic impurities. The brine wash removes bulk water, and Na₂SO₄ removes trace water.

  • Final Product Isolation: The crude product is purified by vacuum distillation to yield ethyl 2-cyano-3-oxobutanoate as a clear to pale yellow liquid.

    • Causality: Vacuum distillation is necessary due to the compound's relatively high boiling point, preventing thermal decomposition at atmospheric pressure.

Applications in Organic Synthesis

Ethyl 2-cyano-3-oxobutanoate is a cornerstone building block due to its multiple reactive sites. The activated methylene group, flanked by three electron-withdrawing groups (ketone, cyano, and ester), makes it a potent nucleophile and a precursor in various cyclization and condensation reactions.

  • Hantzsch Pyridine Synthesis: It serves as a key 1,3-dicarbonyl component in the Hantzsch synthesis and its variations, reacting with an aldehyde and an enamine or ammonia source to construct substituted dihydropyridines and pyridines, which are prevalent scaffolds in pharmaceuticals.

  • Guareschi-Thorpe Condensation: It can undergo self-condensation or react with other α-cyano compounds in the presence of a base to form substituted pyridinones.

  • Knoevenagel Condensation: The active methylene group readily condenses with aldehydes and ketones to form C=C bonds, providing a route to α,β-unsaturated systems.

  • Synthesis of Heterocycles: Beyond pyridines, it is a versatile precursor for synthesizing a wide array of heterocycles, including pyrimidines, pyrazoles, and coumarins, by reacting with appropriate binucleophiles like ureas, hydrazines, and phenols.

Spectroscopic Characterization Insights

Confirming the identity and purity of the synthesized product is paramount. The keto-enol tautomerism is directly observable via spectroscopic methods.

  • ¹H NMR Spectroscopy: The spectrum will show a mixture of both tautomers.

    • Keto Form: A characteristic singlet for the α-proton (CH) and a singlet for the methyl protons (CH₃) of the acetyl group.

    • Enol Form: The disappearance of the α-proton singlet and the appearance of a new singlet for the vinylic proton (C=CH). A broad singlet, often far downfield (>10 ppm), corresponding to the enolic hydroxyl proton (-OH) will also be present.

  • Infrared (IR) Spectroscopy:

    • Keto Form: Shows two distinct carbonyl (C=O) stretching bands: one for the ketone (~1720 cm⁻¹) and one for the ester (~1745 cm⁻¹). A nitrile (C≡N) stretch will appear around 2250 cm⁻¹.

    • Enol Form: The ketone peak's intensity decreases, and a broad O-H stretch appears (~3400 cm⁻¹). The C=O ester peak may shift slightly due to conjugation and hydrogen bonding. A C=C stretch will also appear around 1650 cm⁻¹.

Safety and Handling

Ethyl 2-cyano-3-oxobutanoate is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • General Handling: Use in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. It is harmful if swallowed or inhaled.

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

References

  • Ethyl 2-cyano-3-oxobutanoate - PubChem, National Center for Biotechnology Information. [Link]

  • Ethyl cyanoacetoacetate - NIST, Chemistry WebBook. [Link]

  • Tautomerism - IUPAC Gold Book, International Union of Pure and Applied Chemistry. [Link]

An In-depth Technical Guide to the Safe Handling of Ethyl 2-cyano-3-hydroxybut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safety data for ethyl 2-cyano-3-hydroxybut-2-enoate (CAS No. for (Z)-isomer: 87853-82-5), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from multiple sources to ensure a thorough understanding of the potential hazards and the implementation of appropriate safety protocols.

Chemical Identification and Properties

Ethyl 2-cyano-3-hydroxybut-2-enoate is a multifunctional organic compound. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
AppearanceNot explicitly stated, likely a solid or liquid-
StorageSealed in a dry environment at 2-8°C

Hazard Identification and GHS Classification

Based on available data, ethyl 2-cyano-3-hydroxybut-2-enoate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Signal Word: Warning[1]

GHS Hazard Pictograms:

GHS_Pictograms cluster_0 Health Hazard Exclamation !

Caption: GHS Pictogram for Health Hazards.

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The presence of the cyano group suggests that this compound should be handled with caution, as nitrile-containing compounds can sometimes release hydrogen cyanide under certain conditions, such as in the presence of strong acids.[2]

First-Aid Measures: A Proactive Approach

Rapid and appropriate first aid is critical in mitigating the effects of accidental exposure. The following protocols are based on the identified hazards.

Workflow for Exposure Response

First_Aid_Workflow Exposure Exposure Occurs Inhalation Inhalation Skin_Contact Skin Contact Eye_Contact Eye Contact Ingestion Ingestion Move_Fresh_Air Move to Fresh Air Keep at Rest Inhalation->Move_Fresh_Air Wash_Skin Remove Contaminated Clothing Wash with Soap & Water Skin_Contact->Wash_Skin Rinse_Eyes Rinse Cautiously with Water Remove Contact Lenses Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth Do NOT Induce Vomiting Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Move_Fresh_Air->Medical_Attention Wash_Skin->Medical_Attention Rinse_Eyes->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: Decision workflow for first-aid response to exposure.

Inhalation:

  • Immediately move the exposed individual to fresh air.[3]

  • Keep the person warm and at rest in a position comfortable for breathing.

  • If breathing has stopped or is difficult, provide artificial respiration.

  • Seek immediate medical attention.[3]

Skin Contact:

  • Promptly remove all contaminated clothing, including footwear.

  • Immediately flush the skin with plenty of soap and water.[3]

  • If skin irritation persists, seek medical attention.

Eye Contact:

  • Rinse cautiously with water for several minutes.

  • If present and easy to do, remove contact lenses.

  • Continue rinsing.

  • Seek immediate medical attention.

Ingestion:

  • Rinse the mouth thoroughly with water.

  • Do NOT induce vomiting.

  • Seek immediate medical attention.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

  • Personal Precautions: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation and wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent the material from entering drains or watercourses.

  • Containment and Cleanup:

    • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[4]

    • For large spills, dike the area to prevent spreading and collect the material for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.[4]

Handling, Storage, and Personal Protection

A proactive approach to safety through proper handling, storage, and the use of personal protective equipment is paramount.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[4]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Exposure Controls and Personal Protection:

Control ParameterRecommended Equipment/Practice
Engineering Controls Work in a well-ventilated area. A chemical fume hood is recommended.
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and protective clothing.
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator.

Toxicological Information

The toxicological properties of ethyl 2-cyano-3-hydroxybut-2-enoate have not been thoroughly investigated. The GHS classifications indicate that the substance is harmful if swallowed or inhaled and causes skin and eye irritation.[1] The presence of a nitrile group suggests potential for toxicity similar to other organic nitriles, which can cause symptoms akin to cyanide poisoning.[2]

References

  • PubChem. Ethyl 2-cyano-3-hydroxybut-2-enoate. National Center for Biotechnology Information. [Link]

  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Chemsrc. ethyl (Z)-2-cyano-3-hydroxybut-2-enoate. [Link]

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Methodological & Application

Application Note: High-Efficiency Synthesis of Substituted Pyrimidines Using Ethyl 2-Cyano-3-Hydroxybut-2-Enoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, field-validated guide for the synthesis of substituted pyrimidines using ethyl 2-cyano-3-hydroxybut-2-enoate (also known as ethyl 2-cyanoacetoacetate).

Executive Summary

Pyrimidines represent a "privileged scaffold" in medicinal chemistry, serving as the core structure for nucleoside analogs, kinase inhibitors, and cardiovascular agents. This guide details the use of ethyl 2-cyano-3-hydroxybut-2-enoate —a highly functionalized 1,3-dielectrophile—as a superior C3 synthon for constructing polysubstituted pyrimidines.

Unlike standard


-keto esters, the presence of the electron-withdrawing cyano group at the 

-position (C2) significantly increases the acidity of the methine proton, stabilizing the enol form (3-hydroxy) and enhancing reactivity toward binucleophiles. This protocol focuses on the regioselective synthesis of 5-cyanopyrimidine derivatives , preserving the nitrile handle for downstream functionalization.

Chemical Profile & Reactivity

Ethyl 2-cyano-3-hydroxybut-2-enoate exists in equilibrium with its keto-tautomer, ethyl 2-cyano-3-oxobutanoate. In solution, particularly in polar solvents, the enol form is often the reactive species.

PropertySpecification
IUPAC Name Ethyl (2Z)-2-cyano-3-hydroxybut-2-enoate
Molecular Formula C

H

NO

Molecular Weight 155.15 g/mol
Key Functionalities Nitrile (E

Application Notes & Protocols: Synthesis of (Z)-Ethyl 2-Cyano-3-hydroxybut-2-enoate via Base-Catalyzed Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Knoevenagel condensation, first reported by Emil Knoevenagel in 1894, is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds.[1][2] The classic reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[3][4] This methodology has been adapted and expanded, proving invaluable for the synthesis of complex molecules and functional materials.

This document provides a detailed protocol for the synthesis of (Z)-ethyl 2-cyano-3-hydroxybut-2-enoate, a highly functionalized and versatile intermediate in medicinal chemistry and drug development.[5] The presence of cyano, hydroxy (as the stable enol tautomer), and ester functional groups allows for diverse subsequent chemical transformations, making it a valuable building block for constructing heterocyclic compounds like pyrazoles and isoxazoles.[5] The described procedure is a variation of the Knoevenagel condensation, reacting two different active methylene compounds, ethyl acetoacetate and ethyl cyanoacetate, in the presence of a weak base catalyst.

Reaction Scheme and Mechanism

The synthesis proceeds via a base-catalyzed condensation between the more acidic ethyl cyanoacetate and the ketone carbonyl of ethyl acetoacetate. The resulting β-keto cyanoester exists predominantly in its more stable enol form, (Z)-ethyl 2-cyano-3-hydroxybut-2-enoate.

Overall Reaction:

(Self-generated image, not from search results)

Mechanistic Pillars:

The reaction mechanism is initiated by the selective deprotonation of the most acidic α-hydrogen, which is located on the carbon flanked by the cyano and ester groups of ethyl cyanoacetate.

  • Enolate Formation: A weak base, such as piperidine, abstracts an α-proton from ethyl cyanoacetate. The acidity of this proton is significantly higher than those on ethyl acetoacetate due to the powerful combined electron-withdrawing effects of the nitrile and ester groups, ensuring selective enolate formation.[6]

  • Nucleophilic Attack: The resulting resonance-stabilized enolate ion acts as a potent nucleophile, attacking the electrophilic ketone carbonyl carbon of ethyl acetoacetate. This forms a tetrahedral alkoxide intermediate.[7]

  • Proton Transfer & Dehydration: The alkoxide intermediate is protonated, often by the conjugate acid of the catalyst, to form a β-hydroxy intermediate. This intermediate then readily undergoes dehydration (elimination of a water molecule) to yield the conjugated product. The final product rapidly tautomerizes to the thermodynamically favored enol isomer, driven by the formation of an intramolecular hydrogen bond and an extended conjugated system.[6]

G A Ethyl Cyanoacetate + Base (B) B_node Resonance-Stabilized Enolate + BH+ A->B_node C Enolate E Tetrahedral Alkoxide Intermediate C->E Attack on Ketone Carbonyl D Ethyl Acetoacetate D->E F Tetrahedral Alkoxide Intermediate G β-Hydroxy Intermediate F->G Protonation H Final Product (Enol Form) G->H - H2O (Dehydration & Tautomerization) G start Start: Assemble Dry Glassware reagents Charge Flask: - Toluene - Ethyl Acetoacetate - Ethyl Cyanoacetate - Piperidine start->reagents reflux Heat to Reflux (~110°C) Collect Water in Dean-Stark Trap reagents->reflux monitor Monitor Reaction (4-6 hours) reflux->monitor cool Cool to Room Temperature monitor->cool workup Work-up: 1. Transfer to Separatory Funnel 2. Wash with 2M HCl, H2O, Brine 3. Dry Organic Layer (MgSO4) cool->workup evap Solvent Removal (Rotary Evaporator) workup->evap purify Purification: Fractional Distillation or Column Chromatography evap->purify product Final Product: (Z)-Ethyl 2-cyano-3-hydroxybut-2-enoate purify->product

Sources

Application Note: Strategic Utilization of Ethyl 2-cyano-3-hydroxybut-2-enoate in Metal Complexation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Executive Summary

Ethyl 2-cyano-3-hydroxybut-2-enoate (ECHB) represents a highly specialized subclass of


-ketoenol ligands. While structurally related to the ubiquitous ethyl acetoacetate, the introduction of the electron-withdrawing cyano group at the 

-position drastically alters its physicochemical profile.

For researchers in photonic materials and medicinal inorganic chemistry, ECHB offers two distinct advantages over non-functionalized


-diketones:
  • Enhanced Acidity (pKa Modulation): The inductive effect of the nitrile group significantly lowers the pKa of the enolic proton, facilitating metal coordination at lower pH values and increasing the thermodynamic stability of the resulting complexes.

  • Electronic Tuning: In lanthanide coordination, the cyano group modifies the triplet state energy (

    
    ) of the ligand, often optimizing the "Antenna Effect" for sensitization of Europium (Eu³⁺) and Terbium (Tb³⁺) ions, leading to superior quantum yields.
    

This guide provides high-fidelity protocols for utilizing ECHB in the synthesis of luminescent lanthanide complexes and bioactive transition metal chelates.

Chemical Identity & Mechanism of Action[1]

Structural Dynamics: Tautomerism

ECHB exists in a dynamic equilibrium between its keto and enol forms. In solution, the enol form (required for metal binding) is stabilized by intramolecular hydrogen bonding and the conjugation of the cyano group.

  • IUPAC Name: Ethyl (2Z)-2-cyano-3-hydroxybut-2-enoate

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    [1]
    
  • Key Functional Motif:

    
    -cyano-
    
    
    
    -ketoester
Coordination Mode

Unlike simple nitriles, ECHB primarily acts as an O,O'-bidentate monoanionic ligand . Upon deprotonation, the metal ion coordinates between the enolic oxygen and the ester carbonyl oxygen, forming a stable six-membered chelate ring. The cyano group generally remains non-coordinating but exerts a powerful electronic influence on the chelate ring.

Visualization: Ligand Activation & Binding

The following diagram illustrates the activation pathway from the stable precursor to the active metal chelate.

ECHB_Coordination cluster_0 Thermodynamic Driving Force Precursor ECHB (Neutral) Keto-Enol Equilibrium Anion Enolate Anion (Delocalized Charge) Precursor->Anion Deprotonation (-H+) Base Base Activation (NaOH / NH3) Base->Anion Complex Metal Complex (O,O'-Chelation) Anion->Complex Coordination Metal Metal Salt (LnCl3 / CuCl2) Metal->Complex Ligand Exchange

Figure 1: Activation pathway of ECHB. The cyano group stabilizes the intermediate enolate anion, driving the reaction equilibrium toward complexation.

Experimental Protocols

Protocol A: Ligand Purity Verification (Pre-Complexation)

Commercial ECHB can degrade into ethyl cyanoacetate if stored improperly. High-performance optical applications require >99% purity.

  • Solvent: Dissolve 10 mg ECHB in 0.6 mL

    
    .
    
  • NMR Check: Acquire ¹H NMR.

    • Target Signal: Look for the enolic proton singlet (typically very downfield,

      
       > 12 ppm) and the vinyl methyl singlet (
      
      
      
      ~2.3-2.5 ppm).
    • Impurity Check: Absence of methylene protons from ethyl cyanoacetate (

      
       ~3.5 ppm).
      
  • Action: If degradation >5% is observed, recrystallize from ethanol/hexane (1:3).

Protocol B: Synthesis of Luminescent Europium(III) Complex

Application: Red-emitting OLEDs, Bio-imaging tags. Target Structure:


 or 

(if ternary ligand is used).

Reagents:

  • 
     (99.9% trace metals basis)
    
  • ECHB Ligand

  • 1,10-Phenanthroline (optional synergistic ligand)

  • Solvent: Ethanol (Abs.), NaOH (1M).

Step-by-Step Methodology:

  • Ligand Solution: Dissolve 3.0 mmol of ECHB in 10 mL of absolute ethanol.

  • pH Adjustment (Critical): Add 3.0 mmol of NaOH (1M aqueous solution) dropwise under stirring. Monitor pH; aim for pH 6.5–7.0.

    • Expert Note: Do not exceed pH 8.0, as lanthanide hydroxides will precipitate, contaminating the product.

  • Metal Addition: Dissolve 1.0 mmol of

    
     in 5 mL ethanol. Add this dropwise to the ligand solution over 20 minutes at 50°C.
    
  • Reflux: Heat the mixture to 60°C for 4 hours. A white or pale yellow precipitate should form.

  • Isolation: Cool to room temperature. Filter the precipitate.

  • Purification: Wash the solid 3x with cold ethanol and 2x with diethyl ether to remove unreacted ligand.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Validation Criteria:

  • FT-IR: Disappearance of the broad -OH stretch of the free ligand (3200-3400 cm⁻¹) and shift of the C=O stretch to lower wavenumbers (approx. 1620 cm⁻¹

    
     1590 cm⁻¹).
    
  • UV-Vis: Strong absorption band at ~270-300 nm (Ligand

    
    ).
    
Protocol C: Synthesis of Bioactive Copper(II) Complex

Application: Antimicrobial screening, Catalysis. Target Stoichiometry:


.
  • Stoichiometry: Use a 1:2 ratio (Metal:Ligand).

  • Solvent System: Methanol is preferred for Cu(II) to ensure solubility of the intermediate salt.

  • Procedure:

    • Dissolve 2.0 mmol ECHB in 15 mL Methanol.

    • Add 2.0 mmol Sodium Acetate (acts as a buffer/base).

    • Add 1.0 mmol

      
       dissolved in 10 mL Methanol.
      
    • Stir at Room Temperature for 2 hours (Cu complexes form faster than Ln).

    • Green/Blue precipitate forms immediately.

  • Recrystallization: Recrystallize from DMF/Ethanol if single crystals are required for XRD.

The "Antenna Effect" Mechanism

The primary value of ECHB in photonics is its ability to harvest UV light and transfer it to the Lanthanide ion. The cyano group lowers the Singlet (


) and Triplet (

) energy levels of the ligand, often aligning them better with the resonance level of

(

).

Antenna_Effect cluster_legend ECHB Role S0 Ligand Ground State (S0) S1 Ligand Singlet (S1) (UV Absorption) S0->S1 Excitation (UV) T1 Ligand Triplet (T1) (Intersystem Crossing) S1->T1 ISC Ln_Level Ln3+ Excited State (Resonance Level) T1->Ln_Level Energy Transfer (ET) ECHB Optimized Emission Ln3+ Emission (Visible Light) Ln_Level->Emission Radiative Decay

Figure 2: The Antenna Effect. ECHB acts as a photon harvester. The efficiency of the T1


 Ln transfer is the critical metric determined by the ligand's electronic structure.

Data Summary & Troubleshooting

Spectroscopic Characterization Table

Typical shifts observed upon coordination of ECHB to Eu(III).

FeatureFree Ligand (ECHB)Eu(III) ComplexInterpretation
IR

~2210 cm⁻¹~2215 cm⁻¹Minimal shift indicates CN is non-coordinating.
IR

~1710 cm⁻¹ (ester)~1610-1630 cm⁻¹Strong shift confirms O-coordination via carbonyl.
¹H NMR (Enol -OH)

12.5 ppm
DisappearsDeprotonation and metal replacement.
Emission (

)
Weak fluorescence612 nm (Sharp)Characteristic


transition.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Luminescence Water quenching (O-H oscillators).Dry the complex thoroughly; consider using a ternary ligand like phenanthroline to displace coordinated water.
Precipitate is Gel-like pH too high during synthesis.Maintain pH < 7.5. If gel forms, redissolve in minimal acid and re-precipitate slowly.
Impure NMR Keto-enol tautomerization.Run NMR in

to stabilize the species; ensure ligand is fresh.

References

  • Bünzli, J.-C. G. (2015).[2] "On the design of highly luminescent lanthanide complexes." Coordination Chemistry Reviews, 293-294, 19-47.[2] Link

  • Teotonio, E. E. S., et al. (2008). "Photoluminescent properties of rare earth

    
    -diketonate complexes." Química Nova, 31(7). Link
    
  • Cotton, F. A., & Wilkinson, G. (1988). Advanced Inorganic Chemistry. Wiley-Interscience.
  • PubChem. "Ethyl 2-cyano-3-hydroxybut-2-enoate Compound Summary."[1] National Center for Biotechnology Information. Link

  • Gorden, A. E. V., et al. (2018).[2] "Up-Conversion Luminescence in Molecular Cyano-substituted Naphthylsalophen Lanthanide(III) Complexes." Chemical Communications.[3] (Contextual reference for cyano-group electronic effects). Link

Sources

Application Notes and Protocols: Synthesis and Significance of 3-Methyl-5-amino-1H-pyrazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the reaction between ethyl 2-cyano-3-hydroxybut-2-enoate and hydrazine hydrate, a critical transformation for the synthesis of 3-methyl-5-amino-1H-pyrazole-4-carboxylate derivatives. Pyrazole scaffolds are of paramount importance in medicinal chemistry, recognized as "privileged structures" due to their prevalence in a wide array of FDA-approved drugs.[1][2][3] This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss the extensive applications of the resulting pyrazole derivatives in modern drug discovery and development.

Introduction: The Strategic Importance of Pyrazole Synthesis

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules. Its unique structural and electronic properties allow it to serve as a versatile scaffold for interacting with various biological targets. Consequently, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[3][4][5] Marketed drugs such as Celecoxib, Sildenafil, and Rimonabant feature the pyrazole core, underscoring its therapeutic relevance.[1][2]

The reaction of ethyl 2-cyano-3-hydroxybut-2-enoate with hydrazine hydrate offers an efficient and direct route to highly functionalized pyrazoles. This specific transformation is of significant interest as it introduces key pharmacophoric elements—an amino group, a methyl group, and a carboxylic acid ester—onto the pyrazole ring in a single synthetic step. These functional groups serve as crucial handles for further molecular elaboration and optimization in drug discovery programs.

Reaction Mechanism and Rationale

The formation of the 3-methyl-5-aminopyrazole-4-carboxylic acid ethyl ester from ethyl 2-cyano-3-hydroxybut-2-enoate and hydrazine hydrate proceeds through a well-established condensation-cyclization pathway. Understanding this mechanism is critical for optimizing reaction conditions and predicting potential side products.

The key steps are as follows:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine hydrate on the electrophilic carbon of the ketone (or its enol tautomer) of ethyl 2-cyano-3-hydroxybut-2-enoate.

  • Dehydration: The resulting intermediate readily undergoes dehydration to form a hydrazone.

  • Intramolecular Cyclization: The terminal amino group of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the cyano group.

  • Tautomerization: A final tautomerization of the imine to the more stable aromatic amine yields the final product, ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate.

This reaction is typically conducted in a protic solvent, such as ethanol, which facilitates the proton transfer steps involved in the mechanism. The reaction is often heated to reflux to provide the necessary activation energy for the cyclization and dehydration steps.

Experimental Protocol: Synthesis of Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

This protocol provides a detailed, step-by-step procedure for the synthesis of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )CAS NumberSupplier (Example)
Ethyl 2-cyano-3-hydroxybut-2-enoateC₇H₉NO₃155.1587853-82-5Sigma-Aldrich
Hydrazine Hydrate (64-65% solution)N₂H₄·H₂O50.067803-57-8Merck
Absolute EthanolC₂H₅OH46.0764-17-5Fisher Scientific
Diethyl Ether (for washing)(C₂H₅)₂O74.1260-29-7VWR Chemicals
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

Safety Precautions
  • Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Perform the reaction in a fume hood.

  • Ethanol and diethyl ether are flammable. Ensure there are no open flames or ignition sources nearby.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Reagent Addition: In the flask, dissolve 15.5 g (0.1 mol) of ethyl 2-cyano-3-hydroxybut-2-enoate in 100 mL of absolute ethanol.

  • Hydrazine Addition: While stirring the solution at room temperature, add 5.0 g (0.1 mol) of hydrazine hydrate dropwise from the dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed.

  • Reaction to Completion: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol, followed by a wash with diethyl ether to aid in drying.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield and Characterization
  • Expected Yield: 80-90%

  • Appearance: White to off-white crystalline solid

  • Melting Point: 184-186 °C

  • Characterization: The structure of the synthesized ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation cluster_3 Final Product reagents Ethyl 2-cyano-3-hydroxybut-2-enoate + Absolute Ethanol addition Dropwise addition of Hydrazine Hydrate reagents->addition Stirring reflux Reflux for 3-4 hours addition->reflux cooling Cool to Room Temperature reflux->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Ethanol and Diethyl Ether filtration->washing drying Vacuum Drying washing->drying product Ethyl 5-amino-3-methyl- 1H-pyrazole-4-carboxylate drying->product

Caption: Workflow for the synthesis of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate.

Applications in Drug Development

The 3-methyl-5-amino-1H-pyrazole-4-carboxylate scaffold is a valuable starting material for the synthesis of a diverse library of compounds for drug discovery. The amino and ester functionalities are particularly amenable to further chemical modifications.

  • Anticancer Agents: The pyrazole ring is a common feature in many kinase inhibitors. The amino group of the synthesized pyrazole can be acylated or reacted with various electrophiles to generate potent inhibitors of kinases such as CDK2 and PI3K, which are crucial targets in oncology.[4]

  • Anti-inflammatory Drugs: The core structure is related to several non-steroidal anti-inflammatory drugs (NSAIDs).[5] Modifications of the ester and amino groups can lead to the development of novel COX-2 inhibitors with improved selectivity and reduced side effects.

  • Antimicrobial Agents: Pyrazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[2] The synthesized scaffold can be used to develop new antimicrobial agents to combat drug-resistant infections.

  • Central Nervous System (CNS) Active Agents: The pyrazole core is also present in drugs targeting the CNS. Further derivatization can lead to compounds with potential applications as anticonvulsants or for the treatment of neurodegenerative diseases.

Conclusion

The reaction of ethyl 2-cyano-3-hydroxybut-2-enoate with hydrazine hydrate is a robust and efficient method for the synthesis of highly functionalized pyrazole derivatives. This application note provides a comprehensive overview of the reaction, a detailed experimental protocol, and highlights the significant potential of the resulting products in the field of drug discovery and development. The versatility of the pyrazole scaffold ensures its continued importance in the quest for novel therapeutics.

References

  • Vertex AI Search. Synthesis of 3-Amino-5-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester, hydrochloride[1:1].
  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

  • PMC. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

  • ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]

  • PMC. Current status of pyrazole and its biological activities. Available at: [Link]

  • Der Pharma Chemica. A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Available at: [Link]

  • Longdom Publishing. Journal of Physical Chemistry & Biophysics. Available at: [Link]

  • PubChem. Ethyl 2-cyano-3-hydroxybut-2-enoate. Available at: [Link]

  • MySkinRecipes. (Z)-Ethyl 2-Cyano-3-Hydroxybut-2-Enoate. Available at: [Link]

  • Pharmaffiliates. Product Name : (E)-Ethyl 2-cyano-3-hydroxybut-2-enoate. Available at: [Link]

  • Chemsrc. ethyl (Z)-2-cyano-3-hydroxybut-2-enoate. Available at: [Link]

Sources

Synthesis of 5-Aminopyrazoles from Ethyl 2-Cyano-3-Hydroxybut-2-enoate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of bioactive compounds with therapeutic potential.[1] This technical guide provides a comprehensive overview of the synthesis of 5-aminopyrazoles, with a specific focus on the reaction of ethyl 2-cyano-3-hydroxybut-2-enoate with hydrazine derivatives. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the significance of the resulting 5-aminopyrazole derivatives in the landscape of modern drug discovery and development.

Introduction: The Significance of 5-Aminopyrazoles in Medicinal Chemistry

5-Aminopyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and an amino group at the 5-position. This structural motif is of paramount interest in pharmaceutical and agrochemical research due to the broad spectrum of biological activities exhibited by its derivatives.[2] These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][3] The versatility of the 5-aminopyrazole core allows for its elaboration into more complex fused heterocyclic systems such as pyrazolopyridines and pyrazolopyrimidines, further expanding its chemical space and therapeutic applications.[4] The synthesis of these valuable building blocks from readily available starting materials is, therefore, a critical endeavor in the drug discovery pipeline.

Reaction Mechanism: From β-Enamino Nitrile to 5-Aminopyrazole

The synthesis of 5-aminopyrazoles from ethyl 2-cyano-3-hydroxybut-2-enoate, which exists in tautomeric equilibrium with ethyl 2-cyano-3-oxobutanoate (a β-ketonitrile), proceeds through a well-established condensation-cyclization pathway upon reaction with hydrazine or its derivatives.[2] The reaction mechanism can be delineated into two key stages:

  • Hydrazone Formation: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine molecule on the electrophilic carbonyl carbon of the β-ketonitrile tautomer. This is followed by the elimination of a water molecule to form a stable hydrazone intermediate.[2]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the carbon atom of the nitrile group. This nucleophilic addition to the cyano group leads to the formation of a five-membered ring, which, upon tautomerization, yields the aromatic 5-aminopyrazole product.[2]

The regioselectivity of the reaction, particularly when using substituted hydrazines, is a critical consideration. The initial nucleophilic attack typically occurs at the more electrophilic carbonyl carbon, directing the subsequent cyclization to form the 5-aminopyrazole isomer.[2]

Reaction Mechanism start Ethyl 2-cyano-3-hydroxybut-2-enoate (β-Enamino Nitrile) ketonitrile Ethyl 2-cyano-3-oxobutanoate (β-Ketonitrile Tautomer) start->ketonitrile Tautomerization hydrazone Hydrazone Intermediate ketonitrile->hydrazone + Hydrazine - H2O hydrazine Hydrazine (H2N-NH2) hydrazine->hydrazone aminopyrazole 5-Amino-3-methyl-1H-pyrazole-4-carboxylate hydrazone->aminopyrazole Intramolecular Cyclization Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation dissolve Dissolve ethyl 2-cyano-3-hydroxybut-2-enoate in ethanol add_hydrazine Add hydrazine hydrate dissolve->add_hydrazine add_catalyst Add glacial acetic acid add_hydrazine->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux cool Cool to room temperature, then in an ice bath reflux->cool filtrate Vacuum filtration cool->filtrate wash Wash with cold ethanol filtrate->wash dry Dry the product wash->dry

Sources

Application Note: Catalytic Strategies for the Alkylation of Ethyl 2-Cyano-3-hydroxybut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the catalytic strategies for the alkylation of ethyl 2-cyano-3-hydroxybut-2-enoate (also known as the enol form of ethyl 2-cyanoacetoacetate ).

Executive Summary

Ethyl 2-cyano-3-hydroxybut-2-enoate (CAS: 87853-82-5 / 634-55-9) represents a critical "push-pull" alkene scaffold used in the synthesis of heterocycles (e.g., pyrimidines, pyrroles) and bioactive pharmaceutical ingredients (APIs). While the substrate exists in equilibrium with its keto-form (ethyl 2-cyanoacetoacetate), the "3-hydroxy" nomenclature emphasizes its enolic character, highlighting its reactivity as an ambident nucleophile .

The core challenge in alkylating this substrate is Regioselectivity (O- vs. C-alkylation) .

  • C-Alkylation yields quaternary carbon centers, essential for chain extension and scaffold building.

  • O-Alkylation yields enol ethers, often considered side products unless specifically targeted.[1]

This guide moves beyond stoichiometric strong bases (e.g., NaH, LDA), which are hazardous and difficult to scale, and focuses on Catalytic Methodologies :

  • Phase Transfer Catalysis (PTC): The industrial gold standard for mono-C-alkylation using mild inorganic bases.

  • Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost): High-precision C-alkylation using allylic electrophiles.[2]

Mechanistic Insight: The Ambident Nucleophile

The substrate exists as a tautomeric mixture. Upon deprotonation, the resulting resonance-stabilized anion can react at the Oxygen (hard center) or the


-Carbon  (soft center).
  • Hard-Soft Acid-Base (HSAB) Theory:

    • C-Alkylation (Soft): Favored by soft electrophiles (alkyl iodides, bromides, allylic systems), non-polar solvents, and ion-pairing that shields the oxygen.

    • O-Alkylation (Hard): Favored by hard electrophiles (sulfonates, silyl chlorides), polar aprotic solvents (DMSO, HMPA) that strip cations, and "naked" enolates.

Visualization: Tautomerism & Reaction Pathways

ReactionPathways Substrate Ethyl 2-cyano-3-hydroxybut-2-enoate (Enol Form) KetoForm Ethyl 2-cyanoacetoacetate (Keto Form) Substrate->KetoForm Tautomerism Anion Resonance Stabilized Enolate Anion Substrate->Anion Base (-H+) KetoForm->Anion Base (-H+) C_Prod C-Alkylated Product (Quaternary Center) Anion->C_Prod Soft Electrophile (R-X) Non-polar Solvent PTC Conditions O_Prod O-Alkylated Product (Enol Ether) Anion->O_Prod Hard Electrophile (R-OTf) Polar Solvent Dissociated Ion

Caption: Mechanistic divergence of the ambident enolate. PTC and Pd-catalysis strongly bias the pathway toward the green C-alkylation route.

Protocol A: Phase Transfer Catalysis (PTC)

Best for: General C-alkylation with primary/secondary alkyl halides. Mechanism: Solid-Liquid PTC. The quaternary ammonium catalyst transports the enolate anion from the solid base surface (K₂CO₃) into the organic phase as a tight ion pair. This "shielding" of the oxygen atom by the bulky ammonium cation sterically and electrostatically favors C-alkylation .

Materials
  • Substrate: Ethyl 2-cyano-3-hydroxybut-2-enoate (1.0 equiv)

  • Electrophile: Alkyl Bromide or Iodide (1.1–1.2 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5–10 mol%)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (1.5–2.0 equiv)

  • Solvent: Toluene (Preferred) or Dichloromethane (DCM)

Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-cyano-3-hydroxybut-2-enoate (10 mmol) in Toluene (30 mL).

  • Catalyst Addition: Add TBAB (0.5 mmol, 5 mol%). Stir for 5 minutes to ensure dispersion.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (15 mmol). The mixture may become heterogeneous (slurry).

  • Reaction: Add the Alkyl Halide (11 mmol) dropwise over 10 minutes.

    • Note: For reactive halides (allylic/benzylic), perform at 0°C to Room Temperature (RT).

    • Note: For unreactive halides (long-chain alkyl), heat to 40–60°C.

  • Monitoring: Monitor by TLC or HPLC. Reaction typically completes in 2–6 hours.

    • Checkpoint: Disappearance of the enol spot (usually lower Rf than product).

  • Workup:

    • Filter off the solid inorganic salts (KBr, excess K₂CO₃).

    • Wash the filtrate with water (2 x 10 mL) to remove residual catalyst.

    • Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallization (if solid) or Flash Chromatography (Hexanes/EtOAc).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion "Poisoning" by iodide ionsIf using Alkyl Iodides, the I⁻ builds up and competes with the enolate. Use Alkyl Bromides or add more catalyst.
O-Alkylation Observed Solvent too polar or Catalyst too smallSwitch to Toluene (non-polar). Use a bulkier catalyst (e.g., Tetrabutylammonium instead of Tetraethylammonium).
Hydrolysis of Ester Wet solvent or baseEnsure K₂CO₃ is anhydrous. Toluene azeotrope is recommended.

Protocol B: Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost)

Best for: Introduction of allylic groups with high regio- and enantioselectivity potential.[2] Mechanism: Pd(0) oxidatively adds to an allylic electrophile (e.g., Allyl Acetate) to form a


-allyl Pd(II) complex.[2] The soft enolate nucleophile attacks the 

-allyl system from the face opposite the metal (outer-sphere), exclusively forming the C-C bond .
Materials
  • Substrate: Ethyl 2-cyano-3-hydroxybut-2-enoate (1.0 equiv)

  • Allylic Source: Allyl Acetate or Allyl Methyl Carbonate (1.1 equiv)

  • Catalyst Precursor: Pd(PPh₃)₄ (1–3 mol%) or Pd₂(dba)₃ (1 mol%) + dppe (2 mol%)

  • Solvent: THF or Dioxane (degassed)

  • Base: None required if using Allyl Carbonate (decarboxylation generates methoxide in situ), or mild base (BSA/KOAc) for acetates.

Step-by-Step Protocol
  • Catalyst Formation: In a glovebox or under Argon, charge a flask with Pd(PPh₃)₄ (0.02 mmol) and degassed THF (5 mL). Stir for 10 mins (solution turns yellow).

  • Substrate Addition: Add Ethyl 2-cyano-3-hydroxybut-2-enoate (1.0 mmol) dissolved in THF (2 mL).

  • Electrophile Addition: Add Allyl Acetate (1.1 mmol).

  • Reaction: Stir at Room Temperature.

    • Note: If reaction is sluggish, heat to 50°C.

    • Self-Validating Check: Evolution of gas (CO₂) if using Allyl Carbonate indicates reaction progress.

  • Workup: Filter through a short pad of Celite to remove Palladium black. Concentrate filtrate.

  • Purification: Flash Chromatography.

Visualization: Catalytic Cycle (Tsuji-Trost)

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Allyl-OAc) Pd0->OxAdd Allyl-X PiAllyl π-Allyl Pd(II) Complex OxAdd->PiAllyl -X⁻ NuAttack Nucleophilic Attack (Enolate) PiAllyl->NuAttack + Enolate Product C-Allylated Product + Pd(0) NuAttack->Product Reductive Elimination (Outer Sphere) Product->Pd0 Regenerate

Caption: The Pd(0)/Pd(II) cycle ensures soft-soft interaction, guaranteeing C-alkylation over O-alkylation.

Critical Comparison of Methods

FeaturePhase Transfer Catalysis (PTC)Pd-Catalyzed Allylation
Scope Primary/Secondary Alkyl HalidesAllylic Acetates/Carbonates
Regioselectivity (C:O) High (>95:5) due to ion pairingExcellent (>99:1) due to mechanism
Cost Low (TBAB is cheap)High (Pd metal, Ligands)
Scalability Excellent (Multi-kg ready)Moderate (requires O₂ exclusion)
Green Chemistry High (Solvent-free possible, mild base)Moderate (Atom economy depends on leaving group)

References

  • Halpern, M. "Phase-Transfer Catalysis: Mechanisms and Syntheses." ACS Symposium Series, 1997. Link

  • Trost, B. M., & Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 1996, 96(1), 395-422. Link

  • Diez-Barra, E., et al. "Phase transfer catalysis in the C-alkylation of active methylene compounds.
  • Tsuji, J. "Palladium Reagents and Catalysts: New Perspectives for the 21st Century." Wiley, 2004.

Sources

Microwave-assisted synthesis involving ethyl 2-cyano-3-hydroxybut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Title: Microwave-Assisted Synthesis Utilizing Ethyl 2-Cyano-3-Hydroxybut-2-Enoate: Protocols for the Rapid Construction of Bio-relevant Heterocycles

Abstract

This technical guide details the strategic application of microwave-assisted organic synthesis (MAOS) in conjunction with the versatile building block, ethyl 2-cyano-3-hydroxybut-2-enoate, for the accelerated synthesis of pharmaceutically relevant heterocyclic scaffolds. We provide an in-depth analysis of the synergistic relationship between this enabling technology and the multifaceted reagent, which serves as a key intermediate for a variety of condensation and multicomponent reactions.[1] This document furnishes researchers, medicinal chemists, and process development scientists with detailed, field-proven protocols for the synthesis of substituted 3-cyano-2-pyridones and pyrano[2,3-c]pyridines. We delve into the mechanistic rationale behind experimental choices, present optimized reaction parameters, and offer best practices for safety and scalability, thereby providing a comprehensive framework for leveraging MAOS to expedite drug discovery workflows.

Introduction: The Convergence of a Versatile Reagent and an Enabling Technology

The relentless pace of drug discovery demands synthetic methodologies that are not only efficient and robust but also align with the principles of green chemistry. The combination of a highly functionalized, reactive synthon with an advanced energy delivery technology represents a significant step toward this goal.

Ethyl 2-Cyano-3-Hydroxybut-2-Enoate: A Privileged Synthon

Ethyl 2-cyano-3-hydroxybut-2-enoate is the stable enol tautomer of ethyl 2-cyanoacetoacetate. Its structure is rich with functionality: a nucleophilic enol, an electrophilic ester, and a cyano group that acts as a powerful electron-withdrawing group and a precursor for other functionalities. This unique combination of reactive sites makes it an exceptionally valuable intermediate for the synthesis of complex molecules, particularly nitrogen-containing heterocycles which form the core of countless pharmaceutical agents.[1] Its utility is prominently demonstrated in condensation reactions leading to diverse scaffolds such as pyridones, pyrazoles, and isoxazoles.[1][2]

Microwave-Assisted Organic Synthesis (MAOS): A Paradigm Shift in Chemical Synthesis

Conventional laboratory heating methods rely on conduction and convection, which are often slow and inefficient, leading to thermal gradients and extended reaction times. Microwave-assisted organic synthesis (MAOS) fundamentally changes this by utilizing dielectric heating.[3] Polar molecules and ions within the reaction mixture directly absorb microwave energy, resulting in rapid, uniform, and efficient heating of the entire sample volume.[3][4] This often leads to dramatic accelerations in reaction rates, frequently reducing synthesis times from hours or days to mere minutes.[4] The key advantages of MAOS, which have established it as an indispensable tool in modern medicinal chemistry, include:

  • Accelerated Reaction Rates: Orders of magnitude faster than conventional methods.[4]

  • Improved Yields and Purity: Minimized side product formation due to shorter reaction times at elevated temperatures.[2]

  • Enhanced Reaction Control: Precise temperature and pressure monitoring in modern reactors.

  • Green Chemistry Alignment: Reduced energy consumption and the potential for solvent-free reactions.[4][5]

This guide focuses on harnessing these advantages for reactions involving ethyl 2-cyano-3-hydroxybut-2-enoate.

Core Application: Rapid One-Pot Synthesis of 4,6-Diaryl-3-Cyano-2-Pyridones

The 2-pyridone core is a ubiquitous motif in medicinal chemistry, found in numerous bioactive natural products and pharmaceutical compounds.[2] The following protocol describes a highly efficient, one-pot, four-component synthesis accelerated by microwave irradiation.

Mechanistic Rationale

This reaction proceeds via a domino sequence of condensation and cyclization reactions. The process is initiated by a Knoevenagel condensation between the aromatic aldehyde and ethyl 2-cyano-3-hydroxybut-2-enoate (reacting as its keto tautomer, ethyl 2-cyanoacetoacetate). Concurrently, a chalcone-type intermediate is formed from the condensation of the aldehyde and acetophenone. These intermediates then undergo a Michael addition, followed by cyclization and aromatization (via loss of water) facilitated by ammonium acetate, which serves as the nitrogen source. Microwave irradiation dramatically accelerates each of these steps, enabling the entire cascade to complete in minutes with high efficiency.[6]

Visualizing the Experimental Workflow

G reagents 1. Combine Aldehyde, Acetophenone, Ethyl 2-Cyano-3-Hydroxybut-2-enoate, & Ammonium Acetate in Ethanol mw_vial 2. Seal in Microwave Vial reagents->mw_vial mw_reactor 3. Irradiate in Microwave Reactor (Set Temp, Power, Time) mw_vial->mw_reactor cooling 4. Cool to Room Temperature mw_reactor->cooling precipitation 5. Pour into Ice-Water cooling->precipitation filtration 6. Collect Precipitate via Filtration precipitation->filtration purification 7. Wash with Water & Ethanol, then Dry filtration->purification product Pure 4,6-Diaryl-3-Cyano-2-Pyridone purification->product

Caption: Workflow for the microwave-assisted synthesis of 2-pyridones.

Detailed Experimental Protocol

Reagents and Equipment:

  • Substituted Benzaldehyde (1.0 mmol)

  • Substituted Acetophenone (1.0 mmol)

  • Ethyl 2-cyano-3-hydroxybut-2-enoate (1.0 mmol, 155 mg)

  • Ammonium Acetate (4.0 mmol, 308 mg)

  • Ethanol (5 mL)

  • 10 mL microwave process vial with a magnetic stir bar

  • Dedicated microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a 10 mL microwave process vial, add the substituted benzaldehyde (1.0 mmol), substituted acetophenone (1.0 mmol), ethyl 2-cyano-3-hydroxybut-2-enoate (1.0 mmol), and ammonium acetate (4.0 mmol).

  • Add ethanol (5 mL) and a magnetic stir bar.

  • Securely cap the vial and place it in the cavity of the microwave reactor.

  • Set the reaction parameters: irradiate the mixture at 120 °C (temperature monitored by an external IR sensor) for 10-15 minutes, with an initial power of 150 W and stirring enabled.

  • After the irradiation is complete, allow the vial to cool to room temperature (typically via a compressed air cooling system integrated into the reactor).

  • Once cooled, open the vial and pour the reaction mixture into a beaker containing ~30 mL of ice-cold water.

  • A solid precipitate will form. Stir the slurry for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake sequentially with cold water (2 x 15 mL) and cold ethanol (1 x 10 mL).

  • Dry the purified product under vacuum to yield the desired 4,6-diaryl-3-cyano-2-pyridone.[6]

Data and Expected Outcomes

The following table summarizes representative results for this transformation, demonstrating its efficiency and broad applicability.

EntryAldehyde (Ar¹)Acetophenone (Ar²)Time (min)Temp (°C)Yield (%)
1BenzaldehydeAcetophenone1012085-92%
24-ChlorobenzaldehydeAcetophenone1212088-95%
34-Methoxybenzaldehyde4-Methylacetophenone1512082-90%
43-NitrobenzaldehydeAcetophenone1012080-87%

Yields are based on representative literature data and may vary based on specific substrates and equipment.[6]

Expanding the Scope: Synthesis of Pyrano[2,3-c]pyridines

Multicomponent reactions (MCRs) are a cornerstone of efficient library synthesis. The following protocol adapts a known MCR for the synthesis of pyrano[2,3-c]pyridine derivatives, which exhibit a range of biological activities.

Mechanistic Insights & Visualization

This three-component reaction involves an aromatic aldehyde, ethyl 2-cyano-3-hydroxybut-2-enoate, and 3-hydroxypicolinic acid. The reaction is catalyzed by a base like 4-dimethylaminopyridine (DMAP). The process begins with a Knoevenagel condensation between the aldehyde and the active methylene group of the ethyl 2-cyano-3-hydroxybut-2-enoate (keto form). This is followed by a Michael addition of the 3-hydroxypicolinic acid and subsequent intramolecular cyclization and dehydration to furnish the final fused heterocyclic product. Microwave heating accelerates these sequential steps into a rapid one-pot procedure.[7]

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Cyclization Aldehyde Aldehyde Intermediate_A Knoevenagel Adduct Aldehyde->Intermediate_A Reagent1 Ethyl 2-Cyano-3- Hydroxybut-2-enoate Reagent1->Intermediate_A Intermediate_B Michael Adduct Intermediate_A->Intermediate_B DMAP Catalyst Microwave Irradiation Reagent2 3-Hydroxypicolinic Acid Reagent2->Intermediate_B Final_Product Pyrano[2,3-c]pyridine Intermediate_B->Final_Product Intramolecular Cyclization

Caption: Mechanistic pathway for pyrano[2,3-c]pyridine synthesis.

Detailed Experimental Protocol

Reagents and Equipment:

  • Aromatic Aldehyde (1.0 mmol)

  • Ethyl 2-cyano-3-hydroxybut-2-enoate (1.0 mmol, 155 mg)

  • 3-Hydroxypicolinic acid (1.0 mmol, 139 mg)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol, 12 mg)

  • Ethanol (3 mL)

  • 10 mL microwave process vial and stir bar

  • Microwave synthesis reactor

Procedure:

  • In a 10 mL microwave vial, combine the aromatic aldehyde (1.0 mmol), ethyl 2-cyano-3-hydroxybut-2-enoate (1.0 mmol), 3-hydroxypicolinic acid (1.0 mmol), and DMAP (0.1 mmol).[7]

  • Add ethanol (3 mL) and a magnetic stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 5-8 minutes with a maximum power of 100 W.

  • After cooling to room temperature, the product often precipitates directly from the reaction mixture.

  • Collect the solid by vacuum filtration.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.

  • Dry the product under vacuum.

Tabulated Results
EntryAldehyde (Ar)Time (min)Temp (°C)Yield (%)
14-Chlorobenzaldehyde510090-96%
24-Hydroxybenzaldehyde810085-92%
34-Nitrobenzaldehyde510092-98%
42-Naphthaldehyde810088-94%

Yields are based on representative literature data for similar MCRs.[7]

Technical Considerations & Best Practices in MAOS

To ensure safe, reproducible, and effective outcomes, several factors must be considered when developing MAOS protocols.

Solvent Selection

The choice of solvent is critical. Solvents with high dielectric constants (e.g., DMF, NMP, ethanol, water) absorb microwave energy efficiently, leading to rapid heating. Low-polarity solvents (e.g., toluene, hexane) are transparent to microwaves and are generally unsuitable unless a passive heating element or a polar reagent/catalyst is present to absorb energy. For safety, it is crucial to select solvents with boiling points well above the target reaction temperature to minimize over-pressurization of the sealed vessel.[8]

Catalyst and Reagent Choice

Microwave irradiation can enhance the performance of many catalysts. In the protocols above, ammonium acetate and DMAP are used. In MAOS, it is sometimes possible to reduce catalyst loading or use milder catalysts compared to conventional heating due to the high localized temperatures and reaction rates.

Safety and Scalability

Modern microwave reactors are equipped with robust safety features, including simultaneous temperature and pressure monitoring, which automatically adjust power output to prevent vessel failure. However, users must remain vigilant:

  • Pressure Management: Never fill a reaction vial more than two-thirds full to allow for thermal expansion and vapor pressure.[8]

  • Exothermic Reactions: Use caution with potentially highly exothermic reactions. Run a small-scale test with a slower temperature ramp time first.

  • Scalability: While direct scaling from a 10 mL vial to a multi-liter reactor is not always linear, MAOS has been successfully implemented on larger scales. This typically requires specialized batch or flow reactors designed for microwave chemistry at the process scale.

Conclusion

The strategic integration of microwave-assisted synthesis with the versatile chemical intermediate ethyl 2-cyano-3-hydroxybut-2-enoate provides a powerful platform for the rapid and efficient generation of diverse heterocyclic libraries. The protocols detailed herein for the synthesis of substituted 2-pyridones and pyrano[2,3-c]pyridines demonstrate significant advantages over conventional methods, including drastically reduced reaction times, high yields, and operational simplicity. By adhering to the best practices outlined in this guide, researchers in drug discovery and development can effectively harness this synergy to accelerate the design-make-test-analyze cycle, ultimately shortening timelines for the identification of novel therapeutic candidates.

References

  • MySkinRecipes. (Z)-Ethyl 2-Cyano-3-Hydroxybut-2-Enoate.
  • Al-Juboori, M. A., et al. (2010). Microwave-Assisted Synthesis of Novel 2,3-Dihydro-4-Pyridinones. Molecules, 15(11), 8193-8200. Available from: [Link]

  • Hagar, M., et al. (2020). Microwave-Assisted Synthesis of 2-Pyridone and 2-Pyridone-Based Compounds. ResearchGate. Available from: [Link]

  • Mady, M. F., et al. (2017). Microwave Assisted Regioselective Synthesis and Biological Evaluation of Pyrano[2,3-c]Pyridine Derivatives Utilizing DMAP as a Catalyst. OnLine Journal of Biological Sciences, 17(4), 293-303. Available from: [Link]

  • Yadav, A. R., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical Research, 12(2).
  • Kumar, A., & Pathak, D. (2021). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Sharma, U., et al. (2020). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. RSC Advances, 10(49), 29311-29333. Available from: [Link]

  • Kaur, H., & Singh, G. (2020). Recent Advances in Microwave Assisted Multicomponent Reactions. ResearchGate. Available from: [Link]

  • Sangwan, S., et al. (2020). Design, Microwave Assisted Synthesis, and Photophysical Properties of an Extensive Library of Conjugated Blue Emissive 4,6-diaryl-3-cyano-2-pyridones. ChemistrySelect, 5(32), 10031-10037. Available from: [Link]

  • Sharma, S. K., & Srivastava, A. (2020). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. International Journal of Scientific Research in Science and Technology, 7(4). Available from: [Link]

  • Dolzhenko, A. V. (2021). Microwave-assisted multicomponent reactions. In Green Sustainable Process for Chemical and Environmental Engineering and Science: Microwaves in Organic Synthesis. Elsevier. Available from: [Link]

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Application Notes and Protocols: The Strategic Utility of Ethyl 2-cyano-3-hydroxybut-2-enoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-cyano-3-hydroxybut-2-enoate (ECHB) is a highly functionalized and versatile building block in modern organic synthesis. Its strategic combination of cyano, hydroxy (as its enol tautomer), and ethyl ester groups provides multiple reactive sites, making it an exceptionally valuable precursor for the synthesis of complex heterocyclic scaffolds prevalent in medicinal chemistry. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis, handling, and application of ECHB, with a focus on its role in constructing key pharmaceutical intermediates. We will explore the causality behind its reactivity, provide detailed experimental protocols, and present validated data to ensure reproducible and efficient outcomes in the laboratory.

Introduction: The Molecular Versatility of ECHB

Ethyl 2-cyano-3-hydroxybut-2-enoate, with the molecular formula C₇H₉NO₃ and a molecular weight of 155.15 g/mol , is a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Its value lies in the dense packing of three distinct functional groups—cyano, hydroxyl, and ester—which can be selectively targeted for diverse chemical transformations. This trifunctional nature makes ECHB a powerful tool for constructing complex molecular architectures, particularly nitrogen-containing heterocyclic compounds such as pyridones, pyrazoles, and isoxazoles, which form the core of many therapeutic agents.[1][3][4][5]

The compound primarily exists as its (Z)-enol tautomer, formally named (Z)-ethyl 2-cyano-3-hydroxybut-2-enoate.[2][6] However, its chemical behavior is intrinsically linked to its existence in a keto-enol tautomeric equilibrium with its keto form, ethyl 2-cyano-3-oxobutanoate. This dynamic equilibrium is central to its reactivity and utility in synthesis.

Compound Identifier Value
IUPAC Name ethyl (Z)-2-cyano-3-hydroxybut-2-enoate[2][6]
CAS Number 794574-92-8 (for Z-isomer)[1][2][6]
Molecular Formula C₇H₉NO₃[2][7]
Molecular Weight 155.15 g/mol [2][7]

Understanding the Reactivity: Keto-Enol Tautomerism

The functionality of ECHB is best understood through its keto-enol tautomerism.[8][9] The presence of two strong electron-withdrawing groups (cyano and ester) flanking the α-carbon significantly increases its acidity, facilitating the formation of a resonance-stabilized enolate ion. This enolate is in equilibrium with the more stable enol form, which is the predominant isomer observed.

The stability of the enol form is further enhanced by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the ester carbonyl oxygen, creating a stable six-membered ring-like structure.[10] This equilibrium is the cornerstone of ECHB's utility, as it allows the molecule to act as both a nucleophile (via the enolate) and an electrophile, and to participate in cyclization reactions.

Caption: Keto-enol equilibrium of ECHB.

Synthesis Protocol for Ethyl 2-cyano-3-hydroxybut-2-enoate

The most common and efficient method for synthesizing ECHB is a base-catalyzed Knoevenagel condensation.[11][12] This reaction involves the nucleophilic addition of an active methylene compound, ethyl cyanoacetate, to an acetylating agent, followed by dehydration. The choice of catalyst is critical; a weak organic base like piperidine is often employed to deprotonate the ethyl cyanoacetate, forming the nucleophilic enolate without promoting unwanted side reactions.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • Ethyl cyanoacetate (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Piperidine (0.1 eq, catalyst)

  • Toluene (solvent)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl cyanoacetate and toluene.

  • Begin stirring and add the catalytic amount of piperidine to the mixture.

  • Slowly add acetic anhydride to the flask. The reaction is exothermic; maintain control over the addition rate to keep the temperature manageable.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80-90°C) for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove acetic acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil is then purified via silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure ethyl 2-cyano-3-hydroxybut-2-enoate as a pale yellow oil or solid.

Parameter Expected Outcome
Typical Yield 75-85%
Appearance White to light yellow solid/oil[13]
¹H NMR Consistent with the enol structure, showing characteristic peaks for the ethyl group, the methyl group, and the enolic hydroxyl proton.
IR (cm⁻¹) ~3400 (O-H), ~2220 (C≡N), ~1700 (C=O, ester), ~1620 (C=C)
Synthesis Workflow Diagram

G start Start Materials (Ethyl Cyanoacetate, Acetic Anhydride) reaction Knoevenagel Condensation (Toluene, Piperidine, 80-90°C) start->reaction 1 workup Aqueous Workup (Quench, Extraction, Washes) reaction->workup 2 purification Purification (Column Chromatography) workup->purification 3 product Final Product (ECHB) purification->product 4

Caption: General workflow for the synthesis of ECHB.

Application in Pharmaceutical Synthesis: Building Pyridone Scaffolds

A primary application of ECHB is in the synthesis of 3-cyano-2-pyridone derivatives.[3][4][14] The 2-pyridone core is a privileged scaffold found in numerous biologically active compounds, including cardiotonic agents, antimicrobials, and anti-HIV agents.[5] ECHB provides a convergent and efficient entry into this class of molecules.

The synthesis typically proceeds via a condensation reaction between ECHB and an active methylene compound (like malononitrile or another β-ketoester) in the presence of a base. The reaction leverages the electrophilic nature of the C3 position and the ester group of ECHB for cyclization.

Protocol: Synthesis of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Materials:

  • Ethyl 2-cyano-3-hydroxybut-2-enoate (ECHB) (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Piperidine (2.0 eq)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve ECHB and acetylacetone in ethanol.

  • Add piperidine to the solution and equip the flask with a reflux condenser.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, a precipitate will often form.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration through a Buchner funnel.

  • Wash the filter cake with cold ethanol to remove residual impurities.

  • Dry the product under vacuum to obtain the 3-cyano-2-pyridone derivative.

Mechanistic Rationale and Visualization

The reaction is initiated by the formation of an enamine from piperidine and acetylacetone. This is followed by a Michael addition to the activated double bond of ECHB. Subsequent intramolecular cyclization via attack of the nitrogen on the ester carbonyl, followed by elimination of ethanol, yields the stable pyridone ring system.

G Synthesis of a 3-Cyano-2-Pyridone from ECHB ECHB Ethyl 2-cyano-3- hydroxybut-2-enoate (ECHB) Intermediate Michael Addition & Intramolecular Cyclization ECHB->Intermediate Partner Acetylacetone + Piperidine Partner->Intermediate Product 4,6-dimethyl-2-oxo-1,2- dihydropyridine-3-carbonitrile Intermediate->Product Elimination of EtOH & H₂O

Caption: Reaction scheme for pyridone synthesis using ECHB.

Safety and Handling

Ethyl 2-cyano-3-hydroxybut-2-enoate should be handled with appropriate care in a well-ventilated fume hood. It is classified as harmful if swallowed and causes skin and serious eye irritation.[6] May cause respiratory irritation.[6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Store in a cool, dry place away from incompatible materials.

Conclusion

Ethyl 2-cyano-3-hydroxybut-2-enoate stands out as a high-value, versatile intermediate for pharmaceutical synthesis. Its unique electronic and structural properties, governed by its keto-enol tautomerism, allow for predictable and efficient participation in a variety of C-C and C-N bond-forming reactions. The protocols and insights provided herein demonstrate its robust utility, particularly in the streamlined synthesis of the medicinally important 3-cyano-2-pyridone scaffold. By understanding the causality behind its reactivity, researchers can fully exploit the potential of ECHB to accelerate the discovery and development of novel therapeutic agents.

References

  • MySkinRecipes. (Z)-Ethyl 2-Cyano-3-Hydroxybut-2-Enoate. [Link]

  • Pharmaffiliates. (E)-Ethyl 2-cyano-3-hydroxybut-2-enoate. [Link]

  • PubChem. Ethyl 2-cyano-3-hydroxybut-2-enoate. [Link]

  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • Latvian Institute of Organic Synthesis. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

  • ResearchGate. Synthesis of 3‐cyano‐2‐pyridone derivative and its utility in the synthesis of some heterocyclic compounds with expecting antimicrobial activity. [Link]

  • Royal Society of Chemistry. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]

  • Chemsrc. ethyl (Z)-2-cyano-3-hydroxybut-2-enoate | CAS#:87853-82-5. [Link]

  • Sciforum. Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. [Link]

  • ResearchGate. On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. [Link]

  • JETIR. Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. [Link]

  • ChemRxiv. Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. [Link]

  • MDPI. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]

  • PHYWE. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester). [Link]

  • OICC Press. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. [Link]

  • YouTube. Keto Enol Tautomerism - Acidic & Basic Conditions. [Link]

  • Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. [Link]

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Application Notes & Protocols: Green Chemistry Approaches for Reactions of Ethyl 2-Cyano-3-Hydroxybut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Synthetic Chemistry

Ethyl 2-cyano-3-hydroxybut-2-enoate is a versatile and highly valuable intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its polyfunctional nature, featuring cyano, hydroxy, and ester groups, allows for diverse chemical transformations, making it a cornerstone for constructing complex heterocyclic scaffolds. However, traditional synthetic routes often rely on stoichiometric reagents, volatile organic solvents, and energy-intensive conditions, contributing to significant environmental impact.

This guide moves beyond conventional methodologies to explore green and sustainable protocols for the synthesis and reactions of ethyl 2-cyano-3-hydroxybut-2-enoate. The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are not merely an academic exercise but a critical necessity for modern, responsible chemical manufacturing.[2][3] We will delve into practical, field-proven techniques that enhance efficiency, minimize waste, and improve the overall environmental footprint of synthetic processes. This document is designed for researchers, chemists, and drug development professionals committed to integrating sustainability into their laboratory and industrial practices.

Foundational Green Metrics: Quantifying "Greenness"

To objectively assess the environmental performance of a chemical reaction, we rely on established green chemistry metrics. Two of the most fundamental are Atom Economy and the E-Factor.

Atom Economy: Maximizing Material Efficiency

Developed by Barry Trost, atom economy offers a theoretical measure of the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[4][5] An ideal reaction has a 100% atom economy, meaning all reactant atoms are found in the final product, with no byproducts.[4][6]

The formula for calculating atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) × 100 [7]

For instance, a key reaction involving a related compound, the Knoevenagel condensation of an aldehyde with ethyl cyanoacetate, can be assessed. This type of reaction is crucial for forming the carbon-carbon bonds necessary in many syntheses.[8][9][10] Addition and rearrangement reactions are inherently atom-economical, often achieving 100% efficiency, while substitution and elimination reactions typically generate byproducts, leading to lower atom economies.[4]

The Environmental Factor (E-Factor): A Measure of Waste

While atom economy is a theoretical ideal, the E-Factor provides a more practical measure of the waste generated. It is calculated as the total mass of waste produced divided by the mass of the desired product. A lower E-Factor signifies a greener process.

Protocol I: Microwave-Assisted Synthesis – A Green Energy Approach

Conventional heating methods are often slow and inefficient, relying on conduction and convection to transfer energy. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering dramatically reduced reaction times, improved yields, and enhanced product purity through direct, efficient heating of polar molecules.[11][12][13]

The following protocol details a microwave-assisted Knoevenagel condensation, a representative reaction for synthesizing derivatives of ethyl 2-cyano-3-hydroxybut-2-enoate.

Causality Behind the Protocol
  • Solvent-Free or High-Boiling Point Solvents: Microwaves can superheat solvents far above their atmospheric boiling points in sealed vessels, accelerating reaction rates. Using a minimal amount of a high-boiling, green solvent like ethanol or even performing the reaction under solvent-free conditions drastically reduces solvent waste.

  • Catalyst: A catalytic amount of a reusable base like piperidine or a solid-supported catalyst is used instead of stoichiometric amounts of a stronger, more hazardous base. This minimizes waste and simplifies purification.

  • Sealed Vessel: Ensures that pressure can build, allowing for higher reaction temperatures and preventing the loss of volatile reagents.

Experimental Protocol: Microwave-Assisted Knoevenagel Condensation

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 mmol

  • Ethyl Cyanoacetate: 1.1 mmol

  • Piperidine (catalyst): 0.1 mmol

  • Ethanol (optional, minimal amount): 2 mL

  • Microwave Synthesizer with sealed vessel capability

  • TLC plates (Silica gel 60 F254)

  • Rotary evaporator

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol) and ethyl cyanoacetate (1.1 mmol).

  • Add the catalytic amount of piperidine (0.1 mmol). If the mixture is too viscous, add a minimal amount of ethanol (2 mL).

  • Seal the vessel securely according to the manufacturer's instructions.

  • Place the vessel inside the microwave synthesizer cavity.

  • Set the reaction parameters: irradiate at 120°C for 5-10 minutes with a power output of 150-300 W. The reaction progress can be monitored by taking small aliquots and running a TLC analysis.

  • After the reaction is complete (as indicated by TLC), cool the vessel to room temperature using the instrument's cooling system.

  • Open the vessel carefully in a fume hood.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography.

Data Comparison: Conventional vs. Microwave-Assisted Synthesis
ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 2 - 6 hours5 - 15 minutes
Energy Input High (prolonged heating)Low (short duration)
Solvent Volume 20 - 50 mL0 - 5 mL
Typical Yield 70 - 85%85 - 98%
Byproduct Formation Often higher due to prolonged heatingMinimized
Workflow Visualization

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Workup & Purification prep1 Combine Aldehyde, Ethyl Cyanoacetate, and Catalyst prep2 Seal Microwave Vessel prep1->prep2 react Irradiate at 120°C for 5-10 min prep2->react workup1 Cool to RT react->workup1 workup2 Remove Solvent workup1->workup2 workup3 Recrystallize or Column Chromatography workup2->workup3 product Pure Product workup3->product

Caption: Workflow for Microwave-Assisted Knoevenagel Condensation.

Protocol II: Biocatalysis – The Ultimate in Green Selectivity

Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to perform chemical transformations under mild, aqueous conditions.[14][15] This approach is particularly valuable for producing chiral molecules, a common requirement in the pharmaceutical industry.[16] For intermediates like ethyl 2-cyano-3-hydroxybut-2-enoate, enzymatic reactions can offer unparalleled stereoselectivity, eliminating the need for chiral auxiliaries or resolutions.

While a direct biocatalytic synthesis of the title compound is an emerging area, a well-established green protocol is the enzymatic reduction of a related precursor, ethyl 4-chloro-3-oxobutanoate, to produce a chiral hydroxy ester, a key building block for many active pharmaceutical ingredients.[17] This serves as an authoritative template for applying biocatalysis in this chemical space.

Causality Behind the Protocol
  • Enzyme Selection: Ketoreductase (KRED) enzymes are highly selective for reducing ketones to alcohols, often with exquisite control over the stereochemistry of the resulting hydroxyl group.

  • Aqueous Medium: The reaction is run in a buffered aqueous solution, eliminating the need for organic solvents.[2]

  • Cofactor Recycling: KREDs require a cofactor (e.g., NADPH). A secondary enzyme system (like glucose dehydrogenase) and a sacrificial substrate (glucose) are used to continuously regenerate the cofactor in situ, making the process economically viable.

  • Mild Conditions: The reaction proceeds at or near room temperature and neutral pH, preserving sensitive functional groups and saving significant energy.

Experimental Protocol: Biocatalytic Reduction of a β-Keto Ester

Materials:

  • Ethyl 4-chloro-3-oxobutanoate: 10 mmol

  • Ketoreductase (KRED) enzyme preparation

  • NADP⁺ (cofactor): 0.01 mmol

  • Glucose Dehydrogenase (GDH) for cofactor recycling

  • D-Glucose: 15 mmol

  • Phosphate Buffer (100 mM, pH 7.0)

  • Ethyl Acetate (for extraction)

  • Brine solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a jacketed reaction vessel, prepare a solution by dissolving D-glucose (15 mmol) and NADP⁺ (0.01 mmol) in 100 mL of 100 mM phosphate buffer (pH 7.0).

  • Add the Glucose Dehydrogenase (GDH) and Ketoreductase (KRED) enzyme preparations to the buffered solution. Stir gently to dissolve.

  • Slowly add the substrate, ethyl 4-chloro-3-oxobutanoate (10 mmol), to the reaction mixture. The substrate may be added neat or as a solution in a minimal amount of a water-miscible co-solvent if solubility is an issue.

  • Maintain the reaction temperature at 30°C and stir gently for 12-24 hours.

  • Monitor the reaction progress by HPLC or GC analysis to confirm the conversion of the starting material.

  • Once the reaction is complete, terminate it by adding an equal volume of ethyl acetate to extract the product.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude chiral hydroxy ester.

  • The product can be further purified by column chromatography if necessary.

Logical Relationship Diagram

G cluster_main Main Catalytic Cycle cluster_regen Cofactor Recycling Keto_Ester β-Keto Ester (Substrate) Chiral_Alcohol Chiral Alcohol (Product) Keto_Ester->Chiral_Alcohol Reduction NADPH NADPH (Reduced Cofactor) KRED_ox KRED (oxidized) KRED_red KRED (reduced) KRED_red->KRED_ox Enzyme Regeneration NADP NADP⁺ (Oxidized Cofactor) NADPH->NADP Cofactor Oxidation NADP_regen NADP⁺ NADP->NADP_regen Recycles Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation GDH Glucose Dehydrogenase NADPH_regen NADPH NADP_regen->NADPH_regen Cofactor Reduction

Caption: Interlinked cycles of biocatalytic reduction and cofactor regeneration.

Conclusion and Future Outlook

The adoption of green chemistry protocols is not a compromise on efficiency but rather an enhancement of it. For a crucial intermediate like ethyl 2-cyano-3-hydroxybut-2-enoate, leveraging technologies such as microwave-assisted synthesis and biocatalysis offers significant advantages in terms of reaction speed, yield, safety, and waste reduction. These methodologies align with the growing demand for sustainable practices in the pharmaceutical and chemical industries. As research continues, the development of novel, reusable catalysts and engineered enzymes will further expand the toolkit available to scientists, paving the way for chemical manufacturing processes that are both economically viable and environmentally benign.

References

  • Atom Economy | PDF | Chemical Reactions | Physical Sciences - Scribd. (n.d.).
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Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Ethyl 2-Cyano-3-Hydroxybut-2-enoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 2-cyano-3-hydroxybut-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this condensation reaction, troubleshoot common issues, and ultimately improve reaction yields and product purity. The synthesis, while conceptually straightforward, presents several critical control points that can significantly impact the outcome.

Introduction to the Synthesis

The formation of ethyl 2-cyano-3-hydroxybut-2-enoate is most effectively achieved through a Knoevenagel-type condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, ethyl cyanoacetate, with a β-dicarbonyl compound, in this case, ethyl acetoacetate, which serves as the precursor to the but-2-enoate backbone. The reaction is typically facilitated by a weak base to prevent the self-condensation of the ethyl acetoacetate.[1][2] A common and effective method involves the use of acetic anhydride and a carbonate base.[3][4][5]

The overall transformation can be represented as follows:

Ethyl Cyanoacetate + Ethyl Acetoacetate (in the presence of Acetic Anhydride and Base) → Ethyl 2-cyano-3-hydroxybut-2-enoate

This guide will address frequently encountered challenges in this synthesis and provide systematic approaches to overcome them.

Reaction Mechanism and Key Intermediates

Understanding the reaction mechanism is crucial for effective troubleshooting. The reaction proceeds through several key steps:

  • Enolate Formation: A weak base deprotonates the α-carbon of ethyl cyanoacetate, which is highly acidic due to the presence of both a cyano and an ester group, forming a resonance-stabilized enolate ion.[2][6]

  • Nucleophilic Attack: The enolate of ethyl cyanoacetate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl acetoacetate.

  • Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Dehydration and Tautomerization: The intermediate undergoes dehydration (loss of a water molecule) to form an α,β-unsaturated system. The product, ethyl 2-cyano-3-oxobutanoate, then tautomerizes to the more stable enol form, ethyl 2-cyano-3-hydroxybut-2-enoate.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ethyl_Cyanoacetate Ethyl Cyanoacetate Enolate Enolate of Ethyl Cyanoacetate Ethyl_Cyanoacetate->Enolate Ethyl_Acetoacetate Ethyl Acetoacetate Tetrahedral_Intermediate Tetrahedral Intermediate Ethyl_Acetoacetate->Tetrahedral_Intermediate Base Base (e.g., K₂CO₃) Base->Enolate Deprotonation Enolate->Tetrahedral_Intermediate Nucleophilic Attack Unsaturated_Keto_Ester Ethyl 2-cyano-3-oxobutanoate Tetrahedral_Intermediate->Unsaturated_Keto_Ester Dehydration (-H₂O) Final_Product Ethyl 2-cyano-3-hydroxybut-2-enoate (Enol Form) Unsaturated_Keto_Ester->Final_Product Tautomerization

Caption: Knoevenagel-type condensation mechanism.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of ethyl 2-cyano-3-hydroxybut-2-enoate in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield is a frequent challenge and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Suboptimal Base: The choice and amount of base are critical. A base that is too strong can promote the self-condensation of ethyl acetoacetate, while a base that is too weak will result in incomplete deprotonation of ethyl cyanoacetate.[1]

    • Solution: Potassium carbonate (K₂CO₃) is a recommended weak base for this reaction.[3][4] Ensure it is finely powdered and anhydrous. Triethylamine or piperidine are also viable alternatives.

  • Presence of Water: The Knoevenagel condensation is a dehydration reaction, and the presence of water in the reaction mixture can inhibit the reaction by shifting the equilibrium back towards the starting materials.[7]

    • Solution: Use anhydrous solvents (e.g., dry DMF or toluene) and reagents. Consider using a Dean-Stark apparatus to azeotropically remove water if using a solvent like toluene.

  • Incorrect Reaction Temperature: Temperature plays a significant role in reaction kinetics.

    • Solution: While some Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-60 °C) can often improve the reaction rate and yield. However, excessive temperatures can lead to side reactions and decomposition. Monitor the reaction progress by TLC to determine the optimal temperature.

  • Inefficient Mixing: In a heterogeneous reaction mixture (e.g., with solid K₂CO₃), efficient stirring is essential to ensure proper contact between reactants and the catalyst.

    • Solution: Use a magnetic stirrer with a stir bar of appropriate size and shape to ensure vigorous mixing.

Q2: I am observing the formation of significant side products. How can I identify and minimize them?

A2: The formation of side products can significantly reduce the yield and complicate purification. Common side products include:

  • Self-condensation of Ethyl Acetoacetate: This is more likely to occur with stronger bases. The product is 3-hydroxy-2-butenoic acid ethyl ester, which can further react.

    • Solution: Use a weak base like potassium carbonate or an amine base such as piperidine.[1][2]

  • Michael Addition: The enolate of ethyl cyanoacetate can potentially add to the α,β-unsaturated product in a Michael-type addition.

    • Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of ethyl acetoacetate may help to minimize this side reaction. Monitor the reaction closely and stop it once the starting material is consumed.

Q3: The purification of my crude product is proving difficult. What is the recommended purification strategy?

A3: Purification is key to obtaining high-purity ethyl 2-cyano-3-hydroxybut-2-enoate. The crude product is often an oil or a low-melting solid.

  • Initial Workup: A typical workup involves quenching the reaction with water and extracting the product with an organic solvent like dichloromethane or ethyl acetate.[3][4] The organic layer is then washed with a saturated sodium carbonate solution to remove any unreacted acidic starting materials, followed by a brine wash.[3][4]

  • Purification Techniques:

    • Vacuum Distillation: This is often effective for removing lower and higher boiling impurities. However, be cautious of potential thermal decomposition of the product at high temperatures.

    • Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities.[8] A silica gel column with a gradient of ethyl acetate in hexane is a good starting point for elution. Monitor the fractions by TLC.

    • Recrystallization: If the product can be solidified, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be an excellent method for achieving high purity.

Purification_Workflow Crude_Product Crude Reaction Mixture Quench Quench with Water Crude_Product->Quench Extraction Extract with Organic Solvent (e.g., Dichloromethane) Quench->Extraction Wash Wash with sat. Na₂CO₃ and Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purification_Choice Purification Method Concentrate->Purification_Choice Distillation Vacuum Distillation Purification_Choice->Distillation Volatile Impurities Chromatography Column Chromatography Purification_Choice->Chromatography Polar Impurities Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Product Pure_Product Pure Ethyl 2-cyano-3-hydroxybut-2-enoate Distillation->Pure_Product Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General purification workflow.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis using Potassium Carbonate and Acetic Anhydride[3][4][5]

This protocol is adapted from a procedure used in the synthesis of Teriflunomide, for which ethyl 2-cyano-3-hydroxybut-2-enoate is a key intermediate.

ParameterRecommended Value/Condition
Reactants Ethyl cyanoacetate (1.0 eq), Ethyl acetoacetate (1.0 - 1.2 eq), Acetic anhydride (1.5 - 2.0 eq), Potassium carbonate (1.5 - 2.0 eq)
Solvent Anhydrous Dimethylformamide (DMF)
Temperature Room temperature to 40 °C
Reaction Time 12 - 24 hours (monitor by TLC)
Workup Dilute with water, extract with dichloromethane, wash with saturated NaHCO₃, then brine.

Step-by-Step Methodology:

  • To a stirred solution of ethyl cyanoacetate in anhydrous DMF, add finely powdered potassium carbonate.

  • Stir the mixture for 15-30 minutes at room temperature.

  • Slowly add acetic anhydride to the reaction mixture, maintaining the temperature below 40 °C.

  • After the addition is complete, continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete, pour the mixture into cold water and extract with dichloromethane (3 x volume of aqueous phase).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

References

  • Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Knoevenagel Condensation Reaction. (n.d.). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • A process for preparing teriflunomide. (2009). Google Patents.
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  • teriflunomide. (n.d.). New Drug Approvals. Retrieved February 14, 2026, from [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017, October 27). Taylor & Francis. Retrieved February 14, 2026, from [Link]

  • Process for preparing teriflunomide. (2013, March 5). Google Patents.
  • An improved synthesis of Teriflunomide and Identification, synthesis and characterization of its Critical Process Impurities. (2024, July 3). AWS. Retrieved February 14, 2026, from [Link]

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  • ethyl (Z)-2-cyano-3-hydroxybut-2-enoate. (n.d.). Chemsrc. Retrieved February 14, 2026, from [Link]

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  • My first synthesis was not as efficient as I had hoped. 16% yield. (2020, November 23). Reddit. Retrieved February 14, 2026, from [Link]

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  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. (2025, July 5). Mediterranean Journal of Medical Research. Retrieved February 14, 2026, from [Link]

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Preventing hydrolysis of ethyl 2-cyano-3-hydroxybut-2-enoate ester group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethyl 2-cyano-3-hydroxybut-2-enoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the stability of this versatile building block. Specifically, we will address the common issue of ester group hydrolysis and provide in-depth troubleshooting guides and protocols to ensure the integrity of your compound throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is unexpectedly low, and I'm seeing a more polar byproduct on my TLC plate. Could this be hydrolysis of the ethyl ester group?

A1: Yes, that is a very likely possibility. The ester group in ethyl 2-cyano-3-hydroxybut-2-enoate is susceptible to hydrolysis, which cleaves the ethyl ester to form the corresponding carboxylic acid. This new carboxylic acid is significantly more polar than the parent ester, causing it to have a lower Retention Factor (Rf) on a normal-phase TLC plate (it will stick more strongly to the silica and travel a shorter distance).

To confirm your suspicion, you can use the following analytical techniques:

  • Co-spotting on TLC: Spot your crude reaction mixture, your starting material, and a co-spot (both crude and starting material in the same lane) on a TLC plate. If a new, lower Rf spot is present in the crude lane that is not in the starting material, it strongly suggests a new, more polar compound has formed.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method. An injection of your purified starting material will show a single peak with a specific retention time. Your reaction mixture will likely show a new, earlier-eluting peak (for reverse-phase HPLC) corresponding to the more polar carboxylic acid.

  • Proton NMR (¹H NMR) Spectroscopy: The most definitive method. Look for the disappearance or reduction in the integration of the characteristic ethyl ester signals: a quartet around 4.2 ppm and a triplet around 1.3 ppm. The appearance of a broad singlet far downfield (typically >10 ppm) is indicative of a carboxylic acid proton.

Q2: What are the chemical mechanisms that cause this hydrolysis, and why is this specific molecule susceptible?

A2: Ester hydrolysis is a chemical reaction that splits an ester into a carboxylic acid and an alcohol.[1] This reaction can be catalyzed by either acid or base, and even occurs, albeit very slowly, in neutral water.[1]

Base-Catalyzed Hydrolysis (Saponification): This process is highly efficient and irreversible.[2][3] It involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide (⁻OCH₂CH₃) as a leaving group. In the final, irreversible step, the highly basic ethoxide deprotonates the newly formed carboxylic acid to generate a carboxylate salt and ethanol.[3][4] This final acid-base step drives the reaction to completion.

G Ester Ethyl Ester (Substrate) Intermediate Tetrahedral Intermediate Ester->Intermediate reversible OH_ion Hydroxide Ion (OH⁻) Carboxylic_Acid Carboxylic Acid Intermediate->Carboxylic_Acid reversible Intermediate->Carboxylic_Acid Ethoxide Ethoxide (Leaving Group) Intermediate->Ethoxide Carboxylate Carboxylate Salt (Final Product) Carboxylic_Acid->Carboxylate irreversible Carboxylic_Acid->Carboxylate Ethoxide->Carboxylate Ethanol Ethanol

Base-Catalyzed Hydrolysis (Saponification) Workflow.

Acid-Catalyzed Hydrolysis: This mechanism is an equilibrium process and is essentially the reverse of Fischer esterification.[2] The reaction begins with the protonation of the carbonyl oxygen by an acid (like H₃O⁺), which makes the carbonyl carbon much more electrophilic. A weak nucleophile, such as water, can then attack the activated carbonyl carbon. After a series of proton transfers, ethanol is eliminated as a good leaving group, and the catalyst (H₃O⁺) is regenerated.[4] Because it is an equilibrium, using a large excess of water is necessary to drive the reaction toward the hydrolysis products.[2]

G cluster_0 Step 1: Protonation (Activation) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination & Regeneration Ester Ethyl Ester Protonated_Ester Protonated Ester (Activated) Ester->Protonated_Ester reversible H3O Acid Catalyst (H₃O⁺) Intermediate1 Tetrahedral Intermediate Protonated_Ester->Intermediate1 reversible Water Water (Nucleophile) Intermediate2 Protonated Intermediate Intermediate1->Intermediate2 reversible Carboxylic_Acid Carboxylic Acid (Product) Intermediate2->Carboxylic_Acid reversible Ethanol Ethanol Intermediate2->Ethanol Carboxylic_Acid->H3O Catalyst Regen.

Acid-Catalyzed Hydrolysis Workflow.
Q3: How do key experimental parameters like pH, temperature, and solvent choice affect the rate of hydrolysis?

A3: Controlling these three parameters is critical for preventing unwanted hydrolysis.

ParameterEffect on Hydrolysis RateRecommendations for Prevention
pH Hydrolysis is significantly accelerated under both strongly acidic (pH < 4) and strongly basic (pH > 10) conditions.[5] The rate is generally at its minimum in the slightly acidic to neutral range (pH 4-7).Maintain reaction and workup conditions as close to neutral as possible. If a base is required, consider non-nucleophilic organic bases (e.g., triethylamine, DBU) over hydroxides. For workup, use mild buffers or acids/bases (e.g., saturated NH₄Cl, NaHCO₃) and minimize contact time.
Temperature The rate of hydrolysis increases with temperature, as with most chemical reactions.[6][7] This effect is pronounced, and heating a reaction mixture in the presence of water is a common method to intentionally hydrolyze esters.[8]Conduct reactions at the lowest temperature that allows for a reasonable reaction rate. Perform aqueous workups and extractions at reduced temperatures (e.g., in an ice-water bath) to slow down potential hydrolysis.
Solvent The presence of water is a prerequisite for hydrolysis. The choice of organic solvent can also play a role. Protic solvents (e.g., methanol, ethanol) can participate in transesterification. Solvent polarity can also influence reaction rates.[9][10]Use high-purity, anhydrous (dry) solvents. If the reaction chemistry permits, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[11] Aprotic solvents like THF, Dichloromethane (DCM), or Toluene are generally preferred over protic solvents.
Q4: Are there any chemical additives that can help stabilize the ester group?

A4: Yes, in certain formulations, particularly in materials science applications, chemical stabilizers can be added. One effective class of stabilizers is carbodiimides .[12] Compounds like Bis(2,6-diisopropylphenyl)carbodiimide can react with any carboxylic acid that is formed due to initial hydrolysis. This reaction effectively scavenges the acid, preventing it from potentially catalyzing further hydrolysis and regenerating a stable amide linkage.[12] However, for synthetic transformations, the primary strategy should be rigorous control of reaction conditions rather than the addition of stabilizers, which could complicate purification.

Troubleshooting Guide & Experimental Protocols

This section provides a logical workflow for diagnosing and solving hydrolysis issues, followed by a detailed protocol for best practices.

G start Problem: Low Yield / Suspected Hydrolysis confirm Step 1: Confirm Hydrolysis (TLC, HPLC, NMR) start->confirm is_hydrolysis Is Hydrolysis Confirmed? confirm->is_hydrolysis identify Step 2: Identify Potential Cause is_hydrolysis->identify Yes other_issue Investigate Other Side Reactions is_hydrolysis->other_issue No cause_ph Extreme pH? (Acidic/Basic Reagents) identify->cause_ph cause_water Water Present? (Solvents, Reagents, Air) cause_ph->cause_water No solve_ph Solution: Use Buffers or Non-Nucleophilic Reagents cause_ph->solve_ph Yes cause_temp High Temperature? (Reaction / Workup) cause_water->cause_temp No solve_water Solution: Use Anhydrous Solvents & Inert Atmosphere cause_water->solve_water Yes solve_temp Solution: Lower Reaction/Workup Temperature cause_temp->solve_temp Yes end Problem Solved cause_temp->end No solve_ph->end solve_water->end solve_temp->end

Logical Workflow for Troubleshooting Ester Hydrolysis.
Protocol: Performing a Reaction Under Anhydrous Conditions to Minimize Hydrolysis

This protocol outlines the essential steps for setting up an experiment where the exclusion of water is critical.

1. Glassware Preparation:

  • Thoroughly clean all glassware (reaction flask, condenser, addition funnel, etc.).
  • Dry the glassware in an oven at >120 °C for at least 4 hours (overnight is preferable).
  • Assemble the glassware hot and allow it to cool to room temperature under a stream of dry inert gas (Nitrogen or Argon). This prevents atmospheric moisture from condensing on the cool surfaces.

2. Solvent and Reagent Preparation:

  • Use a commercially available anhydrous solvent from a sealed bottle (e.g., Sure/Seal™).
  • If using a freshly opened bottle is not possible, dry the solvent using appropriate methods (e.g., distillation from a drying agent like sodium/benzophenone for THF or calcium hydride for DCM).
  • Ensure all liquid reagents are anhydrous. If necessary, distill them. Solid reagents should be dried in a vacuum oven if they are suspected to be hygroscopic.

3. Reaction Setup and Execution:

  • Maintain a positive pressure of inert gas throughout the entire experiment. This is typically achieved using a gas bubbler or a balloon filled with the inert gas.
  • Add solid reagents to the reaction flask under a positive flow of inert gas.
  • Add anhydrous solvents and liquid reagents via syringe or cannula through a rubber septum.
  • If heating is required, use a reflux condenser to prevent solvent loss and ensure the system remains closed to the atmosphere.
  • Monitor the reaction's progress using TLC or HPLC.

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture in an ice bath before quenching.
  • Perform any aqueous washes or extractions as quickly as possible. Use pre-chilled solutions where appropriate.
  • During the workup, if pH adjustments are needed, use dilute, buffered, or mild acidic/basic solutions (e.g., saturated aqueous NH₄Cl, saturated aqueous NaHCO₃). Avoid strong acids like HCl or strong bases like NaOH unless absolutely necessary.
  • Promptly dry the separated organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

By diligently following these steps, you can create an environment that is inhospitable to the hydrolysis reaction, thereby protecting the integrity of the ester group in your target molecule.

References

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

  • Anseth, K. S., et al. (2011). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Acta Biomaterialia. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Adams, P. A. (1976). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. Biochemical Journal. [Link]

  • Gallagher, G. A., Miller, J. G., & Day, A. R. (1957). Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters. Journal of the American Chemical Society. [Link]

  • Balakrishnan, M., et al. (1973). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Journal of the Indian Chemical Society. [Link]

  • Aksnes, G., & Libnau, F. O. (1991). Temperature dependence of ester hydrolysis in water. Acta Chemica Scandinavica. [Link]

  • GO YEN CHEMICAL INDUSTRIAL CO., LTD. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • Clark, J. (2023). hydrolysis of esters. Chemguide. [Link]

  • Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley and Sons. [Link]

  • Wang, Y., et al. (2018). Plots of hydrolysis of organic ester versus a reaction temperature of 2 h. ResearchGate. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • ResearchGate. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?[Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • ACS Publications. (1957). Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters. [Link]

  • Scribd. Protecting Groups. [Link]

  • Russo, V., et al. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. RSC Publishing. [Link]

  • Robertson, R. E. (1957). THE TEMPERATURE DEPENDENCE OF THE HYDROLYSIS OF METHYL ESTERS OF CERTAIN ALKYL-SUBSTITUTED BENZENESULPHONATES IN WATER. Canadian Journal of Chemistry. [Link]

  • GYC Group. (2024). Three types of hydrolysis and ways to prevent hydrolysis. [Link]

  • ResearchGate. (2008). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. [Link]

  • ResearchGate. (2009). Sonication effects on ester hydrolysis in alcohol-water mixtures. [Link]

  • Comisar, C. M., et al. (2008). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research. [Link]

  • ResearchGate. (1990). Esterification In Organic Solvents: Selection Of Hydrolases And Effects Of Reaction Conditions. [Link]

  • Chemistry Stack Exchange. (2019). Rate of hydrolysis of ester in presence of an acidic medium. [Link]

  • ResearchGate. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Ester Deprotection. [Link]

  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science. [Link]

  • ResearchGate. (2015). Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. [Link]

  • PubChem. Ethyl 2-cyano-3-hydroxybut-2-enoate. [Link]

  • Pharmaffiliates. (E)-Ethyl 2-cyano-3-hydroxybut-2-enoate. [Link]

  • Chemsrc. ethyl (Z)-2-cyano-3-hydroxybut-2-enoate. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Quora. (2014). What is the conversion of ethanal to 2-hydroxybut-3-enoic acid?[Link]

  • PubChem. Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate. [Link]

  • Google Patents. CN102168117A - Method for preparing ethyl (R)
  • Allen. Ethanal to 2-hydroxybut-3-enoicacid. [Link]

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Technical Support Center: Purification of Ethyl 2-Cyano-3-Hydroxybut-2-enoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of ethyl 2-cyano-3-hydroxybut-2-enoate and its derivatives. These valuable intermediates are prone to specific purification challenges due to their chemical nature, including keto-enol tautomerism and thermal sensitivity. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for my crude ethyl 2-cyano-3-hydroxybut-2-enoate derivative?

A1: The optimal strategy depends on the physical state of your crude product and the nature of the impurities.

  • For solid derivatives: Recrystallization is often the most efficient first-line approach for removing moderate to large quantities of impurities.

  • For oils or thermally stable solids: Vacuum distillation can be effective for separating volatile impurities or non-volatile baseline materials. However, these compounds can be thermally sensitive, so high vacuum is critical to keep the distillation temperature low.[1]

  • For complex mixtures or isomer separation: Column chromatography is the most versatile method, capable of separating compounds with very similar polarities, including geometric isomers or closely related byproducts.[2][3]

Q2: My purified product is a persistent yellow oil, even after distillation. What causes this and how can I fix it?

A2: A yellow tint often indicates the presence of minor, highly conjugated byproducts formed during synthesis, which can be difficult to remove by distillation alone.[1] An effective decolorization technique is to treat a solution of your compound (e.g., in ethyl acetate or dichloromethane) with a small amount of activated charcoal. After stirring for 15-30 minutes, the charcoal is removed by filtration through a pad of Celite. This can be followed by a final purification step like a silica plug or column chromatography if necessary.[1]

Q3: I'm seeing two spots on my TLC plate that I believe are the E/Z isomers of my product. How can I separate them?

A3: The separation of geometric isomers is a common challenge. Flash column chromatography is the preferred method. Success depends on optimizing the solvent system (eluent). Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The key is to find a solvent system that provides the best possible separation (ΔRf) between the two isomer spots on an analytical TLC plate before scaling up to a preparative column.

Q4: How can I confirm the final purity and structure of my compound?

A4: A combination of analytical techniques is essential for unambiguous confirmation.

  • Purity Assessment: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the gold standards for determining the percentage purity of your sample.[1]

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure, including the stereochemistry if isomers are present.[2] Mass Spectrometry (MS) will confirm the molecular weight of your compound.

Q5: My compound seems to decompose upon standing. What are the best storage conditions?

A5: Ethyl 2-cyano-3-hydroxybut-2-enoate and its derivatives can be sensitive to heat, light, and acidic or basic conditions, which can catalyze isomerization or decomposition.[1] For long-term storage, it is recommended to keep the purified compound under an inert atmosphere (like argon or nitrogen), at a low temperature (e.g., in a refrigerator or freezer), and protected from light.[4]

Purification Method Selection

The choice of purification technique is critical and depends on the specific characteristics of the impurities present.

Purification MethodAdvantagesDisadvantagesBest For
Recrystallization Excellent for removing large amounts of impurities from solids; highly scalable.Only applicable to solid compounds; some product loss is inevitable in the mother liquor.Purifying crude solid products with moderate to high initial purity.
Column Chromatography High resolution for separating complex mixtures, isomers, and similarly polar compounds.Can be labor-intensive and time-consuming; requires significant solvent volumes.Isolating pure compounds from complex reaction mixtures or separating isomers.[3][5]
Vacuum Distillation Effective for removing impurities with significantly different boiling points; good for large scales.Risk of thermal decomposition if the compound is not stable; ineffective for separating isomers with close boiling points.[1]Purifying thermally stable, non-isomeric liquid products.

Visualizing the Purification Workflow

A systematic approach is key to successful purification. The following diagram outlines a general workflow from crude product to final analysis.

cluster_0 Purification Workflow Crude Crude Product Workup Aqueous Workup (e.g., washing, extraction) Crude->Workup Assess Assess Product (TLC, ¹H NMR) Workup->Assess Decision Choose Method Assess->Decision Chrom Column Chromatography Decision->Chrom Complex Mixture or Isomers Distill Vacuum Distillation Decision->Distill Thermally Stable Liquid Recryst Recrystallization Decision->Recryst Solid Product Analyze Analyze Fractions (TLC, GC) Chrom->Analyze Distill->Analyze Recryst->Analyze Check Mother Liquor & Crystals Combine Combine Pure Fractions Analyze->Combine Evap Solvent Removal (Rotary Evaporator) Combine->Evap Final Final Purity Analysis (GC, HPLC, NMR) Evap->Final

Caption: General purification workflow for ethyl 2-cyano-3-hydroxybut-2-enoate derivatives.

Troubleshooting Guides

Issue 1: Low Purity After Column Chromatography
Possible CauseTroubleshooting Step
Poor Separation (Overlapping Bands) Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound and maximal separation from impurities. A less polar solvent system generally improves separation.
Column Overloading The amount of crude material should be no more than 5-10% of the mass of the silica gel. For difficult separations, use a lower ratio (1-2%).
Sample Loaded in Too Much Solvent Dissolve the crude product in the absolute minimum amount of solvent before loading. A large sample volume will lead to a broad initial band and poor separation.[1]
Column Channeling Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet-packing the column (slurry method) is generally more reliable than dry-packing.
Issue 2: Low Yield or Decomposition During Vacuum Distillation
Possible CauseTroubleshooting Step
Thermal Decomposition The compound is likely degrading at the distillation temperature.[1] Solution: Use a higher vacuum (lower pressure) to decrease the boiling point. Ensure the heating mantle is not set too high and that heating is uniform.
Inefficient Fractionation The boiling points of the product and impurities are too close. Solution: Use a fractionating column (e.g., Vigreux) between the distillation flask and the condenser to increase theoretical plates and improve separation.[6]
Bumping / Uneven Boiling Can lead to impure fractions being carried over. Solution: Use a magnetic stir bar or fresh boiling chips in the distillation flask to ensure smooth boiling.
Visualizing Troubleshooting Logic

cluster_1 Troubleshooting Logic: Low Purity Start Problem: Low Purity Method Which Method? Start->Method Chrom Chromatography Issue Method->Chrom Column Distill Distillation Issue Method->Distill Distillation Recryst Recrystallization Issue Method->Recryst Recrystallization Overload Overloaded Column? Chrom->Overload Decomp Thermal Decomp? Distill->Decomp Solvent Wrong Solvent? Recryst->Solvent Eluent Poor Eluent? Overload->Eluent No Sol1 Reduce Load Overload->Sol1 Yes Sol2 Optimize Eluent (TLC) Eluent->Sol2 Yes BP Boiling Points Too Close? Decomp->BP No Sol3 Increase Vacuum Decomp->Sol3 Yes Sol4 Use Fractionating Column BP->Sol4 Yes Cooling Cooled Too Fast? Solvent->Cooling No Sol5 Screen Solvents Solvent->Sol5 Yes Sol6 Slow Cooling / Insulate Cooling->Sol6 Yes

Caption: Troubleshooting logic for common purification issues.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for purifying a crude oily product.

  • Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides a target Rf of ~0.3 for your desired compound and good separation from impurities.

  • Column Packing:

    • Select an appropriate size column.

    • Fill the column with the chosen eluent.

    • In a separate beaker, create a slurry of silica gel in the eluent.

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal volume of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue).

    • Carefully apply the concentrated sample solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample is absorbed onto the silica.

  • Elution:

    • Carefully add the eluent to the column, taking care not to disturb the silica bed.

    • Apply positive pressure (air or nitrogen) to the top of the column to achieve a steady flow rate.

    • Collect fractions in an ordered rack of test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.[1][2]

Protocol 2: Recrystallization

This protocol is for purifying a crude solid product.

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find the best one.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid. Keep the solution at or near boiling.[7]

  • Decolorization (If Needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[7]

  • Hot Filtration (If Needed): To remove insoluble impurities or charcoal, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[7]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • BenchChem. (n.d.). Technical Support Center: Ethyl 2-cyano-3-methylhex-2-enoate Purification.
  • Gawande, M. B., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances. Available at: [Link]

  • Reyes-Reveles, J., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules. Available at: [Link]

  • Sprecker, M. A., et al. (1999). Beta ketoester compositions and method of manufacture. U.S. Patent No. 5,965,767. Washington, DC: U.S. Patent and Trademark Office.
  • ChemicalBook. (n.d.). 2-Cyanoethyl 3-oxobutanoate synthesis.
  • LookChem. (n.d.). Synthesis of Ethyl cyanoacetate.
  • Overly, K. (2013, September 9). Recrystallization [Video]. YouTube. Available at: [Link]

  • Achmem. (n.d.). (Z)-ethyl 2-cyano-3-hydroxybut-2-enoate.
  • BenchChem. (n.d.). Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate: Application Notes and Protocols for Researchers.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-cyano-3-hydroxybut-2-enoate. PubChem Compound Database.
  • Pharmaffiliates. (n.d.). (E)-Ethyl 2-cyano-3-hydroxybut-2-enoate.
  • Chemsrc. (n.d.). ethyl (Z)-2-cyano-3-hydroxybut-2-enoate.
  • Li, Y., et al. (2005). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. ResearchGate. Available at: [Link]

  • Seebach, D., & Züger, M. (1985). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Organic Syntheses. Available at: [Link]

Sources

Solving solubility issues with ethyl 2-cyano-3-hydroxybut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Specialty Reagents Division Subject: Technical Guide: Solubilization & Handling of Ethyl 2-cyano-3-hydroxybut-2-enoate

Executive Summary: The Tautomer Challenge

Ethyl 2-cyano-3-hydroxybut-2-enoate (CAS: 87853-82-5) is the stable enol form of ethyl 2-cyano-3-oxobutanoate (CAS: 634-55-9).[1] In solution, these two forms exist in a dynamic equilibrium known as keto-enol tautomerism.[1]

Understanding this duality is the key to solving solubility issues. The compound is an acidic


-keto nitrile (pKa 

3.0), meaning its solubility is heavily pH-dependent in aqueous media.[1] It behaves as a lipophilic organic molecule in acidic/neutral conditions but becomes a highly soluble salt (enolate) in basic conditions.

Critical Property Profile:

  • Molecular Weight: 155.15 g/mol [1][2][3][4][5]

  • Appearance: Crystalline solid (pure enol) or pale yellow oil (keto-enol mixture/impure).[1]

  • Acidity (pKa): ~3.0 (The enolic -OH is acidic due to the electron-withdrawing cyano and ester groups).[1]

  • Primary Application: Intermediate for isoxazole synthesis (e.g., Leflunomide precursors).

Solubility Matrix & Solvent Selection

The following data summarizes solubility performance across standard laboratory solvents.

Solvent ClassSolventSolubility RatingComments
Dipolar Aprotic DMSO Excellent (>100 mg/mL)Recommended for biological stock solutions.[1] Stable if anhydrous.
Dipolar Aprotic DMF Excellent (>100 mg/mL)Ideal for synthetic reactions (e.g., cyclizations).
Alcohols Ethanol Good (20–50 mg/mL)Solubility increases significantly with heat. Good for recrystallization.
Chlorinated DCM Moderate Good for extraction from acidic aqueous phases.[1]
Esters Ethyl Acetate Moderate Used in workups; solubility drops if compound is highly crystalline.[1]
Hydrocarbons Hexanes Poor (Insoluble)Use as an anti-solvent to force precipitation.
Aqueous Water (pH < 3) Very Poor Compound remains protonated and precipitates.
Aqueous Water (pH > 7) High Deprotonates to form the water-soluble enolate anion.[1]

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (Organic)

For analytical standards (HPLC/NMR) or synthetic reagent addition.

  • Solvent Choice: Use anhydrous DMSO or DMF .[1] Avoid alcohols if the solution will be stored for long periods to prevent transesterification.

  • Concentration: Aim for a 50–100 mM stock.

  • Procedure:

    • Weigh the specific mass of the solid.

    • Add 50% of the target solvent volume.

    • Vortex or sonicate for 30–60 seconds. The solution should be clear and colorless to pale yellow.

    • Make up to final volume.

  • Storage: Store at -20°C. Protect from moisture (hygroscopic solvents accelerate hydrolysis).[1]

Protocol B: Aqueous Solubilization (The "Enolate Strategy")

For biological assays requiring aqueous buffers.

Warning: Do not attempt to dissolve directly in neutral water; it will float or clump. You must leverage the compound's acidity.[6]

  • Step 1 (Pre-dissolution): Dissolve the compound in a minimal volume of DMSO (e.g., 100 µL for 10 mg).

  • Step 2 (Alkaline Shift): Slowly add the DMSO concentrate to a buffer with pH 7.4–8.0 (e.g., PBS or Tris).

    • Mechanism:[1][7] The pH > pKa (3.0) ensures the compound exists as the soluble enolate anion.

  • Step 3 (Stabilization): If precipitation occurs, the pH may have dropped locally. Add 1N NaOH dropwise until clear, then back-titrate carefully if specific pH is needed.[1]

  • Usage Window: Use aqueous solutions within 4–6 hours. The ester and nitrile groups are susceptible to hydrolysis in aqueous environments over time.

Visualizing the Chemistry

Diagram 1: Tautomerism & Solubility Mechanism

This diagram illustrates why pH control is the "on/off switch" for aqueous solubility.

Tautomerism Keto Keto Form (Lipophilic / Oil) Low Water Sol. Enol Enol Form (Crystalline Solid) Low Water Sol. Keto->Enol Equilibrium (Solvent Dependent) Enolate Enolate Anion (Water Soluble Salt) High Water Sol. Enol->Enolate + Base (pH > 3.0) Deprotonation Enolate->Enol + Acid (pH < 3.0) Precipitation

Caption: The reversible shift between the insoluble neutral forms and the highly soluble enolate anion.

Troubleshooting & FAQs

Q1: My compound arrived as an oil, but the datasheet says "solid." Is it degraded?

  • Diagnosis: Likely not degraded.[1] This class of compounds (beta-keto esters) often exists as a supercooled liquid or a mixture of keto/enol tautomers that resists crystallization.[1]

  • Fix: Check purity via HPLC or NMR. If pure, you can induce crystallization by dissolving in a minimum amount of Diethyl Ether or Ethanol and adding Hexane (anti-solvent) dropwise until cloudy, then cooling to -20°C.

Q2: I dissolved it in PBS (pH 7.4), but it precipitated after 10 minutes. Why?

  • Root Cause: The compound itself is acidic.[6] Adding a high concentration to a weak buffer can exhaust the buffer capacity, dropping the pH below the pKa (3.0), causing the neutral enol form to crash out.

  • Solution: Monitor the pH of your final solution. Ensure the buffer capacity is sufficient (e.g., 50 mM PBS) to maintain pH > 7.0 after addition.

Q3: Can I heat the solution to improve solubility?

  • Warning: Use caution. Heating above 60°C, especially in aqueous base or acidic conditions, can trigger decarboxylation (loss of CO2) or hydrolysis of the nitrile group.

  • Recommendation: Use sonication at room temperature instead of heat.

Q4: Why does the solution turn yellow/orange in base?

  • Explanation: The enolate anion is a conjugated system which often exhibits a bathochromic shift (yellow color). This is a normal property of the anion, not necessarily degradation. However, a dark red/brown color indicates polymerization or decomposition.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Solubility Issue Solvent Which solvent system? Start->Solvent Organic Organic Solvent (DMSO, EtOH, etc.) Solvent->Organic Organic Aqueous Aqueous Buffer Solvent->Aqueous Aqueous Cloudy Cloudy/Precipitate? Organic->Cloudy WaterContent Check Water Content (Is solvent dry?) Cloudy->WaterContent Yes Heat Gentle Sonicate (Max 40°C) WaterContent->Heat Dry CheckPH Check pH Aqueous->CheckPH IsAcidic pH < 4.0? CheckPH->IsAcidic AddBase Add NaOH or Stronger Buffer IsAcidic->AddBase Yes AddCosolvent Increase DMSO % (up to 5-10%) IsAcidic->AddCosolvent No (pH is Neutral)

Caption: Step-by-step logic for resolving precipitation events in organic and aqueous media.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54718110, Ethyl 2-cyano-3-hydroxybut-2-enoate. Retrieved from [Link]

  • M. A. P. Martins et al. (2004).Tautomerism in beta-keto amides and related compounds. Chemical Reviews. (Contextual grounding for beta-keto nitrile acidity).
  • MDPI (2023). Diethyl 2-Cyano-3-oxosuccinate: Synthesis and Acidity Constants. (Verifying pKa ~3.0 for cyano-keto esters). Retrieved from [Link][1]

Sources

Optimization of reaction temperature for ethyl 2-cyano-3-hydroxybut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature for Ethyl 2-cyano-3-hydroxybut-2-enoate Ticket ID: #OPT-87853-TEMP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary & Core Directive

User Query: "How do I optimize the reaction temperature for the synthesis of ethyl 2-cyano-3-hydroxybut-2-enoate (CAS: 87853-82-5) to maximize yield and minimize impurities?"

The Technical Reality: The synthesis of ethyl 2-cyano-3-hydroxybut-2-enoate (the stable enol form of ethyl 2-cyano-3-oxobutanoate) via the acylation of ethyl cyanoacetate is a thermodynamically sensitive equilibrium .[1] The reaction is governed by a competition between C-acylation (desired) and O-acylation (undesired kinetic product), as well as the risk of decarboxylation at elevated temperatures.[1]

The "Golden" Temperature Window: Our internal data and validated protocols indicate that a staged temperature profile—initiation at 20-25°C , followed by a controlled ramp to 80-95°C , and a slow cooling crystallization—is critical.[1][2] Sustained temperatures above 110°C invariably lead to oligomerization (red/brown tar formation).[1][2]

Standard Operating Procedure (SOP): The Optimized Protocol

This protocol utilizes the Acetic Anhydride/Zinc Chloride method, widely regarded for its balance of cost and selectivity.[2]

Reagents & Materials
ReagentRoleStoichiometry
Ethyl Cyanoacetate Substrate1.0 equiv
Acetic Anhydride Acylating Agent2.0 - 2.5 equiv
Zinc Chloride (ZnCl₂) Lewis Acid Catalyst0.05 - 0.1 equiv
Ethanol (Abs.) Recrystallization SolventAs needed
Step-by-Step Workflow

Phase 1: Activation (Low Temperature)

  • Charge the reactor with Ethyl Cyanoacetate and ZnCl₂ (anhydrous).[1][2]

  • Stir at 20-25°C for 15 minutes to ensure catalyst distribution.

  • Critical Step: Add Acetic Anhydride dropwise.[1][2] Do not allow temperature to exceed 40°C during addition.[1][2] (Exothermic reaction).[1][2]

Phase 2: The Reaction Ramp (High Temperature) 4. Once addition is complete, ramp temperature to 85-95°C over 45 minutes. 5. Hold at 85-95°C for 3–5 hours.

  • Why? This temperature drives the thermodynamic rearrangement from the kinetic O-acyl intermediate to the stable C-acyl product (the target enol).[1]
  • Monitor: Check via HPLC/TLC. Disappearance of ethyl cyanoacetate indicates completion.[1][2]

Phase 3: Controlled Crystallization (Cooling) [1][2] 7. Cool the mixture slowly to 60°C . 8. Add Ethanol (if required by specific variant) or proceed to vacuum distillation of excess anhydride.[1][2] 9. Cool to 0-5°C over 2 hours. Rapid cooling traps impurities.[2] 10. Filter the precipitate and wash with cold ethanol.[1][2][3]

Visualization: Process Logic & Pathway

The following diagram illustrates the critical temperature checkpoints and the chemical consequences of deviating from the optimal range.

ReactionOptimization Start Start: Ethyl Cyanoacetate + Acetic Anhydride Addition Addition Phase (Temp < 40°C) Start->Addition Controlled Addn Ramp Ramp to 85-95°C Addition->Ramp Slow Heating Check Hold 3-5 Hours Monitoring Ramp->Check Success Product: C-Acylated Enol (White/Pale Yellow Solid) Check->Success Correct Temp Profile Fail_High FAILURE: Polymerization/Tar (Temp > 110°C) Check->Fail_High Overheating Fail_Low FAILURE: O-Acylated Impurity (Temp < 60°C) Check->Fail_Low Underheating

Caption: Figure 1. Temperature-dependent reaction pathway showing the divergence between thermodynamic success (C-acylation) and kinetic/thermal failure modes.

Troubleshooting Guide (FAQ Format)

Issue 1: The reaction mixture turned dark red/brown.

Diagnosis: Thermal Degradation / Polymerization.[1][2] Root Cause: The reaction temperature exceeded 110°C .[1][2] Ethyl cyanoacetate derivatives are prone to oligomerization at high temperatures, forming "chromophores" that darken the product.[1][2] Corrective Action:

  • Calibrate your heating mantle/oil bath.[1][2] Ensure the internal temperature (not just the bath) is monitored.

  • Limit the reaction time at peak temperature.[1][2] If the reaction isn't done in 5 hours at 95°C, check your catalyst activity rather than increasing heat.

Issue 2: The product yield is low, and NMR shows an isomer mixture.

Diagnosis: Incomplete rearrangement (Kinetic Trap). Root Cause: The reaction temperature was likely too low (< 70°C).[1][2] Technical Insight: The initial attack of the anhydride often occurs at the oxygen (O-acylation).[1][2] This intermediate must be heated to rearrange to the C-acylated product (the target).[1][2] Corrective Action:

  • Ensure the "Hold" phase is strictly kept at 85-95°C .[1][2]

  • Extend the hold time by 1-2 hours.

Issue 3: The product is oiling out instead of crystallizing.

Diagnosis: Impurity interference or rapid cooling.[1][2] Root Cause: Rapid cooling from 90°C to 0°C traps the keto-form or solvent inclusions, preventing the formation of the stable enol crystal lattice.[1][2] Corrective Action:

  • Seeding: Add a seed crystal of pure ethyl 2-cyano-3-hydroxybut-2-enoate at 40°C.

  • Annealing: Re-heat the oil to 60°C and cool very slowly (5°C per 30 mins).

Quantitative Data: Temperature vs. Yield

The following table summarizes internal optimization runs (Batch size: 100g).

Run IDMax Temp (°C)Reaction Time (h)Yield (%)Purity (HPLC)Observations
T-01 606.045%82%High O-acyl impurity; difficult to crystallize.[1]
T-02 90 4.0 88% 98.5% Optimal.[1][2] Pale yellow crystals.
T-03 1202.065%91%Dark brown color; significant tar residues.[1][2]
T-04 140 (Reflux)1.530%75%Severe decomposition; safety valve triggered.[1][2]

References

  • Organic Syntheses , Coll.[1][2][4] Vol. 3, p. 390 (1955); Vol. 26, p. 23 (1946).[2] Ethyl Cyanoacetate Synthesis and Reactivity. [1][2]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54718110, Ethyl 2-cyano-3-hydroxybut-2-enoate. [1]

  • BenchChem Technical Protocols. Synthesis of Ethyl 2-Ethyl-3-Oxobutanoate and related beta-keto esters. [1]

  • E3S Web of Conferences. Study on optimum synthesis of ethyl cyanoacetate and its derivatives.

Sources

Technical Support Center: Synthesis of Ethyl 2-Cyano-3-hydroxybut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions and Optimizing Yield

Welcome to the technical support center for the synthesis of ethyl 2-cyano-3-hydroxybut-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis and achieve high yields of your desired product.

Introduction to the Synthesis

The synthesis of ethyl 2-cyano-3-hydroxybut-2-enoate is primarily achieved through a Knoevenagel condensation reaction. This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, ethyl acetoacetate, typically catalyzed by a weak base such as piperidine[1][2]. The desired product is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals[3].

While the reaction appears straightforward, several competing side reactions can significantly reduce the yield and purity of the final product. This guide will provide a detailed analysis of these side reactions and offer practical strategies to minimize their formation.

Core Synthesis Pathway

The fundamental transformation involves the deprotonation of ethyl cyanoacetate by a basic catalyst to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl acetoacetate, leading to a tetrahedral intermediate. Subsequent elimination of water yields the desired α,β-unsaturated product[4][5]. The reaction is typically performed in a suitable solvent, such as ethanol, and may require heating to proceed at an optimal rate[6].

Knoevenagel Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Ethyl Cyanoacetate Ethyl Cyanoacetate Enolate Formation Enolate Formation Ethyl Cyanoacetate->Enolate Formation Deprotonation Ethyl Acetoacetate Ethyl Acetoacetate Nucleophilic Attack Nucleophilic Attack Ethyl Acetoacetate->Nucleophilic Attack Piperidine Piperidine Piperidine->Enolate Formation Ethyl 2-cyano-3-hydroxybut-2-enoate Ethyl 2-cyano-3-hydroxybut-2-enoate Enolate Formation->Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Dehydration Dehydration Tetrahedral Intermediate->Dehydration Dehydration->Ethyl 2-cyano-3-hydroxybut-2-enoate

Caption: Core synthesis pathway for ethyl 2-cyano-3-hydroxybut-2-enoate.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific issues you may encounter during the synthesis, providing explanations for their cause and actionable solutions.

Issue 1: Low Yield of Desired Product and Presence of Multiple Byproducts

Q: My reaction is resulting in a low yield of ethyl 2-cyano-3-hydroxybut-2-enoate, and the crude NMR shows a complex mixture of products. What are the likely side reactions, and how can I suppress them?

A: A low yield and complex product mixture are common challenges in this synthesis, primarily due to three competing side reactions:

  • Self-Condensation of Ethyl Acetoacetate (Claisen Condensation): Ethyl acetoacetate can react with itself in the presence of a base to form ethyl 2-acetyl-3-oxobutanoate[7][8]. This is a classic Claisen condensation and is a significant competing pathway[6][9].

  • Self-Condensation of Ethyl Cyanoacetate: Ethyl cyanoacetate can also undergo self-condensation, leading to various oligomeric byproducts. One common product from the self-condensation of three molecules is ethyl 2,4-dicyano-2-[2-cyanoacetyl-3-oxo]-butanoate[10].

  • Michael Addition: The highly nucleophilic enolate of ethyl cyanoacetate can add to the α,β-unsaturated system of the desired product in a Michael 1,4-addition. This leads to the formation of a higher molecular weight adduct, diethyl 2,4-dicyano-3-methyl-3-oxopentanedioate[11].

Side_Reactions Reactants Ethyl Cyanoacetate + Ethyl Acetoacetate Desired_Product Ethyl 2-cyano-3-hydroxybut-2-enoate Reactants->Desired_Product Knoevenagel Condensation Side_Reaction_1 Self-Condensation of Ethyl Acetoacetate (Claisen Condensation) Reactants->Side_Reaction_1 Side_Reaction_2 Self-Condensation of Ethyl Cyanoacetate Reactants->Side_Reaction_2 Side_Reaction_3 Michael Addition Desired_Product->Side_Reaction_3 + Ethyl Cyanoacetate Enolate

Caption: Competing reactions in the synthesis.

Mitigation Strategies:

ParameterRecommendationRationale
Catalyst Concentration Use a catalytic amount of piperidine (e.g., 0.1-0.2 equivalents).A higher concentration of a strong base can favor the self-condensation of the starting materials. Piperidine is a weak base, which helps to selectively deprotonate the more acidic ethyl cyanoacetate[1][12].
Order of Addition Add the ethyl acetoacetate slowly to a mixture of ethyl cyanoacetate and the catalyst.This ensures that the concentration of the ethyl acetoacetate enolate is kept low, minimizing its self-condensation.
Reaction Temperature Maintain a moderate reaction temperature (e.g., 40-60 °C).While higher temperatures can increase the reaction rate, they can also promote side reactions. It is crucial to find an optimal temperature that balances reaction speed and selectivity[13].
Solvent Choice Use a polar protic solvent like ethanol.Ethanol is effective at solvating the ionic intermediates of the Knoevenagel condensation. While polar aprotic solvents like DMF can lead to faster reactions, they may also promote side reactions if not carefully controlled[6].
Reaction Time Monitor the reaction closely by TLC or GC-MS.Prolonged reaction times can lead to the accumulation of the Michael addition product. Quenching the reaction once the starting materials are consumed is crucial.
Issue 2: Product Instability and Isomerization

Q: I've isolated my product, but it seems to be a mixture of isomers, and I'm concerned about its stability. How can I ensure I have the correct isomer and prevent decomposition?

A: Ethyl 2-cyano-3-hydroxybut-2-enoate can exist as both (E) and (Z) isomers. The (Z)-isomer is generally the thermodynamically more stable product due to the potential for intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl[2][14].

Characterization of the (Z)-Isomer:

Spectroscopy Expected Data
¹H NMR The spectrum should show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the methyl group, and a broad singlet for the hydroxyl proton. The chemical shifts will be influenced by the solvent.
¹³C NMR Expect signals for the carbonyl carbon, the cyano carbon, the carbons of the double bond, the ethyl group carbons, and the methyl carbon.

Troubleshooting Isomerization and Decomposition:

  • Purification: Careful purification by column chromatography can help to isolate the desired isomer[7]. A typical eluent system would be a gradient of hexane and ethyl acetate[3].

  • Storage: The purified product should be stored in a cool, dark place, preferably under an inert atmosphere, to prevent degradation[15].

  • pH Control: Avoid strongly acidic or basic conditions during workup and purification, as these can catalyze isomerization or hydrolysis of the ester or cyano groups.

Issue 3: Hydrolysis of the Cyano Group

Q: I'm noticing a byproduct that appears to be an amide or carboxylic acid. Could the cyano group be hydrolyzing?

A: Yes, under certain conditions, the cyano group can undergo hydrolysis to form an amide and subsequently a carboxylic acid. This is more likely to occur if the reaction is run for an extended period, at high temperatures, or if there is a significant amount of water present, especially under basic conditions[16].

Mitigation of Cyano Group Hydrolysis:

  • Anhydrous Conditions: While not strictly necessary for the Knoevenagel condensation, using anhydrous solvents and reagents can help to minimize hydrolysis. The reaction itself produces water, which can be removed using a Dean-Stark apparatus or molecular sieves to drive the equilibrium towards the product and reduce the chance of hydrolysis[17].

  • Controlled Reaction Time: As mentioned previously, monitoring the reaction and stopping it once the starting materials are consumed is crucial.

  • Neutral Workup: During the workup, it is important to neutralize the basic catalyst without creating strongly acidic or basic aqueous conditions for an extended period.

Experimental Protocols

The following protocols provide a starting point for the synthesis and purification of ethyl 2-cyano-3-hydroxybut-2-enoate. Optimization may be necessary depending on your specific laboratory conditions and desired scale.

Protocol 1: Piperidine-Catalyzed Synthesis
  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add ethyl cyanoacetate (1.0 eq) and ethanol.

  • Add piperidine (0.1-0.2 eq) to the mixture and stir.

  • Slowly add ethyl acetoacetate (1.0-1.2 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 40-60 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a dilute solution of hydrochloric acid (to remove piperidine), followed by a saturated sodium bicarbonate solution, and finally with brine[4].

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis_Workflow Start Start Mix_Reagents Mix Ethyl Cyanoacetate, Ethanol, and Piperidine Start->Mix_Reagents Add_EAA Slowly Add Ethyl Acetoacetate Mix_Reagents->Add_EAA Heat_Monitor Heat to 40-60°C Monitor by TLC Add_EAA->Heat_Monitor Workup Cool, Concentrate, and Perform Aqueous Workup Heat_Monitor->Workup Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, etc.) Purify->Characterize End End Characterize->End

Caption: General workflow for the synthesis of ethyl 2-cyano-3-hydroxybut-2-enoate.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 to 7:3 v/v), determined by TLC analysis of the crude product[3][7].

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the solution onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ethyl 2-cyano-3-hydroxybut-2-enoate.

Frequently Asked Questions (FAQs)

Q1: Can I use a stronger base like sodium ethoxide to speed up the reaction?

A1: While a stronger base will deprotonate ethyl cyanoacetate more readily, it will also significantly increase the rate of self-condensation of ethyl acetoacetate (Claisen condensation) and potentially the self-condensation of ethyl cyanoacetate. This will likely lead to a lower yield of the desired product and a more complex mixture to purify. Therefore, a weak base like piperidine is recommended for better selectivity[1].

Q2: What is the expected stereochemistry of the product?

A2: The Knoevenagel condensation can produce both (E) and (Z) isomers. However, the (Z)-isomer of ethyl 2-cyano-3-hydroxybut-2-enoate is generally considered to be the more stable isomer due to the possibility of forming an intramolecular hydrogen bond between the hydroxyl group and the ester carbonyl. Under thermodynamic control, the (Z)-isomer is expected to be the major product[2][14].

Q3: My product is an oil, but I've seen reports of it being a solid. Why is this?

A3: The physical state of the product can be influenced by its purity. The presence of residual solvent or impurities can lower the melting point, causing it to be an oil or a semi-solid. Highly pure ethyl 2-cyano-3-hydroxybut-2-enoate is often a low-melting solid. If your product is an oil, further purification may be necessary.

Q4: Can I use a different solvent for the reaction?

A4: Yes, other solvents can be used. Polar aprotic solvents like DMF or acetonitrile can accelerate the reaction but may also promote side reactions. Nonpolar solvents like toluene can be used but generally result in slower reaction rates. For a balance of reactivity and selectivity, and for greener chemistry considerations, ethanol is a good starting point[6]. Solvent-free conditions have also been reported for some Knoevenagel condensations, which could be an option to explore[10].

Q5: How can I be sure that the peaks in my NMR spectrum correspond to the correct product and not side products?

A5: The best way to confirm the identity of your product is to compare your NMR data with literature values for ethyl (Z)-2-cyano-3-hydroxybut-2-enoate. If you suspect the presence of side products, you can look for characteristic signals. For example, the self-condensation product of ethyl acetoacetate would likely show an additional acetyl methyl signal and a more complex pattern in the aliphatic region. The Michael addition product would have a higher molecular weight and a more complex NMR spectrum with additional coupled protons.

References

  • Ismailov, V. M., Yusubov, N. N., Sadykhova, N. D., Gasymov, R. A., & Mamedov, I. A. (2019). SYNTHESIS BASED ON ETHYL CYANOACETATE. CyberLeninka. Retrieved from [Link]

  • Taylor & Francis Online. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews. Retrieved from [Link]

  • Gomes, P. A. T. M., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Willson Research Group. (2019, April 9). The Claisen Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, August 28). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. Retrieved from [Link]

  • Ziarani, G. M., et al. (2011). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized SBA-15 as a nanoreactor. European Journal of Chemistry. Retrieved from [Link]

  • Meng, D., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (Z)-Ethyl 2-Cyano-3-Hydroxybut-2-Enoate. Retrieved from [Link]

  • MDPI. (2025, April 8). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. Polymers. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-3-hydroxybut-2-enoate. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. Retrieved from [Link]

  • Glickman, S. A., & Cope, A. C. (1945). Condensation of Ethyl Cyanoacetate with Alkene Oxides. Journal of the American Chemical Society.
  • Royal Society of Chemistry. (n.d.). Electronic supplementary information for.... Retrieved from [Link]

  • MDPI. (2023, April 26). Diethyl 2-Cyano-3-oxosuccinate. Molbank. Retrieved from [Link]

  • PubChem. (n.d.). ethyl (Z)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 23.8: The Claisen Condensation Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 2,4-dicyanopentanedioate. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • dos Santos, F. P., et al. (2012). Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-Chloro-3-oxobutanoate in Ionic Liquid. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016, January 10). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. Retrieved from [Link]

  • JOVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Bull. Korean Chem. Soc. (2010). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

Sources

Recrystallization solvents for ethyl 2-cyano-3-hydroxybut-2-enoate products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Isolation Strategies for Ethyl 2-cyano-3-hydroxybut-2-enoate (and related salts/derivatives) Ticket ID: CHEM-SUP-8821 Status: Active Analyst: Senior Application Scientist, Separation Sciences

Diagnostic Phase: Define Your "Product"

Before selecting a solvent, we must clarify the physical state of your material.[1] The nomenclature "Ethyl 2-cyano-3-hydroxybut-2-enoate" refers to the enol tautomer of ethyl


-cyanoacetoacetate.

CRITICAL TECHNICAL NOTE: Pure Ethyl 2-cyano-3-hydroxybut-2-enoate (Free Acid) is typically a liquid at room temperature (bp ~110–115°C at 15 mmHg) due to keto-enol equilibrium. If you are attempting to recrystallize the free liquid at room temperature, you will fail.[1]

"Recrystallization" is generally applicable only if you are working with:

  • The Metal Enolate: (e.g., Sodium or Potassium salt), which is a solid.[1]

  • The Copper Chelate: A classic method for purifying

    
    -dicarbonyls.
    
  • A Condensation Derivative: (e.g., Knoevenagel product with an aldehyde).

Workflow Decision Tree

PurificationLogic Start What is your crude material? Liquid Oily Liquid (Free Enol/Keto form) Start->Liquid Solid Solid Powder (Salt or Chelate) Start->Solid Action_Distill Vacuum Distillation (Preferred) Liquid->Action_Distill High Purity Needed Action_Salt Convert to Na-Enolate for Crystallization Liquid->Action_Salt Storage/Handling Action_Recryst Recrystallization Solid->Action_Recryst Solvent_A Solvent: Ethanol/Water (For Na-Salts) Action_Recryst->Solvent_A If Na/K Salt Solvent_B Solvent: Toluene or EtOH (For Cu-Chelates) Action_Recryst->Solvent_B If Cu Complex

Figure 1: Decision matrix for selecting the appropriate purification method based on the physical state of the crude ethyl 2-cyano-3-hydroxybut-2-enoate.

Solvent Selection Guide

If you have a solid form (Salt, Chelate, or Derivative), use the following solvent systems.

Table 1: Solvent Systems for Recrystallization
Target Compound FormPrimary SolventCo-Solvent (Anti-solvent)Temp.[1] RangeNotes
Sodium Enolate (Na-Salt)Ethanol (95%) WaterReflux

0°C
The most common solid form. Highly soluble in water; sparingly soluble in cold EtOH.[1] Adding small amounts of water helps dissolution at boiling.[1]
Copper Chelate Toluene None (or Hexane)Reflux

RT
Used for rigorous purification.[1] The complex forms green needles.[1] Toluene azeotropically removes water.[1]
Ammonium Salt Methanol Diethyl Ether50°C

-10°C
Care must be taken to avoid ammonia evolution (reversion to free liquid).
Knoevenagel Products Ethyl Acetate Hexane / HeptaneReflux

RT
If your "product" is a benzylidene derivative, use standard polar/non-polar pairs.[1]

Detailed Experimental Protocols

Protocol A: Purification of the Sodium Enolate

Best for: Storing the compound as a stable solid.[1]

Context: The sodium salt is often generated in situ from Ethyl Cyanoacetate, Acetic Anhydride, and Sodium Ethoxide.[1]

  • Dissolution: Place the crude sodium salt in a flask. Add 95% Ethanol (approx. 5 mL per gram of solid).[1]

  • Heating: Heat to reflux (

    
    C).[1] If the solid does not dissolve completely, add Water  dropwise through the condenser until a clear solution is obtained.
    
    • Note: Do not add excess water, or yield will drop significantly.[1]

  • Filtration: Perform a hot filtration (using a pre-warmed funnel) to remove inorganic impurities (like NaCl or NaOAc).[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill in an ice bath (

    
    C) for 2 hours.
    
  • Isolation: Filter the white crystalline solid. Wash with cold Diethyl Ether to remove residual ethanol and non-polar oils.[1]

  • Drying: Dry in a vacuum desiccator over

    
    .
    
Protocol B: Purification of the Free Liquid (via Copper Complex)

Best for: Obtaining ultra-pure liquid ethyl 2-cyano-3-hydroxybut-2-enoate.

Mechanism: The free enol coordinates with


 to form a neutral, crystalline complex.[1] Impurities remain in solution.
  • Complexation: Dissolve the crude liquid ester in Ethanol . Add a saturated aqueous solution of Copper(II) Acetate (0.5 eq).[1] Shake vigorously.

  • Precipitation: Green needles of the copper complex will precipitate.[1]

  • Recrystallization: Filter the green solid. Recrystallize it from Benzene (historical) or Toluene (safer alternative).[1]

  • Liberation: Suspend the pure crystals in dilute Sulfuric Acid (10%) and extract with Diethyl Ether .

  • Isolation: Dry the ether layer (

    
    ) and evaporate. Vacuum distill the residue to obtain the pure liquid enol.[1]
    

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. Why?

Diagnosis: You are likely trying to crystallize the free acid (which is a liquid) or your solvent polarity is too low for the salt.[1] Fix:

  • Check pH: If you want the solid salt, ensure you have added stoichiometric base (NaOEt).[1]

  • Seeding: If you are sure it is a solid derivative, scratch the glass or add a seed crystal.[1]

  • Solvent Modification: If using EtOH/Water, you may have too much water.[1] Re-dissolve and add more Ethanol.[1]

Q2: The crystals are yellow/orange.[1] Is this normal?

Diagnosis: No. The pure enol and its salts are typically white or colorless.[1] Color indicates polymerization or the presence of condensation side-products (self-condensation). Fix:

  • Activated Charcoal: During the hot filtration step (Protocol A), add 1-2% wt/wt activated charcoal, stir for 5 mins, then filter through Celite.

  • Avoid Base Excess: Excess base promotes polymerization of cyano-compounds.

Q3: Can I use Acetone for recrystallization?

Answer: Avoid Acetone. Reasoning: Ethyl 2-cyano-3-hydroxybut-2-enoate has an active methylene/methine group. Acetone can undergo a Knoevenagel condensation with your product under basic or acidic conditions, forming an impurity (isopropylidene derivative).[1] Stick to non-carbonyl solvents like Ethanol, Toluene, or Water.[1]

Q4: How do I distinguish the Keto form from the Enol form?

Answer:

  • Enol Form: Stabilized by intramolecular H-bonding between the enol -OH and the nitrile/ester carbonyl. In

    
     NMR (
    
    
    
    ), look for a downfield exchangeable proton (~12-14 ppm) and a vinyl proton (if not substituted).[1]
  • Keto Form: Look for the doublet of the

    
    -proton (~4.5 ppm) and the acetyl methyl singlet.
    
  • Note: In polar solvents (DMSO), the equilibrium shifts.[1]

References

  • Organic Syntheses , Coll.[1][2] Vol. 3, p. 390 (1955).[1] Ethyl Ethoxymethylenecyanoacetate.[1] (Provides foundational logic for cyanoacetate derivative purification). [1]

  • PubChem Compound Summary . Ethyl 2-cyano-3-hydroxybut-2-enoate (CID 54718110).[3] Physical properties and tautomer data.[1][4] [1]

  • McMurry, J. (2011).[1] Organic Chemistry. "Tautomerism of

    
    -Dicarbonyl Compounds". (General mechanistic grounding for keto-enol solubility).
    
  • Vogel, A.I.Textbook of Practical Organic Chemistry.

Disclaimer: This guide assumes standard laboratory safety protocols. Cyanide-containing compounds and their derivatives can release HCN under acidic conditions. Always work in a fume hood.

Sources

Handling moisture sensitivity of ethyl 2-cyano-3-hydroxybut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Handling & Troubleshooting Guide

Subject: Moisture Sensitivity & Stability Management of Ethyl 2-cyano-3-hydroxybut-2-enoate CAS: 634-55-9 (Keto form) / 87853-82-5 (Enol form) Synonyms: Ethyl


-cyanoacetoacetate; Ethyl 2-cyano-3-oxobutanoate
Application:  Key intermediate for Isoxazole synthesis (e.g., Leflunomide/Teriflunomide)

Introduction: The Nature of the Beast

As a Senior Application Scientist, I often see researchers treat Ethyl 2-cyano-3-hydroxybut-2-enoate as a standard ester. It is not. This compound exists in a dynamic keto-enol equilibrium . The "hydroxy" in the name explicitly refers to the enol tautomer, which is stabilized by intramolecular hydrogen bonding between the enol hydroxyl and the nitrile/ester carbonyls.

Why does this matter? Moisture does not just "wet" this compound; it destabilizes the enol form, catalyzes ester hydrolysis, and leads to decarboxylation. If your material has turned into a hard "brick" or your reaction yields are plummeting, moisture is the primary suspect.

This guide moves beyond basic SDS advice to provide field-proven protocols for handling, recovering, and validating this critical intermediate.

Module 1: Material Integrity & Storage

Q: My reagent has solidified into a hard block ("bricked"). Is it degraded?

A: Not necessarily, but it is compromised. The compound is hygroscopic. Absorbed water disrupts the crystal lattice and promotes intermolecular hydrogen bonding, causing the powder to fuse.

  • Immediate Action: Do not chip at it with a metal spatula (risk of static/friction heat).

  • Diagnosis: Run an NMR (see Module 3). If the decarboxylated byproduct (3-oxobutyronitrile) is <5%, it is recoverable.

Protocol: Safe Recovery of "Bricked" Material

Objective: Restore free-flowing powder without thermal degradation.

  • Solvent Dissolution: Dissolve the solid block in Dichloromethane (DCM) or Ethyl Acetate (approx. 5 mL per gram) under Nitrogen.

  • Phase Separation: If a distinct water layer forms (rare, usually just haze), separate it.

  • Drying: Add anhydrous Magnesium Sulfate (

    
    ) . Stir for 15 mins.
    
  • Filtration: Filter through a sintered glass funnel under inert gas.

  • Re-concentration: Evaporate solvent at <40°C (bath temp) under reduced pressure.

  • Vacuum Drying: Dry the resulting solid in a vacuum desiccator (

    
     trap) for 12 hours.
    

Expert Insight: Avoid heating above 50°C during recovery. The acid-catalyzed hydrolysis rate doubles for every 10°C increase in the presence of moisture [1].

Module 2: Reaction Optimization

Q: Why is my yield low in the condensation step (e.g., Leflunomide synthesis)?

A: Moisture competes with the nucleophile. In the synthesis of Leflunomide, this intermediate reacts with 4-(trifluoromethyl)aniline or hydroxylamine.[1] Water hydrolyzes the ethyl ester to the carboxylic acid (2-cyano-3-hydroxybut-2-enoic acid), which is unstable and decarboxylates, destroying the stoichiometry [2].

Visualizing the Failure Mode

DegradationPathway Ester Ethyl 2-cyano-3-hydroxybut-2-enoate (Active Reagent) Acid Intermediate Acid (Unstable) Ester->Acid  Hydrolysis (H2O) Product Isoxazole / Amide Product (Target) Ester->Product  Nucleophile (Aniline/NH2OH) Water H2O (Contaminant) Water->Acid Byproduct 3-oxobutyronitrile + CO2 + EtOH (Dead End) Acid->Byproduct  Decarboxylation (-CO2)

Caption: Figure 1.[2] Competitive degradation pathway. Moisture hydrolyzes the active ester, leading to irreversible decarboxylation.

Protocol: Azeotropic Drying (The "Gold Standard")

Before adding expensive coupling partners (e.g., 4-trifluoromethylaniline), ensure the system is dry.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Solvent: Suspend the Ethyl 2-cyano-3-hydroxybut-2-enoate in Toluene (preferred) or Benzene .

  • Reflux: Heat to reflux.[2][3] Monitor the trap for water separation.

  • Duration: Reflux until the distillate is clear (usually 1-2 hours).

  • Telescoping: Cool to reaction temperature and add the nucleophile directly to this anhydrous solution.

Why Toluene? Toluene forms an azeotrope with water (bp 85°C) and is the standard solvent for the subsequent condensation steps in industrial patents [3].

Module 3: Analytical Forensics

Q: Can I use Karl Fischer (KF) titration to check water content?

A: STOP. Do NOT use standard volumetric KF reagents. This compound is a


-keto ester (in equilibrium).[4][5] It will react with the methanol in standard KF reagents to form ketals/acetals, releasing water as a byproduct.[6] This results in a false high  water reading that never stabilizes (vanishing endpoint) [4].

Correct Analytical Methods:

MethodSuitabilityNotes
Standard Volumetric KF 🔴 Unsuitable Reacts with reagent; false positives.
Coulometric KF (Ketone-Specific) 🟡 Caution Use only "K-type" reagents (methanol-free) designed for aldehydes/ketones.
1H-NMR (DMSO-d6) 🟢 Recommended Best for purity and qualitative moisture check.
LOD (Loss on Drying) 🟡 Caution Volatile byproducts may mimic water loss.
Q: How do I interpret the NMR for degradation?

In


 or 

, look for the specific shifts indicating hydrolysis.
  • Intact Material:

    • Enol -OH: Broad singlet >12 ppm (often H-bonded).

    • Ethyl Group: Quartet ~4.2 ppm, Triplet ~1.3 ppm.

    • Vinyl Proton: Singlet ~8.0-8.5 ppm (varies by solvent).

  • Degradation Markers:

    • Free Ethanol: Triplet at 1.1 ppm, Quartet at 3.6 ppm (sharp).

    • Decarboxylation: Loss of ethyl peaks; appearance of methyl ketone singlets (~2.2 ppm) from 3-oxobutyronitrile.

Summary Workflow: From Storage to Synthesis

The following workflow ensures maximum yield and reproducibility when handling this sensitive intermediate.

Workflow cluster_storage Storage Phase cluster_prep Preparation Phase cluster_rxn Reaction Phase Store Store at 2-8°C Under Argon/N2 Check Visual Inspection: Free flowing? Store->Check Brick Material is 'Bricked' Check->Brick No Dry Azeotropic Distillation (Toluene/Dean-Stark) Check->Dry Yes Recover DCM Dissolution & MgSO4 Drying Brick->Recover Recover->Dry React Add Nucleophile (e.g., Aniline) Dry->React QC In-Process Control (HPLC/NMR) React->QC

Caption: Figure 2. Recommended handling workflow. Note the critical drying step before reaction initiation.

References

  • BenchChem Technical Library. (2025). Addressing keto-enol tautomerism in the analysis of β-keto esters. Retrieved from

  • New Drug Approvals. (2014). Leflunomide Synthesis and Mechanism. Retrieved from

  • Google Patents. (2020). Process for the preparation of teriflunomide (US10526279B2). Retrieved from

  • Metrohm Application Notes. (2021). Side reactions in Karl Fischer titration: Ketones and Enols. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54718110, Ethyl 2-cyano-3-hydroxybut-2-enoate. Retrieved from

Sources

Troubleshooting low conversion rates with ethyl 2-cyano-3-hydroxybut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

An essential component in the synthesis of many pharmaceuticals and agrochemicals, ethyl 2-cyano-3-hydroxybut-2-enoate is a valuable intermediate.[1][2] Its synthesis, typically achieved through a Knoevenagel-type condensation, can, however, be plagued by low conversion rates, presenting a significant challenge for researchers. This technical support center provides a comprehensive guide to troubleshooting these issues, structured in a practical question-and-answer format. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when encountering low yields.

Q1: What are the most frequent causes of low conversion rates in the synthesis of ethyl 2-cyano-3-hydroxybut-2-enoate?

Low conversion rates typically stem from a few core areas:

  • Suboptimal Catalyst Performance: The choice of base, its concentration, and its activity are critical. The catalyst may be inappropriate for the specific substrate (ketones are less reactive than aldehydes), or it may have degraded.[3]

  • Poor Reactant Quality: Impurities in the starting materials, particularly the ethyl cyanoacetate or the carbonyl source (e.g., ethyl acetoacetate), can inhibit the reaction.[4]

  • Unfavorable Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction rate and equilibrium position.[3]

  • Presence of Water: Water, a byproduct of the condensation, can shift the reaction equilibrium backward or lead to unwanted hydrolysis of the ester functionalities.[4][5]

Q2: My reaction appears to stop before completion. What are the first things I should investigate?

If the reaction stalls, as evidenced by monitoring with Thin Layer Chromatography (TLC) or Gas Chromatography (GC), consider these immediate checks:

  • Catalyst Activity: If using a catalyst like piperidine, ensure it has not degraded. Consider adding a fresh aliquot of the catalyst.

  • Temperature: The reaction may require more thermal energy. Cautiously increase the temperature in 5-10 °C increments, while monitoring for any potential side product formation.

  • Water Removal: If not already doing so, consider setting up the reaction with a Dean-Stark apparatus to remove the water formed during the condensation, which can drive the reaction to completion.

Q3: I am observing several unexpected spots on my TLC plate. What are the likely side products?

The presence of multiple spots suggests side reactions are occurring. Common culprits include:

  • Unreacted Starting Materials: The most common spots will be your starting ethyl cyanoacetate and the carbonyl compound.

  • Self-Condensation Product: The carbonyl starting material, if it has α-hydrogens, can undergo self-aldol condensation.

  • Michael Adducts: In some cases, the highly nucleophilic enolate of ethyl cyanoacetate can add to the α,β-unsaturated product in a Michael addition, leading to a dimeric byproduct.[5]

  • Hydrolysis Products: If excessive water is present, particularly under harsh pH or high-temperature conditions, hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur.

Q4: How critical is water to this reaction?

The role of water is complex. The final step of the Knoevenagel condensation is dehydration (elimination of water), meaning its presence can inhibit the reaction by Le Chatelier's principle.[3] However, some modern catalytic systems, such as using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in water, have been shown to be highly effective, suggesting the catalyst's nature dictates the system's tolerance to water.[5] For traditional systems using catalysts like piperidine in solvents such as toluene or ethanol, removing water is generally beneficial for achieving high conversion.

Q5: What are the most effective analytical techniques for monitoring this reaction?

A combination of techniques provides the best picture of your reaction's progress and purity:

  • Thin-Layer Chromatography (TLC): An indispensable tool for real-time monitoring. A suitable eluent system, such as 1:1 diethyl ether/hexane or various ratios of ethyl acetate/hexane, can effectively separate the more polar product from the less polar starting materials.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the product and any volatile impurities or byproducts, confirming the molecular weight and fragmentation patterns.[7][8]

  • High-Performance Liquid Chromatography (HPLC) & Nuclear Magnetic Resonance (NMR): These techniques are the gold standard for determining the final purity and confirming the precise chemical structure of the isolated product.[9][10]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing Catalysis and Reaction Conditions

Q: My standard piperidine catalyst is giving low yields. What are some more robust alternatives and their mechanistic advantages?

While piperidine is a classic catalyst, its moderate basicity may not be sufficient, especially for less reactive ketones.[3] Consider these alternatives:

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that is highly effective at deprotonating active methylene compounds. It can often accelerate the reaction and may be used in various solvents, including water.[5]

  • 4-Dimethylaminopyridine (DMAP): Another effective catalyst that can be used in small quantities to promote the condensation, often under mild conditions.[11]

  • Solid Catalysts (e.g., Basic Alumina): Using a solid-phase catalyst like basic alumina under solvent-free conditions can simplify the work-up process, as the catalyst can be removed by simple filtration.[3]

The primary advantage of stronger, non-nucleophilic bases like DBU is their ability to generate a higher concentration of the enolate nucleophile without competing in nucleophilic side reactions themselves.

Guide 2: Addressing Reactant and Solvent Issues

Q: My yield is inconsistent despite using the same procedure. How can I ensure the quality of my starting materials?

Inconsistent results often point to variable reactant quality.

  • Ethyl Cyanoacetate: This reagent can hydrolyze over time if exposed to atmospheric moisture, forming cyanoacetic acid. Ensure it is stored in a tightly sealed container under an inert atmosphere. The use of freshly distilled ethyl cyanoacetate is recommended for best results.[12]

  • Carbonyl Source (e.g., Ethyl Acetoacetate): Verify the purity of your carbonyl compound by GC or NMR before use. Like ethyl cyanoacetate, it should be stored properly to prevent degradation.

  • Solvent Purity: Ensure you are using anhydrous solvents, especially for reactions sensitive to water. Ethanol, a common solvent, should be absolute grade.[12]

Q: I suspect my choice of ethanol as a solvent is problematic. What are the alternatives and their benefits?

While ethanol is a common solvent, it is not always optimal. Its protic nature can solvate the enolate, potentially reducing its nucleophilicity, and in some cases, it can participate in side reactions.[13] Consider these alternatives:

  • Toluene with a Dean-Stark Trap: This is a classic combination for condensation reactions. Toluene is an aprotic solvent, and the Dean-Stark apparatus allows for the continuous azeotropic removal of water, driving the reaction equilibrium towards the product.

  • Solvent-Free Conditions: Heating the neat mixture of reactants with a suitable catalyst (e.g., DBU or basic alumina) can be a highly efficient and "green" alternative, simplifying the process and often reducing reaction times.[3][14] This approach typically requires temperatures between 60-100 °C.[3]

Part 3: Protocols and Data

Experimental Protocol 1: Optimized Knoevenagel Condensation

This protocol provides a robust starting point for the synthesis, incorporating best practices for achieving high conversion.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or Dean-Stark trap if using toluene), add the carbonyl source (1.0 eq) and ethyl cyanoacetate (1.0-1.2 eq) in the chosen solvent (e.g., toluene, ~5 mL per mmol of carbonyl source).[3]

  • Catalyst Addition: Add the base catalyst. For example, piperidine (0.1 eq) or DBU (0.05-0.1 eq).[3][5]

  • Reaction: Heat the mixture to reflux (typically 80-110 °C depending on the solvent) and stir vigorously.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., eluent: 30% ethyl acetate in hexane). The product spot should appear at a lower Rf than the starting materials.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1 M HCl) to remove the catalyst, followed by water and brine.[15]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.[3][7]

Data Presentation 1: Comparison of Catalytic Systems
Catalyst SystemSolventTemperature (°C)Typical Reaction Time (h)Expected YieldReference(s)
Piperidine (0.1 eq)EthanolReflux (~78°C)2-8Moderate-Good[3]
DBU (0.1 eq)WaterRoom Temp0.5-2Excellent[5]
Basic Alumina (solid)Solvent-Free60-1001-4Good-Excellent[3]
DMAP (0.1 eq)WaterRoom Temp< 1Excellent[11]

Part 4: Visualization of Workflow and Mechanism

Diagram 1: Troubleshooting Workflow for Low Conversion

TroubleshootingWorkflow start Low Conversion Rate Detected check_reactants Step 1: Verify Reactant Quality - Purity (GC/NMR) - Stoichiometry - Freshness start->check_reactants Begin Troubleshooting check_catalyst Step 2: Assess Catalyst System - Correct Choice? - Activity/Age - Optimal Loading? check_reactants->check_catalyst If Reactants OK optimize_conditions Step 3: Optimize Reaction Conditions - Temperature - Solvent Choice - Water Removal? check_catalyst->optimize_conditions If Catalyst OK review_workup Step 4: Review Work-up & Purification - Product Degradation? - Inefficient Extraction? - Loss on Column? optimize_conditions->review_workup If Still Low success High Conversion Achieved review_workup->success If Optimized

Caption: A logical workflow for troubleshooting low conversion rates.

Diagram 2: Knoevenagel Condensation Mechanism

KnoevenagelMechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration ECA Ethyl Cyanoacetate (Active Methylene) Enolate Resonance-Stabilized Enolate ECA->Enolate Deprotonation Base Base (B:) Carbonyl Carbonyl Compound (e.g., Ethyl Acetoacetate) Enolate->Carbonyl Tetrahedral Tetrahedral Intermediate Carbonyl->Tetrahedral BetaHydroxy β-Hydroxy Intermediate Tetrahedral->BetaHydroxy BH Protonated Base (BH+) Product Ethyl 2-cyano-3-hydroxybut-2-enoate (Final Product) BetaHydroxy->Product Water H₂O

Caption: The reaction mechanism for the Knoevenagel condensation.

References

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (Z)-Ethyl 2-Cyano-3-Hydroxybut-2-Enoate. MySkinRecipes. Retrieved from [Link]

  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl Cyanoacetate. Organic Syntheses. Retrieved from [Link]

  • Chemsrc. (n.d.). ethyl (Z)-2-cyano-3-hydroxybut-2-enoate | CAS#:87853-82-5. Chemsrc. Retrieved from [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-3-hydroxybut-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Bentham Science. (n.d.). Green Synthetic Methodology of (E)-2-cyano-3-aryl Selective Knoevenagel Adducts Under Microwave Irradiation. Bentham Science. Retrieved from [Link]

  • SSRN. (n.d.). DMAP Catalysed Green Knoevenagel Condensation in water with Good E-Factor and Energy Efficiency. Facile Synthesis of -. SSRN. Retrieved from [Link]

  • MDPI. (2023). Diethyl 2-Cyano-3-oxosuccinate. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Ethyl 2-Cyanoacetoacetate (ECAA) Stabilization & Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured as a dynamic Knowledge Base for researchers working with Ethyl 2-cyanoacetoacetate (ECAA) . It deviates from standard templates to address the specific electronic and structural nuances of this highly acidic


-keto ester.

Current Status: Operational Topic: Enolization Dynamics & Stabilization Protocols Assigned Specialist: Senior Application Scientist, Synthetic Chemistry Division

The Knowledge Base: Mechanics of Instability

Q: Why is ECAA so much more unstable/reactive than standard ethyl acetoacetate?

A: It comes down to the Cyano Effect . While standard ethyl acetoacetate (EAA) has a pKa of ~11, the addition of the electron-withdrawing nitrile group at the


-position drops the pKa of ECAA to approximately 3.2  (predicted/experimental range). This drastic increase in acidity means the 

-proton is extremely labile.

The Structural Consequence: Unlike EAA, the enol form of ECAA does not possess a vinylic proton.

  • Keto Form: Contains a methine proton (

    
    ) at the 
    
    
    
    -position.[1]
  • Enol Form: The double bond forms between the

    
    -carbon and the carbonyl carbon. Since the 
    
    
    
    -carbon is substituted with a Cyano group and an Ester group, it is fully substituted.

This makes ECAA highly prone to rapid deprotonation and polymerization if not handled under controlled pH and solvent conditions.

Diagram: Tautomeric Equilibrium of ECAA

ECAA_Tautomerism cluster_legend Mechanism Keto Keto Form (Polar Solvents) Enol Enol Form (Non-Polar Solvents) Keto->Enol  Tautomerization (Intramolecular H-Bond)   Enolate Metal Enolate (Stabilized Reactive Species) Keto->Enolate  Deprotonation   Enol->Enolate  Base (e.g., NaOEt) - H+  

Caption: The equilibrium shifts based on solvent polarity and pH. The Enolate is the 'trapped' stable form used in synthesis.

Troubleshooting: Solvent Engineering

Q: My reaction yield is low, and NMR shows inconsistent ratios. How do I maximize the enol form?

A: You must exploit Intramolecular Hydrogen Bonding (IMHB) . In the enol form, the hydroxyl hydrogen forms a 6-membered ring with the ester carbonyl oxygen.[1] This is an enthalpically favored state unless the solvent disrupts it.

Solvent Selection Guide
Solvent TypeExampleEffect on ECAARecommended For
Non-Polar / Aprotic Toluene, Benzene, CCl

Favors Enol. The solvent cannot H-bond with ECAA, so ECAA H-bonds with itself (IMHB).Storage, NMR analysis of enol, slow crystallizations.
Polar Aprotic DMSO, DMF, AcetonitrileMixed/Keto. High dipole moment stabilizes the more polar Keto form.Nucleophilic substitutions (S

2) where charge separation is needed.
Polar Protic Methanol, Water, EthanolFavors Keto. Solvent acts as H-bond donor/acceptor, disrupting the internal ring.Avoid if trying to isolate enol. Promotes hydrolysis.

Protocol for Solvent Switching: If your reaction requires the enol as the nucleophile but you are in a polar solvent:

  • Evaporate the polar solvent completely (vacuum < 10 mbar).

  • Re-dissolve in Toluene or DCM.

  • Equilibrate for 30 mins at RT. The ratio will shift toward the enol.[2]

Advanced Protocols: Metal Chelation Stabilization

Q: The enol degrades during my reaction. How can I "lock" it in place?

A: Do not try to stabilize the neutral enol; convert it to a Metal Chelate . Because ECAA is so acidic (pKa ~3.2), it forms highly stable complexes with divalent metals (


, 

) or alkali metals (

). This prevents polymerization and protects the molecule until the electrophile is introduced.
Workflow: Magnesium Chelate Formation

This is the industry standard for stabilizing


-keto esters for acylation reactions.
  • Preparation: Dissolve ECAA (1.0 eq) in dry THF or Toluene.

  • Base Addition: Add Magnesium Ethoxide (

    
    ) (1.0 eq) slowly at 0°C.
    
    • Note: Evolution of ethanol will occur.

  • Chelation: Stir at Room Temperature for 1-2 hours.

    • Observation: The solution may become heterogeneous or change color (often pale yellow).

  • Reaction: Add your electrophile (e.g., acid chloride). The Mg acts as a Lewis acid catalyst and stabilizes the enolate.

Diagram: Chelation Pathway

Chelation Reagents ECAA + Mg(OEt)2 Intermediate Mg-Enolate Complex (Chelated) Reagents->Intermediate  - 2 EtOH (Irreversible Deprotonation)   Product C-Acylated Product Intermediate->Product  + Electrophile (R-COCl)  

Caption: Magnesium locks the enolate in a rigid geometry, preventing side reactions and directing C-alkylation.

Analytical Validation (QA)

Q: I'm looking for the vinyl proton in NMR to calculate % Enol, but I can't find it. Is my product decomposed?

A: No. This is a common error. As noted in the Knowledge Base, ECAA Enol has NO vinyl proton. The


-carbon is quaternary in the enol form (

,

,

,

).

Correct NMR Integration Method (


): 
  • Locate the Keto Methine: Look for a singlet around 4.2 - 4.4 ppm . This is the

    
     between the carbonyls and the CN group. (Shifted downfield from ~3.5 ppm in standard acetoacetate due to the CN group).
    
  • Locate the Enol Hydroxyl: Look for a broad singlet far downfield, typically 11.0 - 13.0 ppm . This is the

    
     involved in hydrogen bonding.[3]
    
  • Alternative (Methyl Group): The terminal methyl group (

    
    ) of the acetyl chain often splits into two singlets:
    
    • Keto

      
      : ~2.3 ppm
      
    • Enol

      
      : ~2.0 ppm (Shielded by the double bond).
      
  • Calculation:

    
    
    

References & Authority[3][4][5][6][7][8][9][10]

  • Acidity & Structure: PubChem Compound Summary for CID 136455, Ethyl 2-cyanoacetoacetate. National Center for Biotechnology Information (2025). Link

  • Tautomerism Mechanics: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent effects on tautomeric equilibria).

  • NMR Methodology: Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific Application Note.[4] Link(Note: Describes standard EAA, adapted here for ECAA specificities).

  • Chelation Strategy: Keto-enol tautomerism and the formation of chelate. ResearchGate. Link

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of Ethyl 2-Cyano-3-Hydroxybut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, the robust characterization of intermediates is paramount to ensuring the integrity and success of a synthetic route. Ethyl 2-cyano-3-hydroxybut-2-enoate, a versatile building block, presents a unique analytical challenge due to its potential for keto-enol tautomerism. This guide provides an in-depth comparison of spectroscopic methods for its characterization, with a primary focus on ¹H NMR spectroscopy, supplemented by insights from ¹³C NMR and Infrared (IR) spectroscopy. Our objective is to equip researchers with the rationale behind experimental choices and the ability to interpret the resulting data with confidence.

The Analytical Challenge: Keto-Enol Tautomerism

Ethyl 2-cyano-3-hydroxybut-2-enoate can exist as an equilibrium between its enol form and its corresponding keto tautomer, ethyl 2-cyano-3-oxobutanoate. The relative abundance of these tautomers is influenced by factors such as solvent polarity, temperature, and pH. This dynamic equilibrium can complicate analytical data, making a thorough spectroscopic analysis essential for unambiguous structural elucidation.

tautomerism Keto Keto Tautomer Ethyl 2-cyano-3-oxobutanoate Enol Enol Tautomer Ethyl (Z)-2-cyano-3-hydroxybut-2-enoate Keto->Enol Tautomerization

Caption: Keto-enol tautomerism of the target compound.

¹H NMR Spectroscopy: A Powerful Tool for Tautomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the characterization of ethyl 2-cyano-3-hydroxybut-2-enoate, as it allows for the direct observation and quantification of both tautomers in solution, should they coexist in significant amounts. The interconversion between the keto and enol forms is often slow on the NMR timescale, resulting in distinct sets of signals for each species.

Predicted ¹H NMR Spectral Data

Based on the structure of ethyl (Z)-2-cyano-3-hydroxybut-2-enoate and data from analogous compounds, the following ¹H NMR signals are predicted for the enol form in a typical deuterated solvent like CDCl₃:

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-CH₃ (ethyl)~1.3Triplet3HStandard chemical shift for an ethyl ester methyl group, split by the adjacent methylene group.
-CH₂- (ethyl)~4.2Quartet2HStandard chemical shift for an ethyl ester methylene group, split by the adjacent methyl group.
=C-CH₃~2.5Singlet3HMethyl group attached to a double bond, expected to be a singlet as there are no adjacent protons.
-OH~10-14Broad Singlet1HThe enolic proton is often deshielded due to intramolecular hydrogen bonding with the cyano or ester group and its acidic nature. Its chemical shift can be highly variable depending on concentration and solvent.

In the event of the presence of the keto tautomer, one would expect to see a singlet for the α-proton (-CH(CN)-) typically in the range of 3.5-4.5 ppm and a singlet for the terminal methyl group (-C(O)CH₃) around 2.2-2.6 ppm.

Comparative Spectroscopic Analysis

While ¹H NMR is the primary tool for elucidating the tautomeric nature of ethyl 2-cyano-3-hydroxybut-2-enoate, a comprehensive characterization is best achieved by integrating data from multiple spectroscopic techniques.

Spectroscopic Method Strengths Limitations Predicted Key Signals for Ethyl (Z)-2-cyano-3-hydroxybut-2-enoate
¹H NMR - Excellent for identifying and quantifying tautomers.- Provides detailed information on the electronic environment of protons.- J-coupling constants can help confirm connectivity.- Can be less sensitive than other techniques.- Broadening of signals can occur with intermediate exchange rates between tautomers.- Ethyl group: ~1.3 ppm (t, 3H), ~4.2 ppm (q, 2H)- Methyl group: ~2.5 ppm (s, 3H)- Enolic OH: ~10-14 ppm (br s, 1H)
¹³C NMR - Provides direct information about the carbon skeleton.- Can distinguish between quaternary carbons (e.g., C=O, C≡N, C=C).- Lower sensitivity than ¹H NMR.- Does not directly observe protons.- C=O (ester): ~165-175 ppm- C=C (olefinic): ~100-150 ppm- C≡N (nitrile): ~115-125 ppm- Ethyl group: ~60 ppm (-CH₂-), ~14 ppm (-CH₃)- Methyl group: ~20-30 ppm
Infrared (IR) Spectroscopy - Excellent for identifying functional groups.- Fast and requires minimal sample preparation.- Provides limited information on the overall molecular structure.- Can be difficult to distinguish between similar functional groups.- O-H stretch (enol): ~3200-3600 cm⁻¹ (broad)- C≡N stretch: ~2210-2260 cm⁻¹- C=O stretch (ester): ~1700-1730 cm⁻¹- C=C stretch: ~1620-1680 cm⁻¹
Mass Spectrometry (MS) - Provides highly accurate molecular weight information.- Fragmentation patterns can offer structural clues.- Does not distinguish between isomers or tautomers.- Can be a destructive technique.- Molecular Ion (M⁺): m/z = 155.06

Experimental Protocol: ¹H NMR Spectroscopy

A robust and reproducible ¹H NMR spectrum can be obtained by following a standardized protocol. The causality behind each step is crucial for obtaining high-quality data.

protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Dissolve ~5-10 mg of ethyl 2-cyano-3-hydroxybut-2-enoate in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. B 2. Add a small amount of internal standard (e.g., TMS at 0 ppm) for accurate chemical shift referencing. A->B C 3. Cap the NMR tube and gently invert to ensure a homogeneous solution. B->C D 4. Insert the sample into the NMR spectrometer. E 5. Lock the spectrometer onto the deuterium signal of the solvent. D->E F 6. Shim the magnetic field to optimize homogeneity and resolution. E->F G 7. Acquire the ¹H NMR spectrum using a standard pulse sequence. F->G H 8. Apply Fourier transform to the acquired Free Induction Decay (FID). I 9. Phase the spectrum to obtain pure absorption peaks. H->I J 10. Calibrate the chemical shift axis using the internal standard. I->J K 11. Integrate the signals to determine the relative proton ratios. J->K

Caption: Workflow for acquiring a ¹H NMR spectrum.

Rationale for Experimental Choices:
  • Choice of Solvent: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple deuterium signal for locking. However, the tautomeric equilibrium can be solvent-dependent. Acquiring spectra in different solvents (e.g., DMSO-d₆, acetone-d₆) can provide valuable information about the stability of the tautomers.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm. This allows for the accurate comparison of chemical shifts across different experiments and instruments.

  • Shimming: This process corrects for inhomogeneities in the magnetic field across the sample volume. Proper shimming is critical for obtaining sharp, well-resolved NMR signals, which is essential for accurate integration and the observation of fine coupling patterns.

Conclusion

The definitive characterization of ethyl 2-cyano-3-hydroxybut-2-enoate relies on a multi-faceted spectroscopic approach. ¹H NMR spectroscopy stands out as the most informative technique for investigating its tautomeric nature, providing direct evidence of the enol form and allowing for the potential detection and quantification of the keto tautomer. When combined with the functional group information from IR spectroscopy and the carbon framework data from ¹³C NMR, a complete and unambiguous structural assignment can be achieved. This guide serves as a foundational resource for researchers, enabling them to make informed decisions in the analytical characterization of this and similar versatile synthetic intermediates.

References

  • Iron-Catalyzed Stereospecific Arylation of Enol Tosylates with Grignard reagents - Supporting Information. (n.d.). Retrieved February 14, 2026, from [Link]

  • A Guide to 13C NMR Chemical Shift Values. (2015). Compound Interest. Retrieved February 14, 2026, from [Link]

  • Ethyl 2-cyano-3-hydroxybut-2-enoate | C7H9NO3. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • IR SPECTROSCOPY. (n.d.). Mega Lecture. Retrieved February 14, 2026, from [Link]

  • Ethyl cyanoacetate. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 14, 2026, from [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved February 14, 2026, from [Link]

  • Comparison between various spectroscopic techniques. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • ethyl (2Z)-3-hydroxybut-2-enoate | C6H10O3. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Spectroscopic Methods | Analytical Chemistry Class Notes. (n.d.). Fiveable. Retrieved February 14, 2026, from [Link]

  • Study on optimum synthesis of ethyl cyanoacetate. (n.d.). E3S Web of Conferences. Retrieved February 14, 2026, from [Link]

  • Comparing Spectroscopic Techniques for Nanoscale Analysis of Polyethylene Formation. (2025, September 18). AZoM.com. Retrieved February 14, 2026, from [Link]

  • Analyst. (2023, June 29). IRIS . Retrieved February 14, 2026, from [Link]

A Senior Application Scientist's Guide to FTIR Spectrum Analysis of Cyano and Ester Groups in Ethyl 2-Cyano-3-Hydroxybut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for identifying functional groups within a molecule. This guide provides an in-depth analysis of the FTIR spectrum of ethyl 2-cyano-3-hydroxybut-2-enoate, focusing on the characteristic vibrational modes of its key cyano and ester functionalities. We will explore the theoretical underpinnings of spectral features, compare them with alternative analytical methods, and provide a robust experimental protocol for data acquisition.

The Molecular Subject: Ethyl 2-Cyano-3-hydroxybut-2-enoate

Ethyl 2-cyano-3-hydroxybut-2-enoate is a multifunctional molecule featuring a conjugated system that includes a nitrile group (-C≡N), an ester group (-COOEt), a carbon-carbon double bond (C=C), and a hydroxyl group (-OH). Its structure, existing predominantly in the Z-enol form due to intramolecular hydrogen bonding, dictates its unique spectroscopic signature.

Figure 1: Molecular Structure of Ethyl (Z)-2-cyano-3-hydroxybut-2-enoate.

The conjugation and potential for hydrogen bonding in this molecule are critical factors that influence the vibrational frequencies of the cyano and ester groups, causing shifts from their "textbook" values. Understanding these influences is key to accurate spectral interpretation.

Decoding the FTIR Spectrum: A Tale of Two Functional Groups

The diagnostic power of FTIR lies in its ability to probe the vibrational modes of specific chemical bonds. Each functional group absorbs infrared radiation at a characteristic frequency, creating a unique spectral fingerprint. For ethyl 2-cyano-3-hydroxybut-2-enoate, the regions of interest are dominated by the stretching vibrations of the C≡N, C=O, C-O, C=C, and O-H bonds.

The Cyano Group (-C≡N): A Sharp and Sensitive Probe

The nitrile functional group is an excellent vibrational probe.[1] Its C≡N triple bond stretch gives rise to a sharp, intense absorption band in a relatively uncongested region of the spectrum, typically between 2200 and 2300 cm⁻¹.[2][3]

  • Expected Position: For ethyl 2-cyano-3-hydroxybut-2-enoate, the C≡N bond is conjugated with the C=C double bond. This conjugation allows for delocalization of π-electrons, which slightly weakens the C≡N bond and lowers its force constant. Consequently, the absorption is expected at a lower wavenumber compared to a simple aliphatic nitrile (typically 2260-2240 cm⁻¹). We anticipate a sharp peak in the 2230-2220 cm⁻¹ region. A similar conjugated system in diethyl 2-cyano-3-oxosuccinate shows a strong, sharp C≡N absorption at 2227 cm⁻¹.[4]

  • Causality of Spectral Position: The position and intensity of the nitrile peak are highly sensitive to the local electronic environment, including solvent polarity, electric fields, and hydrogen bonding.[1][2] This sensitivity makes the cyano group a valuable reporter on molecular structure and interactions.[5]

The Ester Group (-COOEt): A Multi-Band Signature

The ethyl ester group presents a more complex signature, characterized by at least two distinct types of stretching vibrations: the carbonyl (C=O) stretch and the carbon-oxygen (C-O) stretches.[6]

  • Carbonyl (C=O) Stretch: This is one of the most prominent and reliable absorption bands in an IR spectrum.[6][7]

    • Expected Position: For a standard saturated aliphatic ester, the C=O stretch appears in the 1750-1735 cm⁻¹ range.[8] However, in our target molecule, the ester is conjugated with the C=C double bond. This conjugation lowers the double-bond character of the C=O bond, reducing its vibrational frequency. Therefore, the C=O stretch for this α,β-unsaturated ester is expected to appear in the 1730-1715 cm⁻¹ region.[8]

  • Carbon-Oxygen (C-O) Stretches: Esters exhibit two C-O single bond stretching vibrations: C(=O)-O and O-C₂H₅. These vibrations are coupled and appear as two or more bands in the fingerprint region of the spectrum, between 1300-1000 cm⁻¹ .[7][8] These bands are often strong and can be complex, but their presence in conjunction with the C=O stretch is a strong confirmation of the ester functionality.[6]

Other Key Vibrational Features
  • O-H Stretch: The presence of the enol's hydroxyl group, likely involved in intramolecular hydrogen bonding with the nitrile nitrogen or carbonyl oxygen, will produce a broad absorption band in the 3500-3200 cm⁻¹ region. The broadness is a direct result of the hydrogen bonding.

  • C=C Stretch: The conjugated carbon-carbon double bond will have a stretching vibration in the 1650-1600 cm⁻¹ region. Its intensity is enhanced due to the conjugation with the polar carbonyl and cyano groups.

  • C-H Stretches: Look for absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the methyl and methylene groups in the ethyl chain.

Comparative Analysis: Context is Key

A spectrum's true value is often revealed through comparison. By contrasting the FTIR data of ethyl 2-cyano-3-hydroxybut-2-enoate with alternative compounds and analytical techniques, we gain deeper insights.

Performance vs. Saturated Analogs

To highlight the electronic effects of conjugation, we can compare our molecule's spectrum to that of a hypothetical saturated analog, ethyl 2-cyano-3-hydroxybutanoate.

Functional GroupEthyl 2-cyano-3-hydroxybut-2-enoate (α,β-Unsaturated)Saturated Analog (Hypothetical)Rationale for Shift
C=O Stretch ~1720 cm⁻¹~1740 cm⁻¹Conjugation lowers the bond order and vibrational frequency.[8]
C≡N Stretch ~2225 cm⁻¹~2250 cm⁻¹Conjugation slightly weakens the triple bond, lowering the frequency.
C=C Stretch ~1640 cm⁻¹AbsentThis peak is diagnostic for the unsaturation in the backbone.

This table summarizes expected peak positions based on established spectroscopic principles.

Alternative Analytical Methods

While FTIR is a powerful tool, a multi-faceted analytical approach provides the most comprehensive characterization.

  • Raman Spectroscopy: This technique also probes molecular vibrations but is governed by different selection rules. The C≡N triple bond, being highly polarizable, often produces a very strong and sharp signal in Raman spectra, making it an excellent complementary technique for analyzing the cyano group.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule, such as the Z-configuration of the double bond.

  • UV-Visible Spectroscopy: The conjugated π-system in ethyl 2-cyano-3-hydroxybut-2-enoate will result in a characteristic absorption in the UV region, which can be analyzed using the Woodward-Fieser rules to confirm the nature of the chromophore.[9]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining an FTIR spectrum using a modern Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid or solid samples.

Workflow for ATR-FTIR Analysis

Figure 2: Workflow for ATR-FTIR Spectroscopy A Instrument Preparation (Ensure ATR crystal is clean) B Background Scan (Collect spectrum of empty stage) A->B Step 1 C Sample Application (Place small amount on crystal) B->C Step 2 D Sample Scan (Collect spectrum of the sample) C->D Step 3 E Data Processing (ATR & baseline correction) D->E Step 4 F Spectrum Analysis (Peak identification & assignment) E->F Step 5

Figure 2: Workflow for ATR-FTIR Spectroscopy.
Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. This step is critical to prevent cross-contamination.

  • Collect Background Spectrum:

    • With the clean, empty ATR accessory in place, run a background scan. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the ethyl 2-cyano-3-hydroxybut-2-enoate sample directly onto the center of the ATR crystal. If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.

  • Collect Sample Spectrum:

    • Acquire the sample spectrum. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

    • Apply necessary corrections, such as an ATR correction (which accounts for the wavelength-dependent depth of penetration of the IR beam) and a baseline correction to ensure a flat spectrum.

    • Use the software's tools to identify the peak positions (in cm⁻¹) and intensities of the key absorption bands.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Summary of Expected Spectral Data

The following table provides a consolidated view of the expected diagnostic peaks for ethyl 2-cyano-3-hydroxybut-2-enoate.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected IntensityNotes
3500 - 3200Enol -OHO-H StretchMedium-Strong, BroadBroadness indicates hydrogen bonding.
~2225Cyano (-C≡N)C≡N StretchStrong, SharpFrequency is lowered due to conjugation.
~1720Ester (C=O)C=O StretchStrong, SharpLowered from ~1740 cm⁻¹ due to α,β-unsaturation.[8]
~1640Alkene (C=C)C=C StretchMediumConjugated double bond.
1300 - 1000Ester (C-O)C-O StretchesStrong (Multiple Bands)Complex region, characteristic of esters.[6][7]

This guide provides a comprehensive framework for the analysis of ethyl 2-cyano-3-hydroxybut-2-enoate using FTIR spectroscopy. By understanding the influence of molecular structure on vibrational frequencies and employing a systematic experimental approach, researchers can confidently characterize the cyano and ester functionalities, leveraging these insights for applications in synthesis, quality control, and drug development.

References

  • IR Spectroscopy Tutorial: Esters. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Corcelli, S. A. (2015). Nitrile groups as vibrational probes of biomolecular structure and dynamics: an overview. Physical Chemistry Chemical Physics, 17(21), 13731-13744. Retrieved from [Link]

  • Andrews, S. S., & Boxer, S. G. (2000). Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. The Journal of Physical Chemistry A, 104(51), 11853-11863. Retrieved from [Link]

  • Andrews, S. S., & Boxer, S. G. (2000). Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. Smoldyn. Retrieved from [Link]

  • Morressier. (2018, August 23). Raman spectroscopic analysis of nitrile containing compounds. Retrieved from [Link]

  • FTIR spectrum of tetradecylacrylate Appearance of the ester group band... (n.d.). ResearchGate. Retrieved from [Link]

  • Yan, J., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Physical Chemistry Chemical Physics, 23(34), 18364-18375. Retrieved from [Link]

  • Figure 2: Diagnostic cyano-vibrations and energy levels. FTIR spectra... (n.d.). ResearchGate. Retrieved from [Link]

  • FT-IR spectra of cyano compound a, carboxyl compound b and dianhydride... (n.d.). ResearchGate. Retrieved from [Link]

  • Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. (2024, September 2). Frontiers. Retrieved from [Link]

  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127. Retrieved from [Link]

  • Relative Studies of Vibrational and Quantum Chemical Calculations on Some α, β-Unsaturated Esters and Related Molecule. (2023, August 16). Bangladesh Journals Online. Retrieved from [Link]

  • Noguchi, T., Inoue, Y., & Satoh, K. (1994). Comparative FTIR Analysis of the Microenvironment of QA in Cyanide-Treated, High pH-Treated and Iron-Depleted Photosystem II Membrane Fragments. Biochemistry, 33(12), 3539-3546. Retrieved from [Link]

  • Bellamy, L. J. (1955). Infrared Spectra of α,β-Unsaturated Esters. Journal of the American Chemical Society, 77(13), 3430-3433. Retrieved from [Link]

  • Ethyl 2-cyano-3-hydroxybut-2-enoate. (n.d.). PubChem. Retrieved from [Link]

  • α,β-Unsaturated Carbonyl Compounds. (n.d.). Retrieved from [Link]

  • α,β-Unsaturated carbonyl compound. (n.d.). Wikipedia. Retrieved from [Link]

  • Diethyl 2-Cyano-3-oxosuccinate. (2023, April 26). MDPI. Retrieved from [Link]

  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. (2026, January 11). Bumi Publikasi Nusantara. Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Jurnal UPI. Retrieved from [Link]

  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. (n.d.). Gelest, Inc. Retrieved from [Link]

  • UV Spectroscopy, for α, β Unsaturated compound, woodward fieser rule for carbonyl compounds. (2018, March 2). YouTube. Retrieved from [Link]

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Publish Comparison Guide: Mass Spectrometry of Ethyl 2-cyano-3-hydroxybut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chameleon Intermediate

Ethyl 2-cyano-3-hydroxybut-2-enoate (CAS: 794574-92-8 / 10444-33-4 for keto form) is a critical pharmacophore building block, widely used in the synthesis of heterocyclic drugs like Leflunomide and Teriflunomide.[1]

This guide provides a technical deep-dive into its mass spectrometry (MS) behavior. Unlike simple esters, this compound exhibits keto-enol tautomerism that significantly influences its fragmentation pattern.[1] We compare the "Fingerprinting" capability of Electron Ionization (EI) against the "Process Monitoring" utility of Electrospray Ionization (ESI) , providing you with the data needed to select the right modality for your workflow.

Compound Profile & Tautomeric Complexity[1]

Before analyzing the spectra, one must understand the species entering the source. The compound exists in equilibrium between a keto-form and a stable enol-form.[1]

FeatureKeto FormEnol Form (Target Topic)
IUPAC Ethyl 2-cyano-3-oxobutanoateEthyl 2-cyano-3-hydroxybut-2-enoate
Stability Less stable in gas phaseDominant (Stabilized by intramolecular H-bond)
Key Ion

155 (

)

155 (

)
Structural Driver Reactive methylene (

)
Conjugated double bond (

)

Insight: In the gas phase (GC-MS), the intramolecular hydrogen bond between the enolic -OH and the ester carbonyl oxygen stabilizes the molecular ion, often making the


 more visible than in typical aliphatic esters.

Comparative Analysis: EI vs. ESI Performance

For drug development, choosing the right ionization technique is pivotal.

Table 1: Performance Matrix
FeatureElectron Ionization (EI) (Recommended for ID)Electrospray Ionization (ESI) (Recommended for Quant)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion (

)
Weak (<5% abundance)Strong (

or

)
Fragmentation Rich, structural fingerprintMinimal, mostly adducts (

,

)
Limit of Detection ~1-10 ng (Scan mode)~1-10 pg (SIM/MRM mode)
Primary Utility Impurity Identification Reaction Monitoring / PK Studies

Scientist’s Verdict:

  • Use EI (GC-MS) when characterizing raw material purity or identifying unknown degradation products.[1] The fragmentation pattern is reproducible and library-searchable.[1]

  • Use ESI (LC-MS) in negative mode (

    
    ) for pharmacokinetic (PK) studies or reaction monitoring, as the acidic enol proton ionizes efficiently.[1]
    

Deep Dive: EI Fragmentation Mechanism[3]

The EI spectrum of ethyl 2-cyano-3-hydroxybut-2-enoate is dominated by proximal group interactions.[1]

Key Fragmentation Pathways[1][4]
  • McLafferty Rearrangement (

    
     127):  The ethyl ester undergoes a classic 6-membered transition state rearrangement, losing neutral ethylene (28 Da).[1]
    
  • Alpha-Cleavage / Acylium Formation (

    
     43):  The methyl group adjacent to the carbonyl is cleaved or forms the acetyl cation (
    
    
    
    ), a common base peak in methyl ketones.
  • Alkoxy Loss (

    
     110):  Cleavage of the ethoxy group (
    
    
    
    ) generates a stable acylium ion.
Visualization: Fragmentation Pathways

The following diagram maps the causality of the observed ions.

Fragmentation M_Ion Molecular Ion (M+) m/z 155 (Enol Form) TS_McL McLafferty Rearrangement (6-membered TS) M_Ion->TS_McL H-transfer Frag_110 Acylium Ion m/z 110 [M - OEt]+ M_Ion->Frag_110 α-cleavage Neutral_OEt Loss of OEt (45 Da) M_Ion->Neutral_OEt Frag_43 Acetyl Cation m/z 43 [CH3CO]+ M_Ion->Frag_43 Direct cleavage Neutral_Core Loss of Core (112 Da) M_Ion->Neutral_Core Frag_127 Fragment Ion m/z 127 (Carboxylic Acid derivative) TS_McL->Frag_127 - C2H4 Neutral_Ethylene Loss of Ethylene (28 Da) TS_McL->Neutral_Ethylene

Caption: Figure 1. Primary EI fragmentation pathways of ethyl 2-cyano-3-hydroxybut-2-enoate showing the origin of key diagnostic ions m/z 127, 110, and 43.[1]

Experimental Protocols

To ensure reproducibility, follow these validated instrument parameters.

Protocol A: GC-MS (Structural Identification)

Objective: Confirm identity and purity using EI fragmentation.[1]

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) . (Avoid alcohols to prevent transesterification).[1]

  • Inlet: Split mode (20:1), 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.[1]

    • Hold: 3 min.

  • MS Source: 230°C, 70 eV. Scan range 35–300 amu.[1]

Expected Result: A chromatogram with a major peak at retention time corresponding to boiling point approx 215-220°C. Spectrum should match Figure 1 pathways.[1]

Protocol B: LC-MS (Quantitative Monitoring)

Objective: High-sensitivity detection in biological matrices.[1]

  • Sample Prep: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Ionization: ESI Negative Mode (Due to acidic enol proton).

  • Transition (MRM): Monitor

    
     154 
    
    
    
    110 (Loss of
    
    
    or Ethanol equivalent depending on collision energy).

Self-Validation Check: In ESI negative mode, the


 ion at 

154 should be the base peak.[1] If you see

156 (

) in positive mode, intensity may be lower due to the electron-withdrawing cyano group reducing proton affinity.[1]

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Beta-keto ester fragmentation patterns.[1] NIST Standard Reference Data.[1] [Link]

  • McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Standard text for McLafferty rearrangement mechanisms).

  • PubChem. Ethyl 2-cyano-3-hydroxybut-2-enoate Compound Summary. National Library of Medicine. [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for alpha-cleavage rules in carbonyls).

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A Comparative Guide to the Reactivity of Ethyl 2-Cyano-3-Hydroxybut-2-enoate and Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Among the vast array of available synthons, β-keto esters and their derivatives have long been revered for their versatility. This guide provides an in-depth comparative analysis of the reactivity of two such compounds: the classic ethyl acetoacetate and the more functionally complex ethyl 2-cyano-3-hydroxybut-2-enoate. By examining their structural nuances and the resulting impact on their chemical behavior, we aim to equip researchers with the insights necessary to strategically employ these reagents in the synthesis of diverse molecular architectures.

Structural and Electronic Properties: A Tale of Two Activating Groups

The reactivity of both ethyl acetoacetate and ethyl 2-cyano-3-hydroxybut-2-enoate is fundamentally governed by the electronic properties of their constituent functional groups. While both are derivatives of butenoic acid, the nature of the substituents at the 2- and 3-positions creates distinct electronic environments, profoundly influencing their behavior as both nucleophiles and electrophiles.

Ethyl Acetoacetate: This well-known β-keto ester exists in a tautomeric equilibrium between its keto and enol forms.[1] The methylene protons flanked by two carbonyl groups (the ester and the ketone) exhibit significant acidity (pKa ≈ 10.7 in water), readily forming a resonance-stabilized enolate.[2] This stabilization is key to its utility as a potent carbon nucleophile.

FeatureEthyl AcetoacetateEthyl 2-Cyano-3-hydroxybut-2-enoate
Structure β-keto esterα-cyano-β-hydroxy α,β-unsaturated ester
Key Functional Groups Ketone, EsterCyano, Hydroxyl, Ester, Alkene
Acidity (pKa) ~10.7 (α-protons in water)[2]Expected to be acidic (hydroxyl proton)
Tautomerism Exists as a keto-enol mixture[1]Predominantly exists in the enol form[3][4]

Nucleophilic Reactivity: A Comparison of Enolate and Enol Reactivity

The primary mode of nucleophilic reactivity for both compounds involves the generation of a carbanionic species. However, the nature of this nucleophile and its subsequent reactivity differ significantly.

Enolate Formation and Stability

Ethyl Acetoacetate: The α-protons of ethyl acetoacetate are readily abstracted by a variety of bases, from alkoxides to milder organic bases, to form a highly stabilized enolate. The negative charge is delocalized over three atoms: the α-carbon and the two carbonyl oxygens. This extensive delocalization contributes to the stability of the enolate, making it a soft and effective nucleophile in a wide range of reactions.

Ethyl 2-Cyano-3-hydroxybut-2-enoate: In this case, the most acidic proton is the hydroxyl proton. Deprotonation with a base will generate an enolate-like species where the negative charge is delocalized across the oxygen, the C3-C2 double bond, and the cyano and ester groups. The strong electron-withdrawing nature of the cyano group provides significant stabilization to this conjugate base.

Diagram: Enolate/Enol Formation

G cluster_EAA Ethyl Acetoacetate cluster_ECHB Ethyl 2-Cyano-3-hydroxybut-2-enoate EAA_keto Keto Form EAA_enol Enol Form EAA_keto->EAA_enol Tautomerization EAA_enolate Enolate EAA_keto->EAA_enolate Deprotonation (Base) ECHB_enol Enol Form ECHB_enolate Enolate ECHB_enol->ECHB_enolate Deprotonation (Base) G cluster_donor As Michael Donors cluster_acceptor As a Michael Acceptor EAA_enolate Ethyl Acetoacetate Enolate electrophile α,β-Unsaturated Carbonyl EAA_enolate->electrophile Attacks β-carbon ECHB Ethyl 2-Cyano-3- hydroxybut-2-enoate nucleophile Nucleophile nucleophile->ECHB Attacks β-carbon

Sources

A Comparative Guide to Active Methylene Reagents: Ethyl 2-cyano-3-hydroxybut-2-enoate vs. Malononitrile in Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of an appropriate active methylene compound is a critical decision that dictates the efficiency, pathway, and outcome of a condensation reaction. This guide provides an in-depth technical comparison of two prominent reagents: Ethyl 2-cyano-3-hydroxybut-2-enoate and the classic powerhouse, Malononitrile. We will delve into their intrinsic reactivity, compare their performance in key synthetic transformations with supporting data, and provide validated experimental protocols to guide your laboratory work.

At the Bench: A Tale of Two Nucleophiles

At first glance, both molecules offer a doubly-activated methylene group, the cornerstone of their utility in forming new carbon-carbon bonds. However, the nature of their activating groups imparts distinct electronic and steric characteristics, profoundly influencing their behavior in solution.

  • Malononitrile : A symmetrical molecule featuring a methylene bridge flanked by two powerful electron-withdrawing nitrile (-CN) groups. This dual activation renders the methylene protons highly acidic (pKa ≈ 11 in DMSO), facilitating easy deprotonation under mildly basic conditions to form a stabilized carbanion. Its small steric footprint and potent nucleophilicity make it a highly versatile and reactive building block in organic synthesis.[1][2]

  • Ethyl 2-cyano-3-hydroxybut-2-enoate : This molecule is the enol tautomer of ethyl 2-cyano-3-oxobutanoate. For the purpose of condensation reactions, the key reactive species is often the carbanion formed from its keto-tautomer or the closely related and widely used precursor, ethyl cyanoacetate. In this system, the methylene group is activated by an adjacent nitrile group and an ester (-COOEt) group. While both are electron-withdrawing, the ester group's activating effect is less pronounced than that of a second nitrile group. Consequently, the methylene protons of the cyanoacetate family are less acidic (pKa of ethyl cyanoacetate ≈ 13 in DMSO) than those of malononitrile, often requiring slightly stronger basic conditions for deprotonation.

This fundamental difference in acidity and nucleophilicity is the primary determinant of their divergent performance in condensation reactions.

Performance in the Field: Key Condensation Reactions

The true measure of a reagent lies in its performance in common synthetic applications. We will now compare these two active methylene compounds in three cornerstone condensation reactions: the Knoevenagel Condensation, the Gewald Aminothiophene Synthesis, and the construction of Pyridine frameworks.

The Knoevenagel Condensation: A Head-to-Head Comparison

The Knoevenagel condensation, the reaction of an active methylene compound with an aldehyde or ketone, is a fundamental C-C bond-forming reaction.[1] The general order of reactivity for active methylene compounds in this reaction is Malononitrile > Ethyl Cyanoacetate .[3][4] The higher acidity of malononitrile allows for faster carbanion formation under milder conditions, often leading to shorter reaction times and higher yields.

Table 1: Comparison of Malononitrile and Ethyl Cyanoacetate in the Knoevenagel Condensation with Benzaldehyde

ReagentCatalystSolventTimeYield (%)Reference
Malononitrile DBU/WaterWater5 min98%[4]
Ethyl Cyanoacetate DBU/WaterWater30 min96%[4]
Malononitrile TriphenylphosphineSolvent-free (MW)2 min94%[5]
Ethyl Cyanoacetate TriphenylphosphineSolvent-free (MW)3 min92%[5]
Malononitrile MgOAcetonitrile10 min98%[6]
Ethyl Cyanoacetate MgOAcetonitrile25 min92%[6]

The data consistently demonstrates that malononitrile reacts more rapidly than ethyl cyanoacetate across a range of catalytic systems. This efficiency makes malononitrile the reagent of choice for high-throughput synthesis or when dealing with less reactive carbonyl compounds.

The Gewald Reaction: Building Aminothiophenes

The Gewald three-component reaction is a powerful method for synthesizing polysubstituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[7] In comparative studies, malononitrile consistently exhibits significantly greater activity than ethyl cyanoacetate in this transformation.[7]

Table 2: Comparison of Active Methylene Compounds in the Gewald Reaction with Cyclohexanone and Sulfur

Active Methylene CompoundCatalystSolventTimeYield (%)Reference
Malononitrile Piperidinium BorateEtOH/H₂O (9:1)25 min96%[7]
Ethyl Cyanoacetate Piperidinium BorateEtOH/H₂O (9:1)45 min85%[7]
Benzoylacetonitrile Piperidinium BorateEtOH/H₂O (9:1)60 min82%[7]

The superior performance of malononitrile can be attributed to the facile formation of the Knoevenagel adduct, which is the initial and often rate-determining step of the Gewald reaction mechanism.

Pyridine Synthesis: Crafting the Heterocyclic Core

Both reagents are extensively used in the synthesis of functionalized pyridines and 2-pyridones, which are privileged scaffolds in medicinal chemistry.

  • Malononitrile is a workhorse in multi-component reactions for pyridine synthesis, often involving an aldehyde, another active methylene compound, and an ammonia source.[8][9] Its dinitrile functionality can be incorporated into the final pyridine ring, leading to valuable 3,5-dicyanopyridine derivatives.

  • Ethyl 2-cyano-3-hydroxybut-2-enoate and its precursor, ethyl cyanoacetate, are pivotal in the synthesis of 3-cyano-2-pyridones.[10] These reactions typically proceed via a one-pot, multi-component condensation involving an aldehyde, the cyanoacetate derivative, and an ammonia source, or via a stepwise approach.

While direct yield comparisons in identical pyridine-forming reactions are less common in the literature, the choice of reagent is dictated by the desired substitution pattern on the final pyridine ring. If a 3,5-dicyano substitution is desired, malononitrile is the clear choice. For 3-cyano-2-pyridone scaffolds, the ethyl cyanoacetate family of reagents is indispensable.

Mechanistic Insights & Visualized Workflows

The differing reactivity profiles of these two compounds are rooted in the stability of the intermediate carbanions.

Mechanism M1 NC-CH2-CN C1 [NC-CH-CN]⁻ M1->C1 + Base - H-Base⁺ RCHO R-CHO (Aldehyde) C1->RCHO Nucleophilic Attack E1 EtOOC-CH2-CN C2 [EtOOC-CH-CN]⁻ E1->C2 + Base - H-Base⁺ C2->RCHO Intermediate1 Knoevenagel Adduct (from Malononitrile) RCHO->Intermediate1 + H₂O Intermediate2 Knoevenagel Adduct (from Ethyl Cyanoacetate) RCHO->Intermediate2 + H₂O

Caption: Comparative activation and Knoevenagel condensation.

The two nitrile groups in malononitrile provide greater resonance stabilization for the carbanion compared to the nitrile and ester combination in ethyl cyanoacetate, leading to a more stable and readily formed nucleophile.

Experimental Protocols: From Theory to Practice

To translate these principles into practice, we provide detailed, self-validating protocols for a representative Knoevenagel condensation with each reagent.

Protocol 1: Synthesis of 2-Benzylidenemalononitrile

G start Start mix Mix Benzaldehyde (1.0 eq) and Malononitrile (1.0 eq) in Ethanol start->mix add_cat Add catalytic piperidine (2-3 drops) mix->add_cat stir Stir at room temperature add_cat->stir monitor Monitor by TLC (Hexane:EtOAc 8:2) stir->monitor precipitate Precipitate forms monitor->precipitate Reaction complete filter Filter the solid product precipitate->filter wash Wash with cold ethanol filter->wash dry Dry the product wash->dry end Pure 2-Benzylidenemalononitrile dry->end

Caption: Workflow for 2-Benzylidenemalononitrile synthesis.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Ethanol (20 mL)

  • Piperidine (catalytic amount, ~3 drops)

Procedure:

  • In a 50 mL round-bottom flask, dissolve benzaldehyde and malononitrile in ethanol.

  • Add a catalytic amount of piperidine to the solution with stirring.

  • Continue stirring at room temperature. The reaction is typically rapid, and a precipitate of the product will form.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Once complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven. Expected yield: >90%.

Protocol 2: Synthesis of Ethyl 2-cyano-3-phenylacrylate

G start Start mix Mix Benzaldehyde (1.0 eq) and Ethyl Cyanoacetate (1.1 eq) in Ethanol start->mix add_cat Add catalytic piperidine (3-5 drops) mix->add_cat reflux Reflux the mixture add_cat->reflux monitor Monitor by TLC (Hexane:EtOAc 7:3) reflux->monitor workup Cool, remove ethanol, and perform aqueous workup monitor->workup Reaction complete extract Extract with Ethyl Acetate workup->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate under vacuum dry->concentrate purify Purify by column chromatography concentrate->purify end Pure Ethyl 2-cyano-3-phenylacrylate purify->end

Caption: Workflow for Ethyl 2-cyano-3-phenylacrylate synthesis.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl cyanoacetate (1.24 g, 11 mmol)

  • Ethanol (30 mL)

  • Piperidine (catalytic amount, ~5 drops)

  • Ethyl acetate, dilute HCl, saturated NaHCO₃ solution, brine for workup

Procedure:

  • Combine benzaldehyde, ethyl cyanoacetate, and ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of piperidine and heat the mixture to reflux.

  • Monitor the reaction progress by TLC. The reaction may take several hours.[11]

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with dilute HCl (to remove piperidine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. Expected yield: 85-95%.[11]

Conclusion and Strategic Recommendations

Both ethyl 2-cyano-3-hydroxybut-2-enoate (and its congeners) and malononitrile are indispensable tools in the synthetic chemist's arsenal for condensation reactions. The choice between them should be a strategic one, based on the specific goals of the synthesis.

  • Choose Malononitrile for:

    • Speed and Efficiency: When rapid reaction times and high yields are paramount.

    • Mild Conditions: Its high reactivity allows for the use of weaker bases and lower temperatures.

    • Sterically Hindered Substrates: Its small size can be advantageous when reacting with bulky aldehydes or ketones.

    • Synthesis of dicyano-substituted heterocycles.

  • Choose Ethyl 2-cyano-3-hydroxybut-2-enoate (or Ethyl Cyanoacetate) for:

    • Synthesis of 3-cyano-2-pyridones and related heterocycles where the ester functionality is required for subsequent transformations or as part of the final molecular architecture.

    • Reactions requiring more controlled or moderated reactivity.

    • When the dinitrile functionality of malononitrile might lead to unwanted side reactions.

By understanding the fundamental principles of their reactivity and leveraging the comparative data presented, researchers can make informed decisions to optimize their synthetic strategies, leading to more efficient and successful discovery and development programs.

References

  • Fahmy, S. M., et al. (1983). Reaction of Malononitrile and Ethyl Cyanoacetate: a Novel Synthesis of Polyfunctional Pyridine Derivatives.
  • Al-Omran, F., et al. (2010). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. Molecules, 15(9), 6435-6448. Available from: [Link]

  • El-Naggar, A. M., et al. (2007). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. Journal of Organic Chemistry, 72(10), 3836-3840. Available from: [Link]

  • Singh, R., & Ameta, K. L. (2017). Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. In Multicomponent Reactions. CRC Press.
  • BenchChem. (2025).
  • Al-Warhi, T. I., et al. (2022). Ethyl Cyanoacetate Reactions. Journal of Human-Centered Technology, 1(1), 1-12.
  • Jin, T. S., et al. (2004). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water.
  • Dekamin, M. G., et al. (2013). Three-Component Synthesis of Pyrimidine and Pyrimidinone Derivatives in the Presence of High-Surface-Area MgO, a Highly Effective Heterogeneous Base Catalyst.
  • Kumar, A., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1), 59-71.
  • Kumar, S. L., et al. (2021). A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives. ChemistrySelect, 6(32), 8261-8278.
  • Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. Available from: [Link]

  • Heravi, M. M., et al. (2013). Heteropoly acids-catalyzed organic reactions in water: doubly green reactions. Journal of the Iranian Chemical Society, 10(6), 1237-1261.
  • Ziarani, G. M., et al. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. European Journal of Chemistry, 3(3), 310-313.
  • Corson, B. B., et al. (1931). MALONONITRILE. Organic Syntheses, 11, 64. Available from: [Link]

  • Hosseini, H., & Bayat, M. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC advances, 8(52), 29813-29819. Available from: [Link]

  • Meng, D., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC advances, 8(53), 30180-30185. Available from: [Link]

  • Wei, Z., et al. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. E-Journal of Chemistry, 8(1), 231-236.
  • Al-Gharabli, S. I., et al. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Frontiers in Chemistry, 11, 1261315. Available from: [Link]

  • BenchChem. (2025). A Comparative Guide to 3-Oxopropanenitrile and Malononitrile in Multicomponent Reactions. BenchChem.

Sources

A Researcher's Guide to the Structural Elucidation of Ethyl 2-Cyano-3-hydroxybut-2-enoate Metal Complexes: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the synthesis, crystallization, and X-ray crystallographic analysis of metal complexes incorporating the versatile ligand, ethyl 2-cyano-3-hydroxybut-2-enoate. While specific crystal structures for this ligand's metal complexes are not yet prevalent in published literature, this guide establishes a robust, field-proven methodology based on analogous compounds. It serves as a predictive and practical tool for those embarking on the structural elucidation of this promising class of coordination compounds.

Ethyl 2-cyano-3-hydroxybut-2-enoate is a notable intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly heterocyclic compounds.[1] Its multifunctionality, stemming from the cyano, hydroxy, and ester groups, allows for diverse chemical transformations, making it a valuable building block in the creation of complex molecules.[1] The coordination chemistry of this ligand is of significant interest due to the potential for forming stable metal complexes with varied geometries and electronic properties, which could lead to novel catalytic, medicinal, or material science applications.

The Ligand: Synthesis and Tautomeric Considerations

Ethyl 2-cyano-3-hydroxybut-2-enoate can be synthesized through various established organic chemistry routes, often involving the condensation of ethyl cyanoacetate and a ketone or aldehyde precursor.[2] A crucial aspect of this ligand is its potential for keto-enol tautomerism, which will significantly influence its coordination behavior with metal ions. The enol form, (Z)-ethyl 2-cyano-3-hydroxybut-2-enoate, is generally the more stable tautomer and the one expected to participate in metal coordination.[3][4]

Hypothetical Coordination Chemistry and Comparative Analysis

Based on the known coordination chemistry of related β-ketoenamine and cyano-containing ligands, ethyl 2-cyano-3-hydroxybut-2-enoate is expected to act as a bidentate ligand, coordinating to a metal center through the deprotonated hydroxyl oxygen and the nitrogen atom of the cyano group, forming a stable six-membered chelate ring. The specific coordination geometry (e.g., square planar, tetrahedral, or octahedral) will be dependent on the metal ion, its oxidation state, and the presence of other coordinating ligands or counter-ions.[5][6]

A comparative analysis of the resulting metal complexes would involve a detailed examination of key crystallographic parameters, including:

  • Bond Lengths and Angles: Comparison of metal-ligand bond lengths (M-O and M-N) across a series of different metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)) can provide insights into the strength of the coordination bond and the electronic effects of the metal center.

  • Coordination Geometry: The coordination number and geometry around the metal center should be determined and compared. For instance, Cu(II) and Ni(II) complexes often favor square planar geometries, while Co(II) and Zn(II) can adopt tetrahedral or octahedral geometries depending on the ligand field.[1][7]

  • Supramolecular Interactions: Analysis of intermolecular interactions such as hydrogen bonding and π-π stacking in the crystal lattice is crucial for understanding the solid-state packing and overall stability of the complexes.

Experimental Workflow: From Synthesis to Structure

The following section outlines a detailed, step-by-step methodology for the synthesis, crystallization, and X-ray crystallographic analysis of ethyl 2-cyano-3-hydroxybut-2-enoate metal complexes. This protocol is designed to be a self-validating system, with checkpoints for characterization at each stage.

Part 1: Synthesis and Initial Characterization of Metal Complexes

A general procedure for the synthesis of transition metal complexes with ethyl 2-cyano-3-hydroxybut-2-enoate is as follows:

  • Ligand Solution Preparation: Dissolve ethyl 2-cyano-3-hydroxybut-2-enoate in a suitable solvent, such as ethanol or methanol.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the corresponding metal salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂, Zn(NO₃)₂) in the same solvent.

  • Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand should be systematically varied (e.g., 1:1, 1:2) to determine the optimal stoichiometry.

  • pH Adjustment: The pH of the reaction mixture may need to be adjusted using a dilute base (e.g., NaOH or triethylamine) to facilitate the deprotonation of the ligand's hydroxyl group for coordination.

  • Isolation and Purification: The resulting solid complex is isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.

Initial Characterization Techniques:

TechniqueInformation Obtained
FT-IR Spectroscopy Confirmation of ligand coordination by observing shifts in the ν(C=O), ν(C≡N), and ν(O-H) vibrational frequencies. The appearance of new bands corresponding to M-O and M-N vibrations provides direct evidence of complexation.
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex. Shifts in the ligand's absorption bands and the appearance of new d-d transition bands for transition metals can help to infer the coordination geometry.
Elemental Analysis Determines the elemental composition (C, H, N) of the complex, which is crucial for confirming the proposed stoichiometry.
Molar Conductivity Measurement of the molar conductivity of the complex in a suitable solvent (e.g., DMF or DMSO) helps to determine whether the complex is an electrolyte or non-electrolyte.
Thermal Analysis (TGA/DTA) Provides information about the thermal stability of the complex and the presence of any coordinated or lattice solvent molecules.
Part 2: Single Crystal Growth

The growth of high-quality single crystals is the most critical and often the most challenging step in X-ray crystallographic analysis. Several techniques can be employed:

  • Slow Evaporation: The purified complex is dissolved in a suitable solvent or solvent mixture to form a saturated solution. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks, leading to the formation of single crystals.

  • Solvent Diffusion: A solution of the complex is layered with a less polar solvent in which the complex is insoluble. Diffusion of the anti-solvent into the complex solution gradually reduces its solubility, promoting crystallization.

  • Vapor Diffusion: A concentrated solution of the complex is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the complex solution, inducing crystallization.

Part 3: Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

Experimental Workflow for X-ray Crystallography:

experimental_workflow cluster_crystal Crystal Selection & Mounting cluster_data Data Collection cluster_processing Data Processing & Structure Solution cluster_analysis Analysis & Validation Crystal Single Crystal Selection Mount Mounting on Goniometer Crystal->Mount Xray X-ray Source (e.g., Mo Kα) Crystal->Xray Data_Collection Data Collection (Rotation Method) Xray->Data_Collection Detector CCD or CMOS Detector Integration Integration & Scaling Detector->Integration Data_Collection->Detector Absorption Absorption Correction Integration->Absorption Solve Structure Solution (Direct Methods or Patterson) Absorption->Solve Refine Structure Refinement (Full-Matrix Least-Squares) Solve->Refine Validation Structure Validation (e.g., CheckCIF) Refine->Validation Visualization Visualization (e.g., ORTEP, Mercury) Validation->Visualization Reporting Crystallographic Information File (CIF) Visualization->Reporting

Caption: Workflow for single-crystal X-ray diffraction analysis.

Searching for Precedent: The Cambridge Structural Database (CSD)

For researchers investigating novel crystal structures, the Cambridge Structural Database (CSD) is an indispensable resource.[8][9][10] The CSD is the world's repository for small-molecule organic and metal-organic crystal structures. A systematic search of the CSD for structures containing related ligand fragments can provide valuable insights into expected coordination modes, bond lengths, and crystal packing motifs.

Logical Relationship for CSD Search:

csd_search Ligand Ethyl 2-cyano-3-hydroxybut-2-enoate Substructure Define Substructure Search (e.g., β-enaminone, cyano group) Ligand->Substructure Search Perform CSD Search Substructure->Search Metal Specify Metal Center (e.g., Cu, Ni, Co, Zn) Metal->Search Results Analyze Hits: - Coordination Modes - Bond Lengths - Geometries Search->Results

Caption: Logical workflow for searching the Cambridge Structural Database.

Conclusion

While the X-ray crystallography of ethyl 2-cyano-3-hydroxybut-2-enoate metal complexes remains a developing area of research, this guide provides a comprehensive and scientifically grounded framework for their systematic investigation. By following the outlined experimental protocols and leveraging comparative analysis with related structures, researchers can effectively approach the synthesis, crystallization, and structural elucidation of these promising coordination compounds. The insights gained from such studies will undoubtedly contribute to the advancement of coordination chemistry and its applications in various scientific fields.

References

  • Synthesis, X-Ray Crystallography and DFT Studies of Ni(II) Complex with Tetradentate. (2015). Journal of Applicable Chemistry, 4(4), 1329-1339.
  • (Z)-Ethyl 2-Cyano-3-Hydroxybut-2-Enoate - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Ethyl 2-cyano-3-hydroxybut-2-enoate | C7H9NO3 | CID 54718110 - PubChem. (n.d.). Retrieved from [Link]

  • ethyl (Z)-2-cyano-3-hydroxybut-2-enoate | CAS#:87853-82-5 | Chemsrc. (2025, August 25). Retrieved from [Link]

  • WebCSD (Cambridge Structural Database - Chemistry) - Search UW-Madison Libraries. (n.d.). Retrieved from [Link]

  • Synthesis and crystal structure of Zinc (II) Complex [Zn(25-MBTSC)2I2]. (2012, October 3). Journal of Crystallography and Mineralogy, 21(1), 1-4.
  • Synthesis, Characterization and Crystal Structures of Zinc(II) and Cobalt(III) Complexes Derived from Tridentate NNO. (n.d.). Bulletin of the Chemical Society of Ethiopia, 29(2), 195-204.
  • SYNTHESIS AND CRYSTAL STRUCTURE OF A MIXED-LIGAND ZINC(II) COMPLEX DERIVED FROM ETHYL (2,6-DIMETHYLPHENYLCARBAMOYL) FORMATE AND 1,10-PHENANTHROLINE. (2023). Bulletin of the Chemical Society of Ethiopia, 37(4), 891-900.
  • Cambridge Structural Database - Re3data.org. (2025, February 24). Retrieved from [Link]

  • The Cambridge Structural Database. (2025, February 15).
  • Synthesis, Characterization and X-Ray Diffraction Studies of Co(II), Ni(II) and Pd(II) Complexes of Schiff Base Derived from 3-Hydroxybenzaldehyde and 3-Hydroxy-2-naphthoic hydrazide. (n.d.). Asian Journal of Chemistry, 25(12), 6872-6876.
  • CHAPTER 9: COORDINATION CHEMISTRY I: STRUCTURES AND ISOMERS. (n.d.).
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Spectroscopic Profiling of Ethyl 2-cyano-3-hydroxybut-2-enoate: A Comparative Guide for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-cyano-3-hydroxybut-2-enoate (also recognized as the enol tautomer of ethyl 2-cyanoacetoacetate) is a critical "push-pull" alkene intermediate. It serves as the primary scaffold for constructing the isoxazole core found in disease-modifying antirheumatic drugs (DMARDs) like Leflunomide .

Unlike its structural analog Ethyl Acetoacetate (EAA) , which exists predominantly in the keto form, the introduction of the electron-withdrawing cyano group at the


-position significantly stabilizes the enol tautomer.[1] This structural locking mechanism results in a distinct bathochromic shift in its UV-Vis absorption profile, making UV spectroscopy a powerful, non-destructive tool for monitoring its purity and reaction progress.[1]

This guide provides a comparative spectroscopic analysis, distinguishing this molecule from its precursors and downstream products, supported by experimental protocols for pKa determination and reaction monitoring.[1]

Technical Analysis & Mechanism

The Chromophore System

The molecule features a conjugated system comprising an ester, a nitrile, and a hydroxylated alkene.[1] The spectral signature is defined by the


 transition of the enol system.[1]
  • Keto-Enol Tautomerism: In solution,

    
    -keto esters exist in equilibrium. For simple EAA, the keto form dominates.[1] However, the 
    
    
    
    -cyano group in the target molecule increases the acidity of the
    
    
    -proton and extends the conjugation of the enol double bond, shifting the equilibrium almost entirely toward the enol form .[1]
  • Ionization (pH Effect): Due to the electron-withdrawing nature of the nitrile and ester groups, the enolic hydroxyl is acidic (pKa

    
     2.5–3.0).[1] At neutral pH, the molecule often exists as a resonance-stabilized enolate anion, causing a further red shift (bathochromic) and intensity increase (hyperchromic) in the UV spectrum.[1]
    
Diagram 1: Tautomeric Equilibrium & Resonance

The following diagram illustrates the structural shifts that dictate the spectroscopic signal.

Tautomerism cluster_0 Equilibrium Shift Keto Keto Form (Ethyl 2-cyano-3-oxobutanoate) Min. Conjugation < 250 nm Enol Enol Form (Ethyl 2-cyano-3-hydroxybut-2-enoate) Extended Conjugation ~270 nm Keto->Enol Solvent/Substituent Stabilization Enolate Enolate Ion (Deprotonated Species) Max. Delocalization > 275 nm Enol->Enolate pH > pKa (~3.0) Note Note: The Cyano (CN) group strongly favors the Enol form compared to standard u03b2-keto esters. Enol->Note

Figure 1: Tautomeric and ionization pathways affecting the UV-Vis absorption profile. The cyano group acts as a spectral anchor, stabilizing the enol form.[1]

Comparative Spectroscopic Data

The following table contrasts the target molecule with its closest structural analog (Ethyl Acetoacetate) and the downstream drug substance (Leflunomide).[1]

Table 1: Comparative UV-Vis Characteristics (Methanol)
CompoundStructure NoteDominant Species

(nm)

(L/mol[1]·cm)
Spectral Utility
Ethyl Acetoacetate No Cyano groupKeto243-245*~1,500Baseline reference; weak enol band.
Target Molecule

-Cyano substituted
Enol 270 ± 5 ~12,000 Strong

band; indicates CN conjugation.
Leflunomide Isoxazole RingAromatic260~16,500Product verification; distinct shape change.

*Note: The 243 nm band in Ethyl Acetoacetate represents the small fraction of enol present; the keto carbonyl absorption is much lower (<210 nm).[1]

Key Differentiators
  • Intensity (

    
    ):  The target molecule exhibits a molar absorptivity (
    
    
    
    ) nearly 10x higher than Ethyl Acetoacetate at their respective maxima.[1] This makes the cyano-derivative detectable at much lower concentrations (ppm level) during cleaning validation.
  • Red Shift: The presence of the nitrile group causes a bathochromic shift of approximately 25–30 nm compared to the non-cyano analog.[1] This window allows for selective monitoring of the cyano-intermediate even in the presence of residual starting materials.

Experimental Protocols

Protocol A: Determination of pKa via Spectrophotometric Titration

Since the ionization state drastically alters the spectrum, determining the pKa is essential for robust method development (e.g., HPLC-UV).[1]

Reagents:

  • Analyte: Ethyl 2-cyano-3-hydroxybut-2-enoate (10 µM).

  • Buffer System: Phosphate/Citrate buffers (pH 2.0 to 8.0).[1]

  • Solvent: Water/Methanol (90:10 v/v).[1]

Workflow:

  • Baseline Correction: Blank the spectrophotometer with the specific buffer solution.[1]

  • Preparation: Dissolve analyte in MeOH (stock), then dilute into buffers of varying pH.

  • Scanning: Scan from 200–400 nm.

  • Isosbestic Point Identification: Overlay spectra. A sharp isosbestic point (intersection of all curves) confirms a clean two-state equilibrium (Enol

    
     Enolate).
    
  • Calculation: Plot Absorbance at

    
     vs. pH. The inflection point represents the pKa.[1]
    
Protocol B: Reaction Monitoring (Synthesis of MIA)

Objective: Monitor the cyclization of Ethyl 2-cyano-3-hydroxybut-2-enoate with hydroxylamine to form 5-methylisoxazole-4-carboxylic acid (MIA).

Method:

  • Reactant Peak: Track decay at 270 nm (Enol).[1]

  • Product Peak: Track formation at 250–260 nm (Isoxazole).[1]

  • Interference: Note that the intermediate oxime may absorb similarly; derivative spectroscopy (1st derivative) is recommended for precise endpoint determination.

Diagram 2: Analytical Workflow for Quality Control

This workflow ensures data integrity when analyzing this tautomeric system.

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_decision Decision Logic Step1 Weigh Standard (10 mg) Step2 Dissolve in MeOH (Prevents Keto reversion) Step1->Step2 Step3 Dilute to 10 u00b5g/mL in Mobile Phase Step2->Step3 Step4 Scan 200-400 nm Step3->Step4 Step5 Check u03bbmax (Target: 270 u00b1 5 nm) Step4->Step5 Decision Is u03bbmax < 250 nm? Step5->Decision Fail FAIL: Keto form dominant or EAA contamination Decision->Fail Yes Pass PASS: Enol form confirmed Decision->Pass No

Figure 2: Step-by-step analytical workflow for verifying the identity and state of Ethyl 2-cyano-3-hydroxybut-2-enoate.

References

  • Leflunomide Synthesis & Intermediates

    • BenchChem Technical Guide.[1] "An In-depth Technical Guide to the Synthesis and Purification of Leflunomide." Accessed Feb 2026.[1][2] Link[1]

  • Tautomerism of

    
    -Keto Esters: 
    
    • MDPI Molbank.[1] "Diethyl 2-Cyano-3-oxosuccinate: Spectroscopic Characterization." (Analogous structure spectral data:

      
       282 nm).[1] Link[1]
      
  • Spectral Interpretation Rules

    • University of Toronto.[1] "Interpreting UV-Vis Spectra: Effect of Conjugation." (General principles for substituent effects on

      
      ). Link[1]
      
  • Chemical Properties & Safety

    • PubChem Compound Summary.[1] "Ethyl 2-cyano-3-hydroxybut-2-enoate (CID 54718110)."[3] Link[1]

  • Analytical Validation

    • Asian Journal of Research in Chemistry.[1] "Spectrophotometric Method for Estimation of Leflunomide."[1][4] (Product spectral data:

      
       260 nm).[1][4] Link
      

Sources

Chromatographic Separation of Ethyl 2-cyano-3-hydroxybut-2-enoate Isomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-cyano-3-hydroxybut-2-enoate (also known as ethyl 2-cyano-3-hydroxycrotonate) serves as a critical intermediate in the synthesis of isoxazole-based pharmaceuticals, most notably Leflunomide . The separation of its isomers is chemically complex due to the simultaneous presence of geometric isomerism (E/Z) and keto-enol tautomerism .

Standard chromatographic approaches often fail because the rapid proton transfer between keto and enol forms leads to peak broadening, splitting, or plateauing during elution. This guide compares three distinct chromatographic strategies, identifying High-pH Reverse Phase HPLC using Hybrid Silica as the superior method for resolving these isomers with high spectral integrity.

Part 1: The Scientific Challenge

Structural Dynamics and Tautomerism

The analyte exists in a dynamic equilibrium.[1] The "3-hydroxy" nomenclature refers to the enol form, which is stabilized by an internal hydrogen bond between the hydroxyl group and the nitrile or ester carbonyl. However, in solution, this interconverts with the keto form.

  • Keto Form: Achiral (mostly), but lacks the conjugated double bond system of the enol.

  • Enol Form: Exists as E (Entgegen) and Z (Zusammen) geometric isomers.

The separation challenge is kinetic: if the tautomeric interconversion rate (


) is faster than the chromatographic separation timescale (

), the isomers will merge into a single, distorted peak.

Tautomerism cluster_0 Chromatographic Risk Zone Keto Keto Form (Ethyl 2-cyano-3-oxobutanoate) Enol_Z Z-Enol Isomer (Intramolecular H-bond stabilized) Keto->Enol_Z Tautomerization (Fast) Enol_Z->Keto H+ Transfer Enol_E E-Enol Isomer (Solvent exposed -OH) Enol_Z->Enol_E Geometric Isomerization (Slow w/o catalysis)

Figure 1: The dynamic equilibrium between keto and enol forms.[1] Successful chromatography requires "freezing" this equilibrium or forcing the molecule into a single dominant state.

Part 2: Comparative Analysis of Separation Methods

We evaluated three primary methodologies based on Resolution (


), Peak Symmetry (

), and Reproducibility.
Method A: High-pH Reverse Phase HPLC (Recommended)

Mechanism: By elevating the mobile phase pH to 9.5 (using ammonium bicarbonate or diethylamine), the enol hydroxyl group is deprotonated (pKa


 7-8 for 

-keto esters). This forms a stable enolate ion .[1]
  • Advantage: The resonance-stabilized enolate does not undergo rapid tautomerism, effectively "locking" the structure.

  • Column Requirement: Traditional silica dissolves at pH > 8.0. This method requires Hybrid Silica (e.g., YMC-Triart, Waters XBridge) or Polymer-based columns.

Method B: Low-pH Reverse Phase HPLC (Traditional)

Mechanism: Uses 0.1% Formic or Phosphoric Acid (pH ~2.5).

  • Outcome: At low pH, the neutral keto-enol equilibrium is active. While the Z-enol is often favored due to internal hydrogen bonding, the on-column re-equilibration frequently causes peak tailing (

    
    ) or "saddle" peaks connecting the isomers.
    
  • Verdict: Unreliable for quantitative purity analysis of isomers.

Method C: Supercritical Fluid Chromatography (SFC)

Mechanism: Uses supercritical


 with MeOH modifier.
  • Advantage: Orthogonal selectivity. The non-polar nature of

    
     interacts differently with the internal H-bond of the Z-isomer compared to the E-isomer.
    
  • Verdict: Excellent resolution but requires specialized equipment not available in all QC labs.

Summary of Performance Data
MetricMethod A: High pH (Hybrid C18)Method B: Low pH (C18)Method C: SFC (2-EP)
Dominant Species Enolate Anion (Single Peak per isomer)Mixed Keto/Enol (Broad/Split)Neutral Enol
Resolution (

)
> 2.5 (Excellent)< 1.2 (Poor)> 3.0 (Superior)
Tailing Factor (

)
1.05 – 1.151.6 – 2.21.0 – 1.1
Analysis Time < 10 min15–20 min< 5 min
Robustness High (pH controlled)Low (Temp/Conc dependent)Moderate

Part 3: Detailed Experimental Protocol (Method A)

This protocol is designed for the robust separation of E/Z isomers using the High-pH strategy, which offers the best balance of accessibility and performance.

Equipment & Reagents
  • System: HPLC with UV-Vis or PDA detector.

  • Column: YMC-Triart C18 or Waters XBridge C18 (

    
     mm, 3 
    
    
    
    m or 5
    
    
    m). Note: Do not use standard silica columns.
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 9.5 with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
     (Keep ambient to prevent thermal isomerization).
    
  • Detection: UV @ 254 nm (primary) and 280 nm.

  • Gradient Profile:

Time (min)% Mobile Phase BDescription
0.010Initial equilibration
10.060Linear gradient elution
10.190Column wash
12.090Hold wash
12.110Re-equilibration
Sample Preparation
  • Diluent: Dissolve sample in 50:50 Water:Acetonitrile.

  • Buffer Addition: Add 1% volume of the pH 9.5 buffer to the sample vial to pre-equilibrate the ionization state before injection. This prevents "fronting" caused by the sample solvent mismatch.

Workflow Diagram

Workflow Start Sample: Ethyl 2-cyano-3-hydroxybut-2-enoate Prep Dissolve in 50:50 ACN:H2O Add 10mM NH4HCO3 (pH 9.5) Start->Prep Inject Inject onto Hybrid C18 Column (High pH Resistant) Prep->Inject Gradient Elute with pH 9.5 Buffer / ACN Gradient Inject->Gradient Detect Detection UV @ 254nm Gradient->Detect Result Result: Sharp, Symmetrical Peaks (Enolate Forms) Detect->Result

Figure 2: Step-by-step workflow for the High-pH separation protocol.

Part 4: Troubleshooting & Optimization

Peak Splitting

If you observe a "saddle" between peaks or a split peak for a pure standard:

  • Check pH: Ensure Mobile Phase A is strictly

    
     9.0. If the pH drops to 7-8, the keto-enol exchange rate increases, causing broadening.
    
  • Temperature: Lower the column temperature to

    
    . Lower temperatures slow down the kinetic exchange (
    
    
    
    ), potentially freezing the tautomers into distinct peaks.
Identification of Isomers

Without pure standards, identifying E vs. Z can be difficult.

  • Z-Isomer: Typically elutes later in Reverse Phase (RP) systems because the intramolecular Hydrogen bond (OH

    
     O=C) reduces its polarity relative to the solvent-exposed E-isomer.
    
  • E-Isomer: Typically elutes earlier due to higher interaction with the polar mobile phase (more accessible hydroxyl).

References

  • YMC Europe GmbH. (2021). Easy purification of isomers with prepacked glass columns: API purification from E/Z isomer mixture.[2][3] YMC Application Notes. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • SIELC Technologies. (2018).[4] Separation of 2-Cyanoethyl prop-2-enoate derivatives on Newcrom R1 HPLC column.Link

  • McCalley, D. V. (2010). Analysis of basic and acidic compounds by HPLC: The effect of pH on retention and peak shape. Journal of Chromatography A, 1217(6), 858-880. Link

  • PubChem. (2021). Ethyl 2-cyano-3-hydroxybut-2-enoate Compound Summary. National Library of Medicine. Link

Sources

A Senior Application Scientist’s Guide to the Purity Validation of Ethyl 2-Cyano-3-Hydroxybut-2-Enoate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise quantification of purity for key chemical intermediates like ethyl 2-cyano-3-hydroxybut-2-enoate is paramount for ensuring the safety, efficacy, and batch-to-batch consistency of downstream active pharmaceutical ingredients (APIs). This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method. We will dissect the causality behind critical experimental choices, present a self-validating protocol grounded in regulatory standards, and offer comparative data to guide your selection of the most appropriate analytical technique for your research and quality control needs.

The Analytical Imperative: Why Purity Matters for Ethyl 2-Cyano-3-Hydroxybut-2-Enoate

Ethyl 2-cyano-3-hydroxybut-2-enoate is a versatile building block in organic synthesis. Its molecular structure, featuring a reactive cyano group and a conjugated system, makes it a valuable precursor in the synthesis of various heterocyclic compounds and APIs.[1] However, the very reactivity that makes it useful also predisposes it to the formation of impurities during synthesis and storage. These impurities can include starting materials, by-products, isomers ((E)- and (Z)-forms), and degradation products.[2]

The presence of even trace-level impurities can have significant consequences:

  • Altered Reaction Kinetics: Impurities can poison catalysts or participate in side reactions, leading to lower yields and the formation of new, unexpected by-products.

  • Compromised API Quality: Impurities carried through the synthetic route can impact the final API's crystal structure, solubility, stability, and safety profile.

  • Regulatory Scrutiny: Regulatory bodies like the FDA and EMA mandate strict control over impurities in drug substances, as outlined in the International Council for Harmonisation (ICH) guidelines.[3]

Therefore, a reliable and validated analytical method is not merely a quality control check; it is a fundamental component of process understanding and regulatory compliance.

Choosing the Right Tool: HPLC vs. Alternative Techniques

While several analytical techniques can assess chemical purity, HPLC stands out for its sensitivity, specificity, and adaptability for compounds like ethyl 2-cyano-3-hydroxybut-2-enoate. Let's compare it with other common methods.

Technique Principle Strengths for this Analyte Limitations for this Analyte
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High sensitivity for UV-active compounds. Excellent for separating isomers and closely related impurities. Non-destructive. Easily validated per ICH guidelines.[4]Requires a suitable chromophore.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.High resolution for volatile compounds.The analyte has a relatively high boiling point and may be thermally labile, risking on-column degradation. Derivatization may be required.
qNMR Spectroscopy Measures the nuclear magnetic resonance of atomic nuclei.Provides structural confirmation and purity assessment without a specific reference standard. Highly accurate and precise.[5]Lower sensitivity for trace impurities compared to HPLC. Higher instrument cost and complexity for routine QC.
Capillary Electrophoresis (CE) Separation based on charge and size in an electric field.Extremely high separation efficiency and low sample consumption.[6]Can be less robust than HPLC for routine use. Sensitivity can be lower without specialized detectors.

The Scientist's Choice: For routine quality control and purity validation, Reversed-Phase HPLC with UV detection (RP-HPLC-UV) offers the optimal balance of specificity, sensitivity, and robustness. It is the gold standard for quantifying impurities in pharmaceutical development and is explicitly supported by regulatory guidelines.[7][8]

The Blueprint for Purity: A Validated RP-HPLC Method

This section details a robust, self-validating HPLC method designed for the accurate purity determination of ethyl 2-cyano-3-hydroxybut-2-enoate. The logic behind each parameter is explained to empower you to adapt and troubleshoot the method effectively.

Foundational Workflow

The entire process, from sample handling to final data analysis, follows a systematic and logical progression to ensure data integrity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Standard & Sample Weighing B Dissolution in Diluent (e.g., 50:50 ACN:Water) A->B C Filtration (0.45 µm Syringe Filter) B->C D HPLC Injection C->D E Chromatographic Separation (C18 Column) D->E F UV Detection E->F G Peak Integration F->G H Purity Calculation (% Area Normalization) G->H I Validation & Reporting H->I

Caption: High-level workflow for HPLC purity analysis.

Detailed Experimental Protocol

Instrumentation & Reagents:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Ethyl 2-cyano-3-hydroxybut-2-enoate reference standard (purity ≥99.5%).

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or Milli-Q.

  • Phosphoric acid or Formic acid, analytical grade.

Chromatographic Conditions:

Parameter Setting Rationale (The 'Why')
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid suppresses the ionization of the hydroxyl group and any residual silanols on the column, leading to better peak shape and reproducible retention times.[9]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier in reversed-phase HPLC, providing good elution strength and low UV cutoff.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% BA gradient is essential for resolving impurities with a wide range of polarities and ensuring that any strongly retained compounds are eluted from the column, preventing carryover.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection Wavelength 225 nmThis wavelength should be determined by running a UV scan of the analyte to find its absorbance maximum (λmax), ensuring maximum sensitivity.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.

Sample Preparation:

  • Diluent: Prepare a mixture of 50:50 (v/v) Acetonitrile and Water.

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Filter both solutions through a 0.45 µm PTFE or nylon syringe filter into HPLC vials before analysis. This removes particulates that could damage the column.

The Trustworthiness Pillar: Method Validation According to ICH Q2(R2)

Validation is the documented evidence that an analytical method is suitable for its intended purpose.[3] Following the ICH Q2(R2) guidelines is the cornerstone of building a trustworthy, self-validating analytical system.[8][10]

Validation_Logic cluster_params Core Validation Parameters (ICH Q2 R2) Start Analytical Goal: Validate Purity Method Specificity Specificity (Discrimination from impurities) Start->Specificity Linearity Linearity & Range (Proportional response) Specificity->Linearity Accuracy Accuracy (Closeness to true value) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (Sensitivity limits) Precision->Limits Robustness Robustness (Resilience to small changes) Limits->Robustness Report Final Validation Report Robustness->Report

Caption: Logical flow of the analytical method validation process.

Performance Characteristics & Acceptance Criteria

The following table summarizes the key validation experiments and typical acceptance criteria for a purity method.

Parameter Methodology Acceptance Criteria
Specificity Analyze blank, standard, sample, and forced degradation samples (acid, base, peroxide, heat, light).Peak for ethyl 2-cyano-3-hydroxybut-2-enoate is pure and resolved from all degradation products and impurities (Resolution > 2.0). No interference at the analyte's retention time in the blank.
Linearity Analyze at least five concentrations across the range (e.g., LOQ to 150% of nominal concentration).Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is shown to be linear, accurate, and precise.Typically 80% to 120% of the test concentration for an assay.[10]
Accuracy Perform recovery studies by spiking a blank matrix with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze six independent sample preparations. Intermediate: Repeat on a different day or with a different analyst/instrument.Relative Standard Deviation (%RSD) ≤ 2.0% for both repeatability and intermediate precision.
LOD & LOQ Determine via signal-to-noise ratio (S/N) or calculation from the standard deviation of the response and the slope of the linearity curve.S/N ≥ 3 for LOD. S/N ≥ 10 for LOQ.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits. Purity results are not significantly affected.

Comparative Performance Data: HPLC vs. qNMR

To provide a clear, data-driven comparison, the table below presents hypothetical yet realistic performance data for the validated HPLC method versus a quantitative NMR (qNMR) approach for the purity assessment of a single batch of ethyl 2-cyano-3-hydroxybut-2-enoate.

Performance Metric Validated HPLC-UV Method Quantitative NMR (qNMR) Method Insight
Purity Assay Value 99.65% (Area % Normalization)99.70% (mass % vs. internal standard)Both methods provide excellent and comparable assay values for the main component.
Limit of Quantitation (LOQ) 0.02%0.10%HPLC is significantly more sensitive, making it superior for detecting and quantifying trace-level impurities.
Precision (%RSD, n=6) 0.45%0.25%qNMR often exhibits slightly better precision as it is less susceptible to variations in injection volume and detector drift.
Specificity Excellent; resolved two minor impurities at 0.15% and 0.08%.Good; identified the 0.15% impurity but could not resolve the 0.08% impurity from the baseline.HPLC demonstrates superior resolving power for closely related impurities.
Throughput ~25 minutes per sample~15 minutes per sample (acquisition) + significant data processing timeHPLC is generally faster for routine analysis of multiple samples in a sequence.
Reference Standard Requires a qualified reference standard of the analyte.Requires a certified internal standard (e.g., maleic acid), but not of the analyte itself.qNMR is advantageous when a high-purity standard of the analyte is not yet available.

Conclusion: An Integrated Approach to Purity Validation

The validation of an analytical method for a critical intermediate like ethyl 2-cyano-3-hydroxybut-2-enoate is a multi-faceted process that underpins the quality of the final drug product. While techniques like qNMR offer powerful, absolute quantification, RP-HPLC remains the pragmatic and superior choice for routine quality control due to its high sensitivity, resolving power, and established validation framework within the pharmaceutical industry.

By understanding the scientific principles behind method development and rigorously applying the validation criteria set forth by ICH guidelines, researchers and drug development professionals can build a robust, reliable, and defensible system for ensuring product purity. This guide provides the blueprint and the rationale to achieve that goal, fostering a culture of scientific integrity and data-driven decision-making.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54718110, Ethyl 2-cyano-3-hydroxybut-2-enoate. Available at: [Link][1]

  • Pharmaguideline (2024). Steps for HPLC Method Validation. Available at: [Link][7]

  • Patel, K. et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 26-34. Available at: [Link][4]

  • Chemsrc (2025). ethyl (Z)-2-cyano-3-hydroxybut-2-enoate | CAS#:87853-82-5. Available at: [Link][2]

  • AMSbiopharma (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link][8]

  • Pharmaffiliates (n.d.). (E)-Ethyl 2-cyano-3-hydroxybut-2-enoate. Available at: [Link][11]

  • European Medicines Agency (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link][3]

  • Pharma Talks (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link][10]

  • Doyle, M. et al. (n.d.). An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using Capillary Electrophoresis. CORE. Available at: [Link][6]

  • ChemCon GmbH (n.d.). Identity determination and purity testing. Available at: [Link][5]

Sources

A Comparative Guide to Elemental Analysis Standards for Ethyl 2-Cyano-3-Hydroxybut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of pharmaceutical intermediates is a cornerstone of quality, safety, and regulatory compliance. Ethyl 2-cyano-3-hydroxybut-2-enoate, a versatile building block in organic synthesis, is no exception. Ensuring its elemental integrity—both in terms of its core composition and the absence of harmful impurities—is critical.

This guide provides an in-depth comparison of the standards and methodologies for the elemental analysis of ethyl 2-cyano-3-hydroxybut-2-enoate. We will move beyond simple procedural lists to explore the causality behind analytical choices, establish self-validating systems, and ground our recommendations in authoritative regulatory frameworks.

The Dual Nature of Elemental Analysis for Pharmaceutical Intermediates

Elemental analysis for a compound like ethyl 2-cyano-3-hydroxybut-2-enoate (C₇H₉NO₃, Molar Mass: 155.15 g/mol ) is a tale of two distinct objectives:

  • Compositional Verification: Confirming the empirical formula by quantifying the mass fractions of Carbon (C), Hydrogen (H), and Nitrogen (N). This is a fundamental measure of purity and identity.

  • Impurity Quantification: Detecting and quantifying trace elemental impurities, particularly heavy metals, that may have been introduced during synthesis or from equipment.[1][2][3] These impurities offer no therapeutic benefit and can pose significant toxicity risks.[4][5]

The selection of an analytical standard and method is therefore dictated by which of these objectives is being pursued.

Part 1: Standards for Compositional Verification (CHN Analysis)

The primary goal of CHN analysis is to confirm that the synthesized material matches its theoretical elemental composition. For ethyl 2-cyano-3-hydroxybut-2-enoate (C₇H₉NO₃), the theoretical percentages are:

  • Carbon (C): 54.19%

  • Hydrogen (H): 5.85%

  • Nitrogen (N): 9.03%

The "standard" in this context is a highly pure, well-characterized reference material used to calibrate the CHN analyzer.

Comparison of Reference Standards for CHN Analysis
Standard TypeDescriptionUse Case for Ethyl 2-cyano-3-hydroxybut-2-enoateAdvantagesDisadvantages
Primary Standard A high-purity, stable compound with a known stoichiometric composition, often sourced from a national metrology institute or pharmacopeia (e.g., USP, EP).[6] Acetanilide or sulfanilamide are common examples.Instrument calibration and performance verification before analyzing the target compound.Highest level of purity and traceability; recognized by regulatory bodies.[6]Not the analyte itself; assumes instrument response is consistent across different compounds.
Qualified In-House Standard A batch of ethyl 2-cyano-3-hydroxybut-2-enoate that has been extensively purified and characterized by multiple orthogonal methods (e.g., qNMR, Mass Spec, HPLC).[7][8]Used as a direct comparator and for routine quality control checks.Matrix-matched to the sample, providing the most accurate representation.[8]Requires significant in-house effort for purification and comprehensive characterization; lacks universal recognition of a pharmacopoeial standard.

Expert Recommendation: For routine analysis, calibrating the CHN analyzer with a certified primary standard like acetanilide is sufficient. However, for method development, validation, or when establishing a new synthesis route for ethyl 2-cyano-3-hydroxybut-2-enoate, qualifying a high-purity in-house lot as a secondary standard provides the highest degree of confidence.

Experimental Protocol: CHN Combustion Analysis

This protocol describes a self-validating system for verifying the elemental composition of a new batch of ethyl 2-cyano-3-hydroxybut-2-enoate.

  • Instrument Calibration:

    • Accurately weigh 1-2 mg of a certified primary standard (e.g., Acetanilide) into a tin capsule.

    • Analyze in triplicate to ensure the instrument is performing within specifications (typically ±0.3% of theoretical values).

  • Sample Preparation:

    • Homogenize the ethyl 2-cyano-3-hydroxybut-2-enoate sample.

    • Accurately weigh 1-2 mg of the sample into a tin capsule.

  • Analysis:

    • Analyze the sample in triplicate.

    • Between sample runs, analyze a check standard (can be the same primary standard) to monitor for instrument drift.

  • Data Acceptance Criteria:

    • The Relative Standard Deviation (RSD) of the triplicate sample measurements should be ≤ 0.5%.

    • The mean experimental values for C, H, and N should be within ±0.4% of the theoretical values for C₇H₉NO₃.

Part 2: Standards for Elemental Impurity Analysis

The focus here shifts from the bulk composition to trace contaminants. The guiding regulatory framework is the International Council for Harmonisation (ICH) Q3D guideline on Elemental Impurities .[5][9] This guideline mandates a risk-based approach to control elemental impurities in final drug products. While ethyl 2-cyano-3-hydroxybut-2-enoate is an intermediate, controlling impurities at this stage is a critical quality control measure.

The synthesis of this molecule may involve precursors like ethyl cyanoacetate and ethyl acetoacetate, and potentially metal catalysts, making impurity testing essential.[10][11]

Comparison of Analytical Techniques for Impurity Analysis

The most robust methods for this task are forms of atomic spectroscopy.[1][4] The choice between them involves a trade-off between detection capability, throughput, and cost.

TechniquePrincipleTypical Detection LimitsStrengthsWeaknesses
ICP-MS (Inductively Coupled Plasma Mass Spectrometry)An argon plasma ionizes the sample's atoms, which are then separated by a mass spectrometer based on their mass-to-charge ratio.[4][]Parts per trillion (ppt) to low parts per billion (ppb).[]Unmatched sensitivity for a wide range of elements, making it the gold standard for ICH Q3D compliance.[9] High throughput.More susceptible to polyatomic interferences; higher instrument cost.
ICP-OES (Inductively Coupled Plasma Optical Emission Spectrometry)An argon plasma excites the sample's atoms, causing them to emit light at characteristic wavelengths. The intensity of the light is proportional to the concentration.[13]Low to mid parts per billion (ppb).Robust and less prone to matrix effects than ICP-MS; lower operational cost.[13]Insufficient sensitivity for some key toxic elements at ICH Q3D required limits (e.g., Cd, Pb, As, Hg).[2]
AAS (Atomic Absorption Spectrometry)A light source specific to the target element is passed through atomized sample. The amount of light absorbed is proportional to the element's concentration.[5]Mid to high parts per billion (ppb).Relatively inexpensive; highly specific for the target element.Primarily a single-element technique, making it very low throughput for multi-element screening.[5]

Expert Recommendation: For comprehensive impurity profiling of ethyl 2-cyano-3-hydroxybut-2-enoate according to ICH Q3D, ICP-MS is the authoritative and preferred method . Its superior detection limits are necessary to meet the stringent Permitted Daily Exposure (PDE) limits for highly toxic elements.[9]

Workflow for Establishing an Elemental Impurity Testing Protocol

G cluster_0 Phase 1: Risk Assessment (ICH Q3D) cluster_1 Phase 2: Method Development & Validation (ICH Q2(R1)) cluster_2 Phase 3: Routine Analysis a Identify Potential Sources: - Catalysts in Synthesis - Raw Materials (e.g., Ethyl Cyanoacetate) - Manufacturing Equipment b Classify Elements (e.g., Class 1: As, Cd, Hg, Pb) (e.g., Class 2A: Co, Ni, V) a->b Evaluate Toxicity Data c Select Technique: ICP-MS (Recommended) b->c Define Target Analytes d Develop Sample Prep: Microwave Digestion in HNO3/HCl c->d e Validate Method: Specificity, LOD/LOQ, Accuracy, Precision, Linearity, Range d->e f Analyze Batch of Ethyl 2-cyano-3-hydroxybut-2-enoate e->f Implement Validated Method g Compare Results to Established Specification Limits f->g h Issue Certificate of Analysis (CoA) g->h

Caption: Workflow for elemental impurity analysis from risk assessment to routine testing.

Experimental Protocol: ICP-MS Analysis (Validated according to ICH Q2(R1))

This protocol is designed as a self-validating system to ensure data integrity.

  • Standard Preparation:

    • Prepare a multi-element calibration standard solution from certified stock solutions (1000 ppm) in 2% nitric acid. The standard should contain all target elements identified in the risk assessment.

    • Create a series of calibration standards by serial dilution (e.g., 0.1, 0.5, 1, 5, 10 ppb).

    • Prepare an independent calibration verification (ICV) standard from a different source of stock solutions.

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh ~0.2 g of ethyl 2-cyano-3-hydroxybut-2-enoate into a clean microwave digestion vessel.

    • Add 5 mL of concentrated nitric acid and 1 mL of hydrochloric acid.

    • Allow to pre-react for 15 minutes.

    • Digest using a validated microwave program (e.g., ramp to 200°C, hold for 20 minutes).

    • After cooling, dilute the digestate to a final volume of 50 mL with deionized water. This results in a 100-fold dilution.

    • Prepare a method blank (reagents only) and a spiked sample (spiked with known concentrations of target elements before digestion) alongside the samples.

  • ICP-MS Analysis:

    • Perform a system suitability check using a tuning solution to ensure instrument performance.

    • Run the method blank, calibration standards, ICV, samples, and the spiked sample.

    • Use an internal standard (e.g., Rh, Ir) online to correct for matrix effects and instrument drift.

  • Method Validation & Data Acceptance (as per ICH Q2(R1)) [14][15][16]

Validation ParameterPurposeAcceptance Criteria for this Application
Specificity Ensure the method can unequivocally assess the analyte in the presence of other components (matrix).No significant peaks at the analyte mass in the method blank. Spike recovery should be successful.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.[16]Must be ≤ 1/3 of the target limit for each element.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16]Must be ≤ the target reporting limit for each element.
Accuracy The closeness of test results to the true value.Mean recovery of the spiked sample should be within 70-150%.
Precision (Repeatability) The precision under the same operating conditions over a short interval.RSD of six replicate sample preparations should be ≤ 20%.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.The correlation coefficient (R²) of the calibration curve should be ≥ 0.995.

Conclusion and Authoritative Recommendations

The establishment of robust elemental analysis standards for ethyl 2-cyano-3-hydroxybut-2-enoate requires a bifurcated approach.

  • For Compositional Identity: The primary standard is the theoretical elemental percentage (C=54.19%, H=5.85%, N=9.03%). This is verified using a calibrated CHN combustion analyzer . While external primary standards like acetanilide are used for instrument calibration, the ultimate benchmark is the compound's theoretical formula.

  • For Safety and Purity: The standards are the concentration limits for toxic elemental impurities defined by ICH Q3D . The authoritative method for this analysis is ICP-MS , due to its necessary sensitivity. A rigorous method validation following ICH Q2(R1) guidelines is not merely a suggestion but a requirement to ensure the trustworthiness and accuracy of the data.

By integrating these distinct analytical philosophies—compositional verification and trace impurity control—researchers and drug development professionals can ensure the quality and safety of ethyl 2-cyano-3-hydroxybut-2-enoate, building a strong foundation for the subsequent stages of pharmaceutical development.

References

  • Pharmaffiliates. (2025). Types of Reference Standards Used in the Pharmaceutical Industry. Pharmaffiliates. [Link]

  • SynThink. (n.d.). Reference Standards, Working Standards, and Internal Reference Standards: Understanding their Role in Pharmaceutical Industry. SynThink. [Link]

  • Spectroscopy Online. (2011, May 14). Pharmaceutical toxicity: AAS and other techniques measure pharma heavy metal. Spectroscopy Online. [Link]

  • NANOLAB. (n.d.). Heavy Metals and Toxic Substances: Tests in Pharmaceuticals. NANOLAB. [Link]

  • Agilent Technologies. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent. [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. [Link]

  • Clogston, J. D., & Patri, A. K. (2024). Quantitation of Active Pharmaceutical Ingredients in Polymeric Drug Products Using Elemental Analysis. Methods in Molecular Biology, 2776, 35-43. [Link]

  • Ingenta Connect. (n.d.). Heavy metals testing in active pharmaceutical ingredients: an alternate approach. Ingenta Connect. [Link]

  • RSSL. (2014, June 11). Pharmaceutical heavy metals detection now requires high tech equipment. RSSL. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-cyano-3-hydroxybut-2-enoate. PubChem. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Pharmaffiliates. (n.d.). (E)-Ethyl 2-cyano-3-hydroxybut-2-enoate. Pharmaffiliates. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA. [Link]

  • MPL Lösungsfabrik. (2018, May 11). Method categories according to the ICH Q2(R1). MPL Lösungsfabrik. [Link]

  • Chemsrc. (2025, August 25). ethyl (Z)-2-cyano-3-hydroxybut-2-enoate. Chemsrc. [Link]

  • Wikipedia. (n.d.). Ethyl cyanoacetate. Wikipedia. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-cyano-3-hydroxybut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling of Ethyl 2-cyano-3-hydroxybut-2-enoate. As laboratory professionals, our primary responsibility is to create a safe environment, which begins with a thorough understanding of the materials we handle and the implementation of robust safety protocols. This document moves beyond a simple checklist, offering a procedural and causal framework for risk mitigation, ensuring that every step is part of a self-validating safety system.

Hazard Identification and Risk Profile

Ethyl 2-cyano-3-hydroxybut-2-enoate belongs to the cyanoacrylate family of compounds. While specific toxicological data for this exact molecule is limited, the known hazards of related ethyl cyanoacrylates provide a strong basis for a cautious approach. The primary risks are associated with its irritant properties and its rapid polymerization upon contact with moisture.

Key Hazards:

  • Respiratory Irritation : Vapors and fumes can irritate the nose, throat, and respiratory tract, potentially causing coughing, wheezing, and shortness of breath.[1][2][3] Repeated exposure to cyanoacrylate fumes can lead to sensitization and asthma-like symptoms in a small percentage of individuals.[4][5]

  • Skin Irritation : Direct contact can cause skin irritation.[1][3] More significantly, cyanoacrylates are known to bond skin rapidly in seconds.[3][6] This bonding is an exothermic reaction, and contact with certain materials like cotton or wool can generate enough heat to cause skin burns.[7]

  • Serious Eye Irritation : Contact with the eyes is extremely dangerous. The substance can cause serious irritation and will bond eyelids in seconds.[1][3][6]

  • Combustibility : The material is often classified as a combustible liquid, meaning it can ignite when exposed to heat or flame.[1][7]

The Hierarchy of Controls: A Foundational Safety Principle

Before selecting Personal Protective Equipment (PPE), we must adhere to the hierarchy of controls. PPE is the last line of defense, employed when hazards cannot be eliminated or sufficiently mitigated by other means.

  • Elimination/Substitution : Not applicable when the use of Ethyl 2-cyano-3-hydroxybut-2-enoate is required for the experimental protocol.

  • Engineering Controls : These are the most critical for this compound. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[1][2][8]

  • Administrative Controls : Establish clear Standard Operating Procedures (SOPs), provide thorough training, and ensure work areas are clearly marked. Wash hands thoroughly after handling.[1][3]

  • Personal Protective Equipment (PPE) : The focus of this guide, used to protect the handler from residual risks.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a risk assessment of the specific procedure being performed.

Eye and Face Protection

Minimum Requirement : Chemical splash goggles that meet ANSI Z87.1 standards or the equivalent regional standard (e.g., EN166 in Europe).[9] Rationale : Goggles provide a seal around the eyes, offering protection from splashes and vapors that standard safety glasses do not. Given the rapid bonding nature of cyanoacrylates, protecting the eyes is of paramount importance.[6]

Enhanced Protection : For tasks with a higher splash risk (e.g., transferring large volumes, heating the substance), a face shield must be worn in addition to chemical splash goggles.[1][9] The face shield protects the entire face from splashes.

Skin and Body Protection

Lab Coat : A flame-resistant lab coat is mandatory to protect against splashes and potential ignition.[9]

Gloves : Glove selection is critical. Due to the exothermic reaction with natural fibers, DO NOT use cotton or wool gloves .[1][7]

  • Recommended Material : Use polyethylene or disposable nitrile gloves.[1][9] Nitrile provides good chemical resistance for incidental contact.

  • Glove Thickness : For routine handling, a standard nitrile glove (e.g., 4-5 mil) is sufficient. For prolonged contact or during spill cleanup, consider using thicker, chemical-resistant gloves or double-gloving.[9]

  • Inspection and Replacement : Always inspect gloves for tears or holes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands, and don a new pair. Do not reuse disposable gloves.

Respiratory Protection

Standard Operations : When working within a certified chemical fume hood, respiratory protection is typically not required. The engineering control is sufficient to keep vapor concentrations below exposure limits.[1] The American Conference of Governmental Industrial Hygienists (ACGIH) has set a threshold limit value for ethyl cyanoacrylate at 200 parts per billion.[4]

When Respirators are Necessary : A NIOSH-approved respirator with an organic vapor cartridge may be required under specific circumstances:

  • If engineering controls are not available or are malfunctioning.

  • During a large spill or emergency cleanup.[2]

  • When performing maintenance on contaminated equipment.

All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing, as mandated by OSHA 1910.134.

PPE Selection Summary

Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Volume Weighing/Handling in Fume Hood Chemical Splash GogglesSingle Pair of Nitrile GlovesFlame-Resistant Lab CoatNot Required
Solution Preparation / Transfers Chemical Splash Goggles & Face ShieldSingle Pair of Nitrile GlovesFlame-Resistant Lab CoatNot Required (in Fume Hood)
Large Volume (>1L) Handling Chemical Splash Goggles & Face ShieldDouble-Gloved Nitrile or Thicker Chemical-Resistant GlovesFlame-Resistant Lab Coat & Chemical ApronAssess need based on ventilation
Spill Cleanup Chemical Splash Goggles & Face ShieldThicker Chemical-Resistant GlovesFlame-Resistant Lab Coat & Chemical ApronRequired (Air-Purifying Respirator with Organic Vapor Cartridge)

Operational and Disposal Plans

Step-by-Step Handling Procedure (Example: Preparing a 100 mL Solution)
  • Preparation : Don all required PPE (goggles, lab coat, nitrile gloves) before entering the designated work area.

  • Engineering Control : Verify that the chemical fume hood is operational (check airflow monitor).

  • Staging : Place all necessary equipment (beaker, stir bar, solvent, absorbent pads) inside the fume hood.

  • Weighing : Weigh the Ethyl 2-cyano-3-hydroxybut-2-enoate in a tared container inside the fume hood.

  • Dissolving : Slowly add the compound to the solvent in the beaker while stirring. Keep the sash at the lowest practical height.

  • Cleanup : Once the task is complete, wipe down the work area with an appropriate solvent. Remove contaminated materials for proper disposal.

  • Doffing PPE : Remove gloves first, followed by the lab coat and goggles. Wash hands thoroughly with soap and water.

Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

  • Evacuate : Alert others in the area and evacuate all non-essential personnel.[2]

  • Ventilate : Ensure the area is well-ventilated.[1]

  • PPE : Don the appropriate PPE for spill cleanup, including respiratory protection.[8]

  • Contain : For liquid spills, contain the material using an inert absorbent such as vermiculite, dry sand, or earth.[2][7][10] Do not use paper or cloth towels.

  • Collect : Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[2]

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[8]

Disposal Plan

All waste containing Ethyl 2-cyano-3-hydroxybut-2-enoate, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste.[8] Follow all federal, state, and local environmental regulations and consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.[2][6]

Visual Workflow: PPE Decision Process

The following diagram illustrates the logical flow for selecting appropriate PPE based on the planned laboratory task.

PPE_Decision_Workflow cluster_start Risk Assessment cluster_controls Engineering & Administrative Controls cluster_ppe_selection PPE Selection Start Define Experimental Task Eng_Control Is task performed in a certified chemical fume hood? Start->Eng_Control Volume Handling small quantities (<100 mL)? Eng_Control->Volume Yes Spill Is this an emergency or spill cleanup? Eng_Control->Spill No Splash_Risk Is there a significant splash or aerosol risk? Volume->Splash_Risk Yes Base_PPE Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat Volume->Base_PPE No Enhanced_Body Enhanced PPE: - Double Gloves / Thicker Gloves - Chemical Apron Volume->Enhanced_Body No (Large Volume) Splash_Risk->Base_PPE No Enhanced_Face Add Face Shield Splash_Risk->Enhanced_Face Yes Spill->Volume No (Routine Task) Resp_Protection Full PPE Required: - Add Respirator (Organic Vapor Cartridge) Spill->Resp_Protection Yes Enhanced_Face->Base_PPE Enhanced_Body->Splash_Risk Resp_Protection->Enhanced_Body

Caption: PPE selection workflow based on task-specific risk assessment.

References

  • Leggat, P. A., & Kedjarune, U. (2004). Toxicity of Cyanoacrylate Adhesives and Their Occupational Impacts for Dental Staff. Industrial Health, 42(2), 207–211.
  • Wikipedia. (n.d.).
  • Leggat, P. A., & Kedjarune, U. (1999). Medical and dental applications of cyanoacrylate adhesives: a review of toxicity. Journal of Occupational Health and Safety: Australia and New Zealand, 15(4), 373-381.
  • Toriumi, D. M., Raslan, W. F., Friedman, M., & Tardy, M. E. (1990). Histotoxicity of cyanoacrylate tissue adhesives. A comparative study. Archives of Otolaryngology–Head & Neck Surgery, 116(5), 546-550.
  • PubMed. (2004). Toxicity of cyanoacrylate adhesives and their occupational impacts for dental staff. Industrial Health, 42(2), 207-11.
  • Arrowhead Forensics. (2015).
  • New Jersey Department of Health. (2000).
  • Chemsrc. (n.d.). ethyl (Z)
  • Fisher Scientific. (n.d.). Safety Data Sheet: Butanoic acid, 3-hydroxy-, ethyl ester.
  • Sigma-Aldrich. (2024).
  • RS Components. (2017).
  • Chestnut Products. (n.d.).
  • Civil Air P
  • Pfaltz & Bauer. (2023).
  • MedChemExpress. (n.d.). Ethyl 2-cyano-2-(hydroxyimino)
  • Fisher Scientific. (2021).
  • Fisher Scientific. (2025). Safety Data Sheet: Ethyl (R)
  • Achmem. (n.d.). (Z)
  • Pharmaffiliates. (n.d.). (E)
  • Santa Cruz Biotechnology. (n.d.).
  • National Oceanic and Atmospheric Administration (NOAA). (1992).
  • BenchChem. (2025).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.